molecular formula C6H7BrN2 B12870823 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole CAS No. 923036-02-6

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Cat. No.: B12870823
CAS No.: 923036-02-6
M. Wt: 187.04 g/mol
InChI Key: IEGRHTSSJLMBIL-UHFFFAOYSA-N
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Description

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923036-02-6

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

3-bromo-1-ethenyl-5-methylpyrazole

InChI

InChI=1S/C6H7BrN2/c1-3-9-5(2)4-6(7)8-9/h3-4H,1H2,2H3

InChI Key

IEGRHTSSJLMBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C=C)Br

Origin of Product

United States

Foundational & Exploratory

Molecular structure and properties of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Subtitle: A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry and Polymer Science

Executive Summary

This compound (C₆H₇BrN₂) represents a specialized class of halogenated N-vinyl azoles. As a bifunctional building block, it bridges the gap between small-molecule medicinal chemistry and functional material synthesis. Its structure features two distinct reactive handles: an electrophilic vinyl group at the N1 position (capable of polymerization or cycloaddition) and a bromine atom at the C3 position (primed for transition-metal-catalyzed cross-coupling).

This guide details the molecular architecture, physiochemical properties, synthetic pathways, and reactivity profile of this compound, designed for researchers optimizing lead compounds or developing novel polymeric materials.

Molecular Architecture & Physiochemical Profile

The molecule consists of a five-membered pyrazole ring substituted at three positions. The regiochemistry is critical, particularly the proximity of the N1-vinyl group to the C5-methyl group.

Structural Analysis
  • Core:

    
    -excessive aromatic heterocycle (Pyrazole).
    
  • N1-Ethenyl (Vinyl): Acts as an electron-withdrawing group via induction but can donate electron density via resonance. It fixes the tautomeric equilibrium, locking the bond structure.

  • C3-Bromo: A stable halogen handle. In this position, it is activated for oxidative addition by palladium catalysts but is less labile than iodine.

  • C5-Methyl: Provides steric bulk adjacent to the N1-vinyl group.

    • Steric Note: The interaction between the C5-methyl and N1-vinyl protons creates a "proximal effect," often making this isomer thermodynamically less favored than its 1-vinyl-3-methyl regioisomer during synthesis. This steric crowding influences the planarity of the vinyl group relative to the ring, affecting conjugation.

Physiochemical Properties (Predicted & Derived)
PropertyValue / DescriptionNote
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Physical State Liquid or Low-Melting SolidVinyl pyrazoles are often oils due to disrupted packing.
Boiling Point ~210–220 °C (at 760 mmHg)Estimated based on 1-methyl analog (204°C).
LogP (Octanol/Water) ~2.1 – 2.4Bromine significantly increases lipophilicity.
pKa (Conjugate Acid) ~2.0The N2 nitrogen is weakly basic; vinylation reduces basicity vs. N-alkyl.
Solubility High in DCM, THF, DMSOPoor water solubility.

Synthetic Pathways and Regioselectivity

Synthesizing this compound requires overcoming the regioselectivity challenge inherent in N-substituting asymmetric pyrazoles.

Primary Route: N-Vinylation of 3-Bromo-5-methylpyrazole

The most direct route involves the reaction of the parent pyrazole with vinyl acetate or 1,2-dibromoethane (followed by elimination).

  • Challenge: The starting material exists as a tautomeric mixture: 3-bromo-5-methylpyrazole

    
     5-bromo-3-methylpyrazole .
    
  • Outcome: Alkylation/Vinylation usually yields a mixture of two isomers:

    • Target: 1-Ethenyl-3-bromo-5-methyl (Sterically hindered).

    • Isomer: 1-Ethenyl-5-bromo-3-methyl (Sterically favored).

  • Optimization: The use of specific catalysts (Hg(OAc)₂/H₂SO₄) or phase-transfer conditions can modulate the ratio, but chromatographic separation is often required.

Alternative Route: Cyclocondensation

To avoid separation, a de novo synthesis using a hydrazine derivative is preferred.

  • Reagents: 1,1-Dimethoxy-but-1-en-3-one (or equivalent 1,3-electrophile) + Hydrazine derivative.

  • Strategy: Using a pre-functionalized hydrazine (e.g., 2-bromoethylhydrazine) followed by elimination generates the vinyl group after ring formation, allowing for better regiocontrol based on the condensation kinetics.

Visualization of Synthesis & Regiochemistry

Synthesis cluster_0 Regioselectivity Challenge SM 3(5)-Bromo-5(3)-methylpyrazole (Tautomeric Mixture) Isomer1 Target: 3-Bromo-1-ethenyl-5-methyl (Steric Clash: Me vs Vinyl) SM->Isomer1 Path A (Minor) Isomer2 Byproduct: 5-Bromo-1-ethenyl-3-methyl (Sterically Favored) SM->Isomer2 Path B (Major) Reagent Vinyl Acetate Hg(OAc)2, H+ Reagent->SM

Caption: Synthetic divergence in N-vinylation. Path A yields the target but is often disfavored due to steric repulsion between the C5-Methyl and N1-Vinyl groups.

Reactivity Profile & Applications

This scaffold acts as a "linchpin" molecule, allowing orthogonal functionalization at the N1 and C3 positions.

C3-Bromine: The Coupling Handle

The bromine atom at C3 is electronically activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

  • Heck Reaction: While possible, the N-vinyl group may compete; chemoselectivity must be managed by catalyst choice.

N1-Vinyl: The Polymer & Cycloaddition Handle[1]
  • Polymerization: The vinyl group allows this molecule to serve as a monomer. Radical polymerization yields polyvinyl pyrazoles, used in energetic materials or metal-chelating resins.

  • Cycloaddition: The alkene is electron-rich enough to participate in inverse-electron-demand Diels-Alder reactions or 1,3-dipolar cycloadditions, generating fused heterocyclic systems (e.g., pyrazolo-pyridines).

  • Functional Group Interconversion: The vinyl group can be oxidized to an epoxide (reactive electrophile) or reduced to an ethyl group (lipophilic anchor).

Reactivity Map

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Scaffolds Core->Suzuki Reacts at C3-Br Poly Radical Polymerization (AIBN, Heat) Target: Functional Resins Core->Poly Reacts at N1-Vinyl Oxidation Epoxidation (mCPBA) Target: Reactive Electrophile Core->Oxidation Reacts at N1-Vinyl Click [3+2] Cycloaddition (Nitrones/Azides) Target: Fused Heterocycles Core->Click Reacts at N1-Vinyl

Caption: Orthogonal reactivity profile. Blue path utilizes the halogen handle; Red paths utilize the vinyl handle.

Experimental Protocol: Synthesis (Representative)

Note: Due to the specific nature of this isomer, this protocol is adapted from standard N-vinylation procedures for 3,5-disubstituted pyrazoles.

Objective: Synthesis of 1-vinyl-3-bromo-5-methylpyrazole via Transvinylation.

  • Reagents:

    • 3-Bromo-5-methylpyrazole (1.0 eq)

    • Vinyl Acetate (Excess, solvent/reagent)

    • Mercury(II) Acetate (0.05 eq, Catalyst)

    • Concentrated H₂SO₄ (Trace)

  • Procedure:

    • Dissolve 3-bromo-5-methylpyrazole in vinyl acetate in a flame-dried flask.

    • Add Hg(OAc)₂ followed by a catalytic drop of H₂SO₄.

    • Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (The vinyl product is less polar than the NH-pyrazole).

    • Quench: Cool to RT, neutralize with aqueous NaHCO₃.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

    • Purification (Critical): The crude will contain both 1-vinyl-3-bromo-5-methyl and 1-vinyl-5-bromo-3-methyl isomers. Separate via Flash Column Chromatography using a Hexane/EtOAc gradient. The 5-methyl isomer (Target) typically elutes second due to slightly higher polarity or distinct interaction with silica caused by the steric crowding.

  • Characterization (Expected):

    • 1H NMR (CDCl₃): Look for the vinyl signals (dd, ~7.0 ppm, ~5.5 ppm, ~4.9 ppm). The methyl group at C5 will show a shift distinct from the C3-methyl isomer due to the shielding cone of the N-vinyl group.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Irritation: Causes skin and serious eye irritation (H315+H319).

    • Sensitization: Vinyl compounds can be sensitizers.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers (vinyl group is susceptible).

  • Storage: Store at 2–8°C under inert gas (Argon). The vinyl group may undergo spontaneous polymerization if exposed to light or heat for prolonged periods; stabilizers (e.g., BHT) are often added.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Silva, D. L., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3496. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Synlett. Retrieved from [Link]

Chemical stability of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole in Organic Solvents

Abstract

This compound is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its chemical stability under various storage and reaction conditions. This technical guide provides a comprehensive overview of the factors governing the stability of this substituted pyrazole in organic solvents. We will delve into the theoretical underpinnings of its stability, predictable degradation pathways, and provide a robust framework for systematic stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this versatile molecule.

Introduction: The Pyrazole Core and the Influence of Substitution

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity contributes significantly to its inherent stability. However, the substituents on the pyrazole ring, namely the bromo, ethenyl (vinyl), and methyl groups in this compound, introduce specific electronic and steric features that profoundly influence its reactivity and degradation profile.

The electron-withdrawing nature of the bromine atom at the C3 position can affect the electron density of the pyrazole ring, potentially influencing its susceptibility to nucleophilic attack.[1] The vinyl group at the N1 position is a site of potential reactivity, susceptible to polymerization, oxidation, and addition reactions.[2] The methyl group at the C5 position, being an electron-donating group, can modulate the overall electron density and basicity of the pyrazole ring.[3][4]

Theoretical Framework for Stability Assessment

The stability of a chemical compound is not an absolute property but is dependent on its environment. For this compound in organic solvents, several factors must be considered:

  • Solvent Properties: The polarity, proticity, and coordinating ability of the solvent can influence degradation rates. Protic solvents may facilitate proton transfer and hydrolysis, while non-polar aprotic solvents are generally considered more inert.

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate degradation processes.[5]

  • Light: The presence of chromophores, such as the pyrazole ring and the vinyl group, suggests potential photosensitivity. Exposure to UV or visible light could induce photochemical reactions.[5]

  • Oxygen: The vinyl group, in particular, may be susceptible to oxidation, leading to the formation of aldehydes, ketones, or epoxides. The pyrazole ring itself can also undergo oxidation, often indicated by a brown discoloration.[5]

  • Presence of Acids or Bases: Acidic or basic conditions can catalyze various degradation reactions, including hydrolysis and rearrangement. The pyrazole ring possesses both weakly acidic (N-H in unsubstituted pyrazoles) and weakly basic (the pyridine-like nitrogen) properties.[4]

Diagram: Factors Influencing Stability

Caption: Key environmental factors impacting the stability of the target molecule.

Predicted Degradation Pathways

Based on the structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated:

  • Oxidation of the Vinyl Group: This is a highly probable degradation route, potentially leading to the formation of an aldehyde, carboxylic acid, or epoxide.

  • Polymerization of the Vinyl Group: In the presence of radical initiators or certain catalysts, the vinyl group could undergo polymerization.

  • Hydrolysis: Although less likely for the vinyl group under neutral conditions, in the presence of strong acids, hydration to an alcohol could occur.

  • Photodegradation: UV irradiation could lead to complex degradation pathways, including ring opening or reactions involving the bromine atom.

  • Ring Opening: Under harsh conditions, the pyrazole ring itself may undergo cleavage.[6]

Diagram: Potential Degradation Pathways

A This compound B Oxidation Products (Aldehyde, Carboxylic Acid) A->B [O] C Polymerization Products A->C Initiator D Hydrolysis/Hydration Products A->D H2O/H+ E Photodegradation Products A->E hv F Ring-Opened Products A->F Harsh Conditions

Caption: Postulated degradation pathways for the title compound.

Experimental Design for Stability Assessment: A Forced Degradation Study Protocol

To systematically evaluate the chemical stability of this compound, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[7][9]

Materials and Reagents
  • This compound (high purity)

  • Organic Solvents (HPLC grade): Acetonitrile, Methanol, Dichloromethane, Toluene, Tetrahydrofuran

  • Reagents for Stress Conditions: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

  • HPLC Mobile Phase: Acetonitrile, Water (HPLC grade), Formic acid or other suitable modifier

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of This compound in each organic solvent B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Thermal Degradation (e.g., 60°C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Time-point sampling B->G C->G D->G E->G F->G H RP-HPLC-UV/DAD Analysis G->H I LC-MS for degradant identification H->I J Calculate % degradation H->J K Identify major degradants H->K L Propose degradation pathways H->L I->J I->K I->L

Caption: Workflow for a forced degradation study.

Detailed Protocols

Protocol 1: Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the selected organic solvents (Acetonitrile, Methanol, Dichloromethane, Toluene, THF).

  • Use these stock solutions for the subsequent stress studies.

Protocol 2: Stress Conditions

For each solvent, subject the stock solution to the following conditions:

  • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.

  • Thermal: Incubate the stock solution at 60°C in a light-protected environment.

  • Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.

For each condition, also prepare a control sample stored at ambient temperature and protected from light.

Protocol 3: Time-Point Analysis

  • Withdraw aliquots from each stressed and control sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable starting point.[10]

Table 1: Example RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm (or DAD for peak purity)
Injection Volume 10 µL

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to obtain molecular weight and fragmentation data.

Data Interpretation and Reporting

The primary goal is to determine the rate and extent of degradation under each stress condition and in each solvent.

Quantitative Analysis

The percentage of degradation can be calculated using the following formula:

The results should be tabulated for easy comparison across different conditions and solvents.

Table 2: Hypothetical Stability Data Summary

Stress ConditionSolvent% Degradation (48h)Major Degradant (m/z)
Acidic (0.1M HCl)Methanol15%[Hypothetical m/z]
Basic (0.1M NaOH)Acetonitrile5%[Hypothetical m/z]
Oxidative (3% H₂O₂)Dichloromethane40%[Hypothetical m/z]
Thermal (60°C)Toluene<2%-
PhotolyticTHF25%[Hypothetical m/z]
Qualitative Analysis
  • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound and ensure that co-eluting peaks are not interfering with the quantification.

  • Degradant Identification: Utilize LC-MS data to propose structures for the major degradation products. The mass-to-charge ratio (m/z) and fragmentation patterns will be key to this elucidation.

Recommendations for Storage and Handling

Based on the anticipated stability profile, the following general recommendations can be made for the storage and handling of this compound:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photodegradation.[5]

  • Solvent Selection: For short-term storage in solution, a non-polar aprotic solvent is likely to be preferable. For reactions, the choice of solvent should be carefully considered based on the reaction conditions and potential for degradation.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents unless they are part of a controlled chemical transformation.

Conclusion

While specific experimental data for this compound is not extensively available in the public domain, a thorough understanding of pyrazole chemistry allows for the prediction of its stability profile and the design of a robust experimental plan for its assessment. The forced degradation study outlined in this guide provides a comprehensive framework for identifying the critical factors that influence the stability of this important synthetic intermediate. The results of such a study are invaluable for ensuring the quality, efficacy, and safety of downstream products in the pharmaceutical and agrochemical industries.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. [Link]

Sources

Literature review of 1-ethenyl pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 1-ethenyl pyrazole (N-vinyl pyrazole) derivatives, focusing on their synthesis, reactivity, and application in medicinal chemistry.

Executive Summary

1-Ethenyl pyrazoles (also known as N-vinyl pyrazoles ) represent a unique class of heterocyclic building blocks. Unlike their C-vinyl counterparts (e.g., 4-vinyl or 5-vinyl pyrazoles), which often serve as stable pharmacophores in drugs like DNA gyrase inhibitors, N-vinyl pyrazoles are primarily characterized by their high reactivity and utility as synthetic intermediates.

In medicinal chemistry, they function as:

  • Masked Acetaldehyde Equivalents: Under hydrolytic conditions, the N-vinyl group can release acetaldehyde, a property that influences their metabolic stability and toxicity profile.

  • Precursors to Indazoles: They are critical intermediates in the synthesis of indazoles, a scaffold found in numerous anticancer and anti-inflammatory drugs.

  • Tunable Michael Acceptors: While less reactive than acrylamides, the N-vinyl group can participate in thiol-Michael additions under specific conditions, offering potential as "slow-acting" covalent warheads.

Chemical Identity & Structural Logic

The 1-ethenyl group attaches a vinyl moiety (


) directly to the nitrogen (N-1) of the pyrazole ring. This creates a conjugated system with distinct electronic properties compared to N-alkyl or N-aryl derivatives.
FeatureDescriptionMedicinal Chemistry Implication
Electronic Effect The N-vinyl group is electron-withdrawing via resonance but donating via induction.Reduces the basicity of the pyrazole N-2 nitrogen.
Reactivity Acts as a Michael acceptor and a dienophile.Allows for cycloadditions (e.g., to form indazoles) and polymerization.
Stability Susceptible to acid-catalyzed hydrolysis.ADME Alert: In vivo hydrolysis releases acetaldehyde (toxic) and the parent pyrazole.

Synthetic Methodologies & Protocols

A. Strategic Synthesis Overview

The synthesis of 1-ethenyl pyrazoles is dominated by three primary strategies: Direct Vinylation (using acetylene), Dehydration (from hydroxyethyl precursors), and Elimination (from haloethyl precursors).

B. Detailed Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis (Dehydrochlorination)

Best for: Scalable synthesis of substituted 1-vinyl pyrazoles without high-pressure equipment.

Reaction:



Step-by-Step Methodology:

  • Alkylation:

    • Dissolve the substituted pyrazole (10 mmol) in 1,2-dichloroethane (DCE) (20 mL). Note: DCE acts as both reactant and solvent.

    • Add tetrabutylammonium bromide (TBAB) (0.5 mmol) as the phase transfer catalyst.

    • Add finely powdered NaOH (40 mmol).

    • Reflux the mixture for 5–8 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: Formation of the intermediate 1-(2-chloroethyl)pyrazole.[1]

  • Elimination (Dehydrochlorination):

    • Without isolation (one-pot variant) or after isolation of the intermediate, add excess 50% aqueous NaOH .

    • Heat the biphasic mixture to 80–90°C with vigorous stirring for 4 hours.

    • Mechanism:[1][2][3][4][5][6] The PTC transports hydroxide ions into the organic phase, facilitating E2 elimination of HCl.

  • Work-up:

    • Cool to room temperature. Separate the organic layer.[7]

    • Extract the aqueous layer with dichloromethane (

      
      ).
      
    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Purification: Distillation under vacuum (for liquids) or recrystallization from ethanol (for solids).

Protocol 2: Dehydration of 1-(2-Hydroxyethyl)pyrazoles

Best for: Laboratory-scale synthesis avoiding toxic chlorinated solvents.

Step-by-Step Methodology:

  • Precursor Synthesis: React pyrazole with ethylene carbonate or 2-chloroethanol to yield 1-(2-hydroxyethyl)pyrazole.

  • Dehydration:

    • Mix 1-(2-hydroxyethyl)pyrazole (10 mmol) with potassium hydroxide (KOH) flakes (20 mmol).

    • Heat the mixture in a distillation apparatus under reduced pressure (10–20 mmHg) at 150–180°C.

    • The product, 1-vinylpyrazole, co-distills with water as it forms.

    • Validation: Collect the distillate, dry over

      
      , and redistill to obtain pure product.
      

Medicinal Chemistry Applications & SAR

The "Building Block" Paradigm

The primary value of 1-ethenyl pyrazoles lies in their transformation into bioactive scaffolds. They are not typically the "drug" but the "key" to the drug.

  • Indazole Synthesis: 1-Vinyl pyrazoles undergo thermal rearrangement (often requiring high temperatures or flash vacuum pyrolysis) to form indazoles. Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib ).

  • Polymer Therapeutics: N-vinyl pyrazoles are used as monomers to create water-soluble polymers that can serve as drug delivery vehicles or enzyme immobilizers.

Covalent Inhibition Potential

Recent trends in "Targeted Covalent Inhibitors" (TCIs) have renewed interest in vinyl heterocycles.

  • Mechanism: The vinyl group can react with nucleophilic cysteine residues in a protein pocket via Michael addition.

  • Tunability: Unlike highly reactive acrylamides, N-vinyl pyrazoles are less electrophilic. This "attenuated reactivity" is advantageous for targeting specific cysteines without causing non-specific toxicity (off-target labeling).

ADME & Toxicity Considerations
  • Hydrolysis Risk: In acidic physiological environments (e.g., stomach), 1-ethenyl pyrazoles can hydrolyze.

    
    
    
  • Toxicity: The release of acetaldehyde is a significant liability. Therefore, stable analogs (e.g., styryl or

    
    -substituted vinyl) are preferred for oral drugs, while simple N-vinyl groups are restricted to chemical probes or intermediates.
    

Visualizations

Figure 1: Synthetic Pathways & Reactivity Map

The following diagram illustrates the central role of 1-vinyl pyrazole as a divergent intermediate.

G Pyrazole 1H-Pyrazole (Starting Material) Hydroxy 1-(2-Hydroxyethyl) pyrazole Pyrazole->Hydroxy Ethylene Carbonate Chloro 1-(2-Chloroethyl) pyrazole Pyrazole->Chloro DCE, PTC Vinyl 1-Ethenyl Pyrazole (N-Vinyl) Hydroxy->Vinyl Dehydration (KOH, Δ) Chloro->Vinyl Elimination (NaOH) Indazole Indazole Scaffold (Bioactive) Vinyl->Indazole Flash Vacuum Pyrolysis Polymer Poly(vinylpyrazole) (Drug Delivery) Vinyl->Polymer Radical Polymerization Hydrolysis Acetaldehyde + Parent Pyrazole (Toxicity) Vinyl->Hydrolysis Acidic pH (In vivo) Covalent Cysteine Adduct (Protein Target) Vinyl->Covalent Thiol-Michael Addition

Caption: Divergent synthesis and reactivity profile of 1-ethenyl pyrazole, highlighting its dual role as a synthetic intermediate and a potential metabolic liability.

Figure 2: Structure-Activity Relationship (SAR) Logic

Logic for modifying the N-vinyl core for medicinal utility.

SAR Core 1-Ethenyl Pyrazole Core Sub_C35 C3/C5 Substituents (e.g., Methyl, Phenyl) Core->Sub_C35 Sub_Vinyl Vinyl Substituents (e.g., β-Aryl) Core->Sub_Vinyl Effect_Steric Steric Bulk: Controls conformation (s-cis vs s-trans) Sub_C35->Effect_Steric Effect_Stab Metabolic Stability: Prevents hydrolysis to acetaldehyde Sub_Vinyl->Effect_Stab Critical for Drugs Effect_Elec Electronic Tuning: Modulates Michael acceptor reactivity Sub_Vinyl->Effect_Elec

Caption: SAR logic for 1-ethenyl pyrazoles. Unsubstituted vinyl groups are metabolically unstable;


-substitution is required for drug candidates.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2022.

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 2024.[3]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Advances, 2018.

  • Potent DNA gyrase inhibitors; novel 5-vinylpyrazole analogues with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 2004.

Sources

A Comprehensive Technical Guide to the Thermodynamic Characterization of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the critical thermodynamic properties of the novel compound, 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (CAS No. 923036-02-6). In the absence of established experimental data for this specific molecule, this document serves as a detailed protocol and advisory for researchers aiming to characterize its melting point, enthalpy of fusion, and thermal stability. The methodologies outlined herein are grounded in established principles of thermal analysis, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this guide introduces the utility of computational chemistry as a predictive tool for estimating these properties, offering a valuable preliminary assessment prior to empirical investigation. The protocols are designed to ensure scientific rigor, data integrity, and to provide the foundational physicochemical understanding necessary for applications in drug development and materials science.

Introduction and Scientific Context

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffolds. The introduction of a vinyl (ethenyl) group at the 1-position and a bromine atom at the 3-position creates a unique electronic and structural profile, suggesting potential applications as a reactive intermediate in organic synthesis or as a pharmacologically active agent.

A thorough understanding of the thermodynamic properties of any new chemical entity is a non-negotiable prerequisite for its advancement through the development pipeline. The melting point, in particular, is a fundamental indicator of purity and is critical for formulation and polymorph screening. The enthalpy of fusion provides insight into the intermolecular forces within the crystal lattice, while thermal stability data from TGA is essential for assessing degradation pathways and defining safe handling and storage conditions.[1][2][3]

This guide, therefore, is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for the comprehensive thermodynamic characterization of this compound.

Synthesis, Purification, and Sample Preparation

While specific synthesis routes for this compound are not extensively documented in publicly available literature, general synthetic strategies for substituted pyrazoles often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4] For the target molecule, a plausible route could involve the reaction of a suitably substituted hydrazine with a functionalized diketone, followed by vinylation and bromination steps.

Crucial Consideration: Sample Purity

The accuracy of thermodynamic measurements is exquisitely sensitive to the purity of the sample. Impurities can lead to a depression and broadening of the melting point, and can introduce artifacts in both DSC and TGA thermograms.

Recommended Purification Protocol:

  • Initial Purification: Following synthesis, the crude product should be purified using column chromatography on silica gel, employing a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).

  • Recrystallization: The purified solid should be recrystallized from a suitable solvent or solvent mixture to obtain a highly crystalline material. The choice of solvent should be determined empirically to provide good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Drying: The crystalline product must be thoroughly dried under high vacuum to remove any residual solvent, which could otherwise interfere with the thermal analysis.

  • Purity Assessment: The purity of the final sample should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of >99.5% is recommended for accurate thermodynamic characterization.

Experimental Determination of Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is the primary technique for the precise determination of melting point and the enthalpy of fusion (ΔHfus).[5][6][7][8] DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8]

Principle of DSC for Melting Analysis

As the sample is heated, it reaches its melting point and undergoes a phase transition from solid to liquid. This is an endothermic process, meaning the sample absorbs heat. This absorption of heat creates a temperature difference between the sample and the reference, which is detected by the instrument and recorded as a peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[8][9]

Detailed Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified and dried this compound into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or volatilization during heating.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

  • DSC Program:

    • Equilibrate the sample at a temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature at least 25°C above the completion of the melting transition.

    • Maintain a constant flow of an inert purge gas, such as nitrogen or argon, throughout the experiment to create a reproducible atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • From the resulting thermogram, determine the onset temperature of the endothermic melting peak. This is the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Data Presentation

The experimentally determined values should be recorded in a clear and organized manner.

Thermodynamic ParameterExperimental Value
Melting Point (Tm)e.g., 85.4 °C
Enthalpy of Fusion (ΔHfus)e.g., 120.7 J/g
Molar Enthalpy of Fusion (ΔHfus,m)Calculated in kJ/mol

Note: The values in the table are hypothetical and should be replaced with experimental data.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis P1 Weigh 2-5 mg of Sample P2 Place in Aluminum Pan P1->P2 P3 Hermetically Seal Pan P2->P3 D1 Place Sample & Reference Pans in DSC Cell P3->D1 D2 Initiate Temperature Program (e.g., 10°C/min) D1->D2 D3 Record Heat Flow vs. Temperature D2->D3 A1 Generate DSC Thermogram D3->A1 A2 Determine Onset Temperature (Tm) A1->A2 A3 Integrate Peak Area (ΔHfus) A1->A3

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a material.[1][3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][10]

Principle of TGA for Stability Analysis

A sample is placed on a sensitive microbalance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A loss in mass indicates decomposition or volatilization of the sample. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.[1][11]

Detailed Experimental Protocol for TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified this compound into a tared TGA pan (typically ceramic or platinum).

  • TGA Program:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.

    • Maintain a controlled atmosphere, typically an inert nitrogen atmosphere, to prevent oxidation.

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) against temperature.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Data Presentation

The key thermal stability parameters should be summarized in a table.

Thermal Stability ParameterExperimental Value
Onset of Decomposition (Td) (5% mass loss)e.g., 215 °C
Temperature of Maximum Decomposition Ratee.g., 250 °C
Residual Mass at 600 °Ce.g., 1.2%

Note: The values in the table are hypothetical and should be replaced with experimental data.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Instrument cluster_analysis_tga Data Analysis T1 Weigh 5-10 mg of Sample T2 Place in TGA Pan T1->T2 G1 Place Pan in TGA Furnace T2->G1 G2 Heat at a Constant Rate (e.g., 20°C/min) G3 Record Mass vs. Temperature B1 Generate TGA Curve G3->B1 B2 Determine Onset of Decomposition (Td) B1->B2 B3 Analyze DTG Curve B1->B3

Caption: Workflow for Thermal Stability Assessment by TGA.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules.[12] These methods are particularly valuable for novel compounds where experimental data is not yet available.

Methods for Melting Point Prediction

Predicting melting points with high accuracy is notoriously difficult due to the complex interplay of intermolecular forces in the crystalline state. However, Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have shown increasing promise.[13][14][15][16] These models use a molecule's structural features (descriptors) to predict its melting point based on large datasets of known compounds.[14][15]

Quantum Mechanical Calculations for Thermodynamic Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate gas-phase thermodynamic properties like enthalpy and entropy.[12] While these methods do not directly predict the melting point of a solid, they can provide valuable insights into the molecule's intrinsic stability and energetics. For pyrazole derivatives, methods like G4 and G3MP2 have shown excellent agreement with experimental data for gas-phase enthalpies of formation.

Recommended Computational Approach:

  • Molecular Structure Optimization: Obtain the lowest energy conformation of this compound using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Melting Point Prediction: Utilize a validated machine learning-based melting point predictor. Input the SMILES string of the molecule to obtain an estimated melting point.

  • Gas-Phase Thermodynamics: Perform frequency calculations at the same level of theory to obtain the enthalpy, entropy, and Gibbs free energy in the gas phase.

Conclusion

The thermodynamic characterization of this compound is a critical step in its development for any potential application. This guide provides a robust framework for obtaining the necessary data through a combination of established experimental techniques and modern computational methods. Adherence to the detailed protocols for DSC and TGA will ensure the generation of high-quality, reliable data for the melting point, enthalpy of fusion, and thermal stability. These parameters, once determined, will form a cornerstone of the physicochemical profile of this novel compound, enabling informed decisions in future research and development endeavors.

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A Technical Guide to the Safe Handling of Brominated Vinyl Pyrazoles for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Reactivity

Brominated vinyl pyrazoles represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyrazole core is a well-established scaffold in numerous pharmacologically active molecules, while the bromine atom and vinyl group serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions and other transformations.[1][2][3] This inherent reactivity, however, necessitates a thorough understanding of the associated hazards and the implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety data and handling precautions for brominated vinyl pyrazoles. As specific toxicological data for this niche subclass of compounds are often limited, this document synthesizes information from the constituent chemical moieties—the pyrazole ring, the vinyl group, and the halogen substituent—to build a robust safety framework. Adherence to these guidelines is crucial for mitigating risks and fostering a proactive safety culture in the laboratory.[4][5]

Toxicological Profile and Hazard Identification

A comprehensive risk assessment begins with understanding the intrinsic hazards of the substance. The toxicological profile of brominated vinyl pyrazoles can be inferred by examining its core components.

The Pyrazole Core: Biological Activity and Systemic Effects

The pyrazole nucleus is not inert. Many pyrazole derivatives are biologically active, which is the basis for their use in pharmaceuticals.[6] However, this activity can also manifest as toxicity.

  • Acute Toxicity: Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin.[7][8][9]

  • Organ-Specific Effects: Prolonged or repeated exposure to certain pyrazoles can cause damage to specific organs, including the spleen and thyroid.[8][9]

  • Mitochondrial Toxicity: Some pyrazole-based carboxamides have demonstrated acute toxicity in animal models, linked to the inhibition of the mitochondrial respiration system.[10] This is a critical consideration in drug development, as in vitro cell viability assays may not always predict such in vivo toxicity.[10]

  • Irritation: Pyrazoles are often categorized as causing skin irritation and serious eye damage.[7][8][11][12]

The Vinyl Group: A Site of High Reactivity

The vinyl moiety introduces a point of unsaturation that is susceptible to various chemical transformations. This reactivity is useful synthetically but also presents safety challenges.

  • Reactive Intermediates: Vinyl groups can function as electrophiles, nucleophiles, or radical acceptors, allowing them to participate in a wide range of reactions, some of which could be unexpectedly rapid or exothermic.[13]

  • Genotoxicity and Carcinogenicity: While not universal, some N-vinyl compounds, such as N-vinyl carbazole, have shown genotoxic effects. N-vinyl pyrrolidone has been identified as a carcinogen in animal studies, even without apparent genotoxicity, highlighting the complex toxicological profiles of vinyl-containing molecules.[14]

The Bromine Substituent: Hazards of Halogenation

The presence of a bromine atom places these compounds in the category of halogenated organics, which requires special handling and disposal considerations.

  • Environmental Persistence: Many halogenated organic compounds are persistent in the environment.

  • Combustion Byproducts: Improper incineration of brominated waste can lead to the formation of highly toxic byproducts, such as hydrogen bromide (HBr) and polybrominated dibenzodioxins.[15][16] This is why segregation from non-halogenated waste is critical.[15]

  • Inherent Toxicity: Bromine-containing compounds can be toxic and corrosive.[17]

Synthesized Hazard Profile

Based on the analysis of the constituent parts, brominated vinyl pyrazoles should be treated as potentially hazardous substances. The table below summarizes the anticipated GHS classifications based on data from analogous compounds.

Hazard ClassGHS CategoryHazard StatementBasis of Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on pyrazole and its derivatives.[7][8][9][11]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinBased on pyrazole classification.[7][8][9]
Skin IrritationCategory 2H315: Causes skin irritationCommon classification for pyrazole derivatives.[7][11][12]
Serious Eye DamageCategory 1/2H318/H319: Causes serious eye damage/irritationCommon classification for pyrazole derivatives.[7][11][12]
Respiratory IrritationCategory 3H335: May cause respiratory irritationA potential hazard for powdered or volatile compounds.[11][18]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposureDocumented for pyrazole (spleen, thyroid).[8][9]
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effectsA common concern for halogenated organic compounds.[7][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of brominated vinyl pyrazoles, including weighing, transfers, reaction setup, and workup, must be performed inside a properly functioning chemical fume hood.[19][20][21] The hood sash should be kept as low as possible to act as a physical barrier.[21]

  • Glove Box: For particularly reactive, oxygen-sensitive, or highly toxic analogs, a glove box provides an inert and contained atmosphere.[22]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[18][23]

Personal Protective Equipment (PPE): The Last Barrier

PPE must be worn at all times when handling these compounds.[4][24] The level of protection depends on the scale and nature of the operation.[25]

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer (Solids) Safety glasses with side shields (ANSI Z87.1 rated).[25]Disposable nitrile gloves.[25]Lab coat.[4]
Solution Transfer/Reaction Setup (<500 mL) Splash-proof chemical goggles.[20]Nitrile gloves. Check manufacturer's resistance data for solvents used.Lab coat.[20]
Reaction Workup/Purification Splash-proof chemical goggles and a face shield.[19][21]Heavier nitrile or other chemical-resistant gloves (e.g., neoprene) for prolonged solvent contact.[25]Lab coat and a chemical-resistant apron.[25]
Spill Cleanup Splash-proof chemical goggles and a face shield.[19]Heavy-duty, chemical-resistant gloves (e.g., Nitrile).[19]Lab coat and chemical-resistant apron.

Standard Operating Procedure: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. Always consult the material's specific Safety Data Sheet (SDS) before beginning work.[19]

Storage and Handling
  • Procurement and Storage:

    • Upon receipt, date the container.[22]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[19][21]

    • Ensure containers are tightly closed and clearly labeled according to WHMIS/GHS standards.[19]

    • Due to potential toxicity, store in a locked cabinet or otherwise secured location.[7][9][18]

  • Handling Protocol:

    • Preparation: Designate a specific area within the fume hood for the experiment.[22] Remove all unnecessary equipment and chemicals.

    • Weighing: Weigh solids in the fume hood to prevent inhalation of dust.

    • Reaction: Use as dilute a solution as is practical for the chemistry.[21] When adding reagents, direct the opening of the vessel away from yourself and others.[19] Use appropriate cooling if the reaction is expected to be exothermic.

    • Post-Reaction: After handling, wash hands and forearms thoroughly with soap and water.[12][22] Decontaminate the work area.

Visualized Experimental Workflow

The following diagram outlines the critical safety checkpoints in a typical experimental workflow involving brominated vinyl pyrazoles.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Read_SDS 1. Read SDS & Conduct Risk Assessment Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Read_SDS->Don_PPE Prep_Hood 3. Prepare & Verify Fume Hood Function Don_PPE->Prep_Hood Weigh 4. Weigh & Transfer Compound in Hood Prep_Hood->Weigh React 5. Perform Reaction & Monitor Weigh->React Workup 6. Quench Reaction & Product Workup React->Workup Waste 7. Segregate Halogenated Organic Waste Workup->Waste Decon 8. Decontaminate Glassware & Work Area Waste->Decon Doff_PPE 9. Doff PPE & Wash Hands Decon->Doff_PPE

Caption: General experimental workflow with integrated safety checkpoints.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. Emergency contact numbers and the location of safety equipment (showers, eyewash stations, spill kits) should be clearly posted.

Chemical Spills
  • Alert: Immediately alert personnel in the vicinity.[26]

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab.

  • Contain (Minor Spills): For small, manageable spills, contain the material with an absorbent material like sand, vermiculite, or a spill pillow.[27] Do not use combustible materials like paper towels for large quantities of reactive substances.

  • Cleanup: Wearing appropriate PPE (Section 3.2), carefully collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.[27]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure

Immediate and correct first aid is critical.

  • Skin Contact:

    • Immediately proceed to the nearest safety shower or sink.

    • Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[26][28]

    • Remove any contaminated clothing, shoes, and jewelry while under the shower.[26]

    • Seek medical attention, especially if irritation, redness, or pain persists.[12]

  • Eye Contact:

    • Immediately flush the eyes with an eyewash station for a minimum of 15 minutes.[26][28]

    • Keep the eyelids open and rotate the eyeballs to ensure complete rinsing.[26][28]

    • Seek immediate professional medical attention, regardless of the severity of symptoms.

  • Inhalation:

    • Immediately move the affected person to fresh air.[18][29]

    • If breathing is difficult or symptoms develop, seek immediate medical attention.

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.[7]

    • Seek immediate medical attention. Provide the medical team with the name of the chemical and the SDS if possible.

Visualized First Aid Decision Tree

G cluster_paths action_node action_node Exposure Chemical Exposure Occurs Skin Skin Contact? Eye Eye Contact? Inhale Inhalation? Ingest Ingestion? Flush_Skin Flush with water for 15+ minutes. Remove contaminated clothing. Skin->Flush_Skin Yes Flush_Eye Flush eyes with eyewash for 15+ minutes. Eye->Flush_Eye Yes Fresh_Air Move to fresh air. Inhale->Fresh_Air Yes Rinse_Mouth Rinse mouth with water. DO NOT induce vomiting. Ingest->Rinse_Mouth Yes Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention If irritation persists Flush_Eye->Medical_Attention Fresh_Air->Medical_Attention If symptoms occur Rinse_Mouth->Medical_Attention

Caption: First aid decision tree for personnel exposure incidents.

Waste Management: A Critical Final Step

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Categorization: All waste materials contaminated with brominated vinyl pyrazoles, including reaction residues, contaminated solvents, and solid materials (gloves, silica gel, filter paper), must be classified as Halogenated Organic Waste .[15][24][27]

  • Segregation is Mandatory: Never mix halogenated waste with non-halogenated organic waste.[15] This prevents the formation of toxic brominated dioxins during the waste treatment process.[15]

  • Containerization:

    • Use only designated, leak-proof, and clearly labeled hazardous waste containers.[15][27]

    • Keep the waste container closed at all times, except when adding waste.[27]

    • Store the waste container in a secondary containment tray to catch any potential leaks.[27]

  • Disposal: Adhere strictly to your institution's hazardous waste disposal procedures.[27] Arrange for timely pickup by trained environmental health and safety personnel.

Conclusion

Brominated vinyl pyrazoles are valuable tools in the arsenal of the medicinal chemist, but their utility is matched by their potential hazards. A comprehensive understanding of the risks associated with the pyrazole core, the reactive vinyl group, and the halogen substituent is non-negotiable. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of these compounds. A culture of safety, grounded in technical understanding and procedural discipline, is the most critical reagent in any successful research endeavor.

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A Technical Guide to the Reactivity and Synthetic Utility of the 3-Bromo Position in 1-Ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, with numerous FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1] The ability to selectively functionalize the pyrazole core is paramount for developing novel molecular entities. This in-depth technical guide focuses on the reactivity profile of 1-ethenyl-5-methyl-1H-pyrazole, a versatile building block, with a specific emphasis on the synthetic transformations enabled by its 3-bromo substituent. The bromine atom at the C3 position serves as a highly effective and versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key reaction classes, field-proven experimental protocols, mechanistic insights, and the influence of the N1-ethenyl and C5-methyl substituents on the molecule's reactivity.

Introduction: The Strategic Importance of the 3-Bromo Pyrazole Core

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical pharmacophore in drug design.[1] Strategic functionalization of the pyrazole ring is key to modulating the physicochemical and pharmacological properties of these molecules. Halogenated pyrazoles, particularly bromopyrazoles, are exceptionally valuable intermediates due to their stability and predictable reactivity in transition-metal-catalyzed cross-coupling reactions.[2]

The subject of this guide, 1-ethenyl-5-methyl-1H-pyrazole, possesses three key structural features that influence its reactivity:

  • The Pyrazole Core: A stable aromatic system.

  • The N1-Ethenyl (Vinyl) Group: This group modulates the electronic properties of the ring system. While N-substitution can impact the aromaticity of the pyrazole ring, the vinyl group also presents a potential site for other reactions, though this guide focuses on the C3-Br bond.[3][4][5]

  • The C5-Methyl Group: An electron-donating group that can subtly influence the electron density of the ring.

  • The C3-Bromo Substituent: The primary focus of our discussion, this atom is the key linchpin for a multitude of powerful synthetic transformations. The reactivity of aryl bromides in palladium-catalyzed reactions is generally robust and often offers a good balance between reactivity and stability, being more reactive than chlorides but more accessible and stable than iodides.[6]

This guide will systematically explore the most powerful and widely used methods for leveraging the C3-Br bond, providing both the theoretical basis and practical, actionable protocols for laboratory implementation.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the 3-bromo position of our target pyrazole is an ideal substrate for these transformations.[7] Generally, 3-bromopyrazoles exhibit higher reactivity in these couplings compared to their 4-bromopyrazole isomers.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[8][9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C3-Br bond of the pyrazole, forming a Pd(II) intermediate.

  • Transmetallation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Pyrazole)(Br) oxidative_addition->pd_complex transmetallation Transmetallation pd_complex->transmetallation pd_aryl_complex L₂Pd(II)(Pyrazole)(Ar) transmetallation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product 3-Aryl-Pyrazole Product reductive_elimination->product reactants 3-Bromo-Pyrazole + Ar-B(OH)₂ + Base reactants->oxidative_addition

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromopyrazoles.[8][10]

Materials:

  • 1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

  • To a dry Schlenk tube or microwave vial, add the 3-bromopyrazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Dioxane and Water, typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Reaction temperature can range from 60 °C to 120 °C, depending on substrate reactivity.[2][8] Microwave irradiation can significantly shorten reaction times.[10]

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

Catalyst Ligand Base Solvent Temp. (°C) Reference
Pd(dppf)Cl₂ dppf Cs₂CO₃ Dioxane / H₂O 120 (µW) [10]
Pd(PPh₃)₄ PPh₃ Na₂CO₃ Dioxane / H₂O 90 [8]

| P1 or P2 Precatalysts | Biarylphosphine | K₃PO₄ | Dioxane / H₂O | 60 - 100 |[2] |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12] This reaction is indispensable in pharmaceutical chemistry, where the aryl-amine linkage is a common structural motif. The use of bulky, electron-rich phosphine ligands is critical for achieving high efficiency.[12][13]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[11]

  • Oxidative Addition: Pd(0) inserts into the C3-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex LPd(II)(Pyrazole)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex LPd(II)(Pyrazole)(NR₂) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product 3-Amino-Pyrazole Product reductive_elimination->product reactants 3-Bromo-Pyrazole + HNR₂ + Base reactants->oxidative_addition

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromo-heterocycles.[13][14][15]

Materials:

  • 1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., tBuBrettPhos-Pd-G3, Pd₂(dba)₃) (1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., BINAP, Xantphos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox, as the catalysts and strong bases are often air- and moisture-sensitive.

  • To a dry vial, add the palladium source, ligand (if needed), and base.

  • In a separate vial, dissolve the 3-bromopyrazole and the amine in the anhydrous solvent.

  • Transfer the substrate solution to the vial containing the catalyst and base.

  • Seal the vial tightly and heat with stirring. Temperatures typically range from 80 °C to 110 °C.[14][15]

  • Monitor the reaction by LC-MS. Reactions are often complete within 4-24 hours.

  • After cooling, carefully quench the reaction by pouring it into a separatory funnel containing water or saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

Catalyst / Precatalyst Ligand Base Solvent Temp. (°C) Reference
Pd₂(dba)₃ Pyrazole-phosphine NaOt-Bu Toluene 80-85 [14]
tBuBrettPhos Pd G3 tBuBrettPhos K₂CO₃ t-Amyl alcohol 110 [13]

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |[15] |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.

Mechanistic Rationale: The cycle involves the palladium catalyst in a similar fashion to other cross-couplings, while the copper co-catalyst activates the alkyne.

  • A copper(I) acetylide is formed from the terminal alkyne, copper(I) salt, and a base (typically an amine like Et₃N).

  • The Pd(0) catalyst undergoes oxidative addition into the C3-Br bond.

  • Transmetallation occurs where the acetylide group is transferred from copper to the palladium(II) center.

  • Reductive elimination yields the 3-alkynylpyrazole product and regenerates the Pd(0) catalyst.

Field-Proven Protocol: Sonogashira Coupling

This protocol is adapted from procedures for coupling bromo-heterocycles.[10][16][17]

Materials:

  • 1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (2-10 mol%)

  • Base/Solvent (e.g., Et₃N, Diisopropylamine)

  • Co-Solvent (optional, e.g., DMF, THF, CH₃CN)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-bromopyrazole, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent(s) and the base (e.g., triethylamine).

  • Add the terminal alkyne via syringe and stir the mixture.

  • Heat the reaction to a temperature between room temperature and 100 °C.[16] The optimal temperature depends on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[10]

  • Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Typical Sonogashira Coupling Conditions

Catalyst Co-catalyst Base Solvent Temp. (°C) Reference
Pd(PPh₃)₄ CuI Et₃N CH₃CN 80 [10]
Pd(CF₃COO)₂ CuI Et₃N DMF 100 [16][17]

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 |[18] |

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to vinyl-substituted pyrazoles.[19][20] The reaction typically requires a Pd(0) or Pd(II) catalyst and a base.

Mechanistic Rationale:

  • Oxidative Addition: Pd(0) inserts into the C3-Br bond.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (typically E-alkenes are formed).

  • Catalyst Regeneration: The base neutralizes the generated HBr and facilitates the regeneration of the Pd(0) catalyst.

Field-Proven Protocol: Heck Reaction

This protocol is based on general procedures for bromo-pyridines and other bromo-heterocycles.[18][21][22]

Materials:

  • 1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

  • Alkene (e.g., Styrene, Acrylate) (1.2 - 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, PPh₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • In a sealed tube or pressure vessel, combine the 3-bromopyrazole, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous, degassed solvent.

  • Add the alkene to the mixture.

  • Seal the vessel and heat to the desired temperature, typically between 80 °C and 140 °C.[21]

  • Stir vigorously for 6-24 hours, monitoring the reaction by GC-MS or LC-MS.

  • After cooling, filter the reaction mixture to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify via column chromatography to isolate the vinylated pyrazole product.

Alternative Functionalization: Metal-Halogen Exchange

Beyond palladium catalysis, the 3-bromo position is amenable to metal-halogen exchange, which transforms the electrophilic C3 carbon into a potent nucleophile. This strategy opens the door to reactions with a wide range of electrophiles.

Lithium-Halogen Exchange: This is a fundamental organometallic reaction where an organolithium reagent, typically n-butyllithium (n-BuLi), exchanges with the bromine atom.[23][24] The reaction is kinetically controlled and extremely fast, often requiring cryogenic temperatures (-78 °C) to prevent side reactions.[25]

Causality and Trustworthiness: The success of this reaction relies on the much greater thermodynamic stability of 3-lithiopyrazole and bromobutane compared to 3-bromopyrazole and butyllithium. The reaction must be performed under strictly anhydrous and anaerobic conditions, as the resulting organolithium species is highly basic and reactive towards water, CO₂, and oxygen.

Halogen_Metal_Exchange start 1-Ethenyl-5-methyl- 3-bromo-1H-pyrazole reagent n-BuLi, Anhydrous THF -78 °C start->reagent intermediate 3-Lithio-pyrazole Intermediate reagent->intermediate electrophile Quench with Electrophile (E+) e.g., Aldehyde, CO₂, TMSCl intermediate->electrophile product 3-Substituted Pyrazole Product (Pyrazole-E) electrophile->product

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Trapping

Materials:

  • 1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde, dry ice (solid CO₂), TMSCl) (1.2 equiv)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, a magnetic stirrer, and a nitrogen/argon inlet.

  • Dissolve the 3-bromopyrazole in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

  • Add a solution of the electrophile in THF dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The 3-bromo position of 1-ethenyl-5-methyl-1H-pyrazole is a robust and highly versatile synthetic handle. Its reactivity profile is dominated by a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These methodologies provide reliable and high-yielding pathways to a diverse array of C-C and C-N linked pyrazole derivatives. Furthermore, classical organometallic techniques like lithium-halogen exchange offer a complementary strategy for introducing functionality via nucleophilic pathways. A thorough understanding of these reaction classes, their mechanisms, and the practical aspects of their execution, as detailed in this guide, empowers chemists to fully exploit the synthetic potential of this valuable heterocyclic building block in the pursuit of novel pharmaceuticals and advanced materials.

References

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The 5-Methyl Group as a Modulator of Pyrazole Ring Reactivity: A Mechanistic and Application-Focused Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity.[1] Substituent effects play a pivotal role in fine-tuning these characteristics for specific applications. This technical guide provides an in-depth analysis of the electronic effects imparted by a methyl group at the C5 position of the pyrazole ring. We will explore the mechanistic underpinnings of how the inductive and hyperconjugative effects of the 5-methyl group influence the ring's aromaticity, acid-base properties, and regioselectivity in key chemical transformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to leverage this fundamental substituent effect in molecular design and synthesis.

The Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is "pyrrole-like" (N1), contributing two electrons to the 6π aromatic system, while the other is "pyridine-like" (N2), contributing one electron and possessing a lone pair in an sp² orbital in the plane of the ring.[2][3] This configuration renders the pyrazole ring π-excessive, making it generally susceptible to electrophilic attack.[4]

A crucial feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms.[5][6] Consequently, 5-methylpyrazole exists in a rapid equilibrium with 3-methylpyrazole. For this reason, it is often referred to as 3(5)-methylpyrazole. This equilibrium is fundamental to its reactivity, and the electronic nature of the substituent can influence the tautomeric preference.[6]

The Dual Electronic Effects of a Methyl Substituent

The methyl group influences the pyrazole ring through two primary electronic mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the aromatic ring. This results in a net donation of electron density through the sigma (σ) bond, increasing the electron density of the ring system.[7]

  • Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the pyrazole ring.[8][9] This effect further increases electron density at specific positions (ortho and para in benzene systems), effectively enhancing the ring's nucleophilicity.[9][10]

The combination of these electron-donating effects profoundly impacts the chemical behavior of the 5-methylpyrazole system.

Caption: Figure 2: Experimental Workflow for Electrophilic Nitration.

Influence on Coordination Chemistry

Pyrazole derivatives are excellent ligands in coordination chemistry, binding to metal centers through the lone pair of the pyridine-like N2 nitrogen. [11][12]The 5-methyl group influences this behavior in two ways:

  • Electronic Effect: The electron-donating nature of the methyl group increases the Lewis basicity of the N2 nitrogen, enhancing its ability to act as a σ-donor ligand. [2][6]This can lead to stronger metal-ligand bonds.

  • Steric Effect: The methyl group introduces steric bulk adjacent to the coordinating nitrogen atom. [12]While modest, this can influence the geometry of the resulting metal complex and may affect the accessibility of the metal center for catalytic reactions. Pyrazole ligands have been shown to improve the efficiency of manganese catalysts for transfer hydrogenation, highlighting their importance in catalysis. [11]

Implications in Medicinal Chemistry and Drug Development

The pyrazole scaffold is a mainstay in modern drug discovery, appearing in numerous approved drugs. [1][13]The 5-methyl substitution is a common and strategic modification used to optimize a drug candidate's profile.

  • Target Binding and Potency: A methyl group can establish favorable van der Waals interactions within a protein's binding pocket, increasing affinity and potency. Its electronic effects can also modulate the strength of hydrogen bonds formed by the pyrazole N-H group. For example, series of 5-methyl-1H-pyrazole derivatives have been investigated as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. [14]* Metabolic Stability: A methyl group can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes). By replacing a hydrogen atom with a metabolically more robust methyl group, the pharmacokinetic profile and half-life of a drug can be significantly improved. [14]* Physicochemical Properties: The addition of a methyl group increases the lipophilicity (logP) of the molecule. This can enhance membrane permeability and absorption but must be carefully balanced to maintain adequate aqueous solubility.

Conclusion

The 5-methyl group is a powerful yet subtle modulator of pyrazole ring reactivity. Through a combination of inductive and hyperconjugative electron donation, it enhances the ring's basicity and its reactivity towards electrophiles, while directing substitution to the C4 position. These same electronic effects, coupled with its steric profile, influence its properties as a ligand and provide a critical tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates. A thorough understanding of these fundamental principles is essential for the rational design of novel molecules in materials science and drug discovery.

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  • Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis - PubMed. (2008). J Org Chem. [Link]

  • Hyperconjugation: A More Coherent Approach | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • why induction effect of alkyl groups and hyperconjugation stablize positive charge on carbocation? : r/OrganicChemistry - Reddit. (2023). Reddit. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. [Link]

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A Technical Guide to Determining the Solubility of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole, a novel heterocyclic compound with potential applications in drug discovery, in two common organic solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of protocols to offer an in-depth exploration of the underlying principles of solubility, a meticulously detailed experimental methodology based on the widely accepted shake-flask method, and a discussion on the interpretation of solubility data in the context of solvent-solute interactions. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Understanding the solubility of a compound in various solvent systems is, therefore, a cornerstone of early-stage drug development. This compound, a substituted pyrazole, represents a class of compounds known for their diverse biological activities. However, the introduction of a bromine atom and an ethenyl group can significantly influence its physicochemical properties, including its solubility.

This guide focuses on two solvents of paramount importance in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with exceptional solvating power for a wide range of organic compounds. It is frequently used as a solvent for high-throughput screening and as a vehicle for in vitro and in vivo studies.

  • Methanol: A polar protic solvent, simpler in structure than DMSO, and widely used in organic synthesis, purification, and as a co-solvent in formulations.

A thorough understanding of the solubility of this compound in these solvents is essential for its advancement as a potential therapeutic agent.

Theoretical Foundations of Solubility

At its core, solubility is the thermodynamic equilibrium reached when a solute dissolves in a solvent to form a homogeneous solution. This process is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. The key energetic considerations are:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the solid-state solute.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

A favorable dissolution process occurs when the energy released in the third step compensates for the energy required in the first two. The nature and magnitude of these interactions are dictated by the physicochemical properties of both the solute and the solvent.

Solvent Properties: A Deeper Dive with Kamlet-Taft Parameters

To move beyond a qualitative understanding, we can employ solvatochromic parameters, such as the Kamlet-Taft parameters, to quantify the key solvent properties that influence solubility.[1][2][3][4] These parameters dissect the solvent's polarity into three components:

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

  • π* (Dipolarity/Polarizability): An indicator of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

Solventαβπ*
Methanol 0.930.620.60
DMSO 0.000.761.00

Note: These are representative values and can vary slightly depending on the measurement method.

The pyrazole ring of this compound contains nitrogen atoms that can act as hydrogen bond acceptors. Therefore, a solvent with a higher α value, like methanol, would be expected to engage in favorable hydrogen bonding interactions with the solute. Conversely, DMSO, being a strong hydrogen bond acceptor (high β), can interact favorably with any potential hydrogen bond donor sites on the solute. The high dipolarity (π*) of DMSO also suggests a strong capacity to solvate polar molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[5][6][7] It is the recommended method by the Organisation for Economic Co-operation and Development (OECD) for substances with a solubility greater than 0.01 g/L.[5][8] The principle is straightforward: an excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Detailed Experimental Protocol

Materials:

  • This compound (ensure purity is >98%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the solvent (DMSO or methanol) to each vial.

    • Securely cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours). The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To further ensure the removal of all undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered sample with the appropriate solvent to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the prepared samples and calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
DMSO [Hypothetical Value][Hypothetical Value]
Methanol [Hypothetical Value][Hypothetical Value]
Analysis of Expected Results

Based on the properties of the solvents, we can anticipate certain trends in the solubility of this compound:

  • Higher Solubility in DMSO: Given DMSO's high dipolarity (π*) and its ability to act as a strong hydrogen bond acceptor (β), it is expected to be a superior solvent for a wide range of organic molecules, including substituted pyrazoles. The polar nature of the pyrazole ring and the potential for dipole-dipole interactions with the bromine and ethenyl substituents would be well-solvated by DMSO.

  • Moderate to High Solubility in Methanol: Methanol's ability to act as both a hydrogen bond donor (α) and acceptor (β) allows for versatile interactions. The nitrogen atoms in the pyrazole ring can accept a hydrogen bond from methanol, which would contribute favorably to the solvation process. However, the overall solvating power of methanol may be less than that of DMSO for this particular compound, depending on the dominant intermolecular forces.

Molecular Interactions Diagram

G cluster_solute This compound cluster_methanol Methanol cluster_dmso DMSO Solute Pyrazole Ring (N atoms) DMSO_O H-bond Acceptor (S=O) Solute->DMSO_O Hydrogen Bonding DMSO_dipole High Dipolarity Solute->DMSO_dipole Dipole-Dipole Interactions Methanol_H H-bond Donor (O-H) Methanol_H->Solute Hydrogen Bonding Methanol_O H-bond Acceptor (O:)

Caption: Potential molecular interactions influencing solubility.

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices for determining the solubility of this compound in DMSO and methanol. By adhering to the detailed experimental protocol and considering the theoretical underpinnings of solvent-solute interactions, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical piece of the puzzle in the complex process of drug development, informing formulation strategies and enabling the progression of promising compounds towards clinical evaluation.

References

  • Determining the water solubility of difficult-to-test substances: A tutorial review.
  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Product Properties Test Guidelines OPPTS 830.
  • High-accuracy water solubility determination using logK - KRE
  • Kamlet–Taft solvent parameters (K03367) - The IUPAC Compendium of Chemical Terminology.
  • Solvent - Wikipedia.
  • Kamlet-Taft solvent parameters - Stenutz.
  • MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLIC

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Methodological & Application

Synthesis protocols for 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Technical Abstract

This application note details the robust synthesis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole , a highly functionalized heterocyclic building block essential for drug discovery campaigns targeting kinase inhibition and allosteric modulation. The protocol employs a convergent synthetic strategy , prioritizing regiochemical control and scalability. The workflow begins with the construction of the 3-bromo-5-methylpyrazole core via a Sandmeyer transformation, followed by a phase-transfer-catalyzed N-vinylation. This guide addresses the critical challenge of N1 vs. N2 regioselectivity , leveraging electronic directing effects to favor the desired 1,5-disubstituted motif.

Retrosynthetic Logic

The synthesis is deconstructed into two primary phases to maximize yield and purity:

  • Core Construction: Synthesis of the 3-bromo-5-methyl-1H-pyrazole scaffold. Direct cyclization to the bromo-derivative is prone to impurities; therefore, an amino-pyrazole intermediate is generated and converted via radical-nucleophilic aromatic substitution (Sandmeyer).

  • N-Functionalization (The "Vinyl Switch"): Introduction of the ethenyl group. Direct reaction with acetylene (Reppe chemistry) is avoided due to safety constraints. Instead, a Phase-Transfer Catalyzed (PTC) alkylation-elimination sequence using 1,2-dibromoethane is utilized. This method is operationally simple and favors the desired regioisomer due to the electronic deactivation of the nitrogen adjacent to the bromine atom.

Retrosynthesis Target This compound (Target) Core 3-Bromo-5-methyl-1H-pyrazole (Core Scaffold) Target->Core N-Vinylation (1,2-Dibromoethane, PTC) Amine 3-Amino-5-methylpyrazole Core->Amine Sandmeyer Rxn (NaNO2, CuBr) Raw 3-Aminocrotononitrile + Hydrazine Hydrate Amine->Raw Cyclization

Figure 1: Retrosynthetic pathway illustrating the stepwise construction of the target molecule.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 3-Bromo-5-methyl-1H-pyrazole

Objective: To synthesize the halogenated core scaffold with high purity.

Step 1.1: Cyclization to 3-Amino-5-methylpyrazole
  • Reaction Type: Knorr-type Cyclization

  • Mechanism: Nucleophilic attack of hydrazine on the nitrile carbon followed by cyclization on the enamine carbon.

Materials:

  • 3-Aminocrotononitrile (1.0 equiv)

  • Hydrazine hydrate (80% aq., 1.2 equiv)

  • Ethanol (Solvent, 5 vol)

  • Acetic acid (Catalytic, 0.1 equiv)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Addition: Charge 3-aminocrotononitrile and ethanol. Add hydrazine hydrate dropwise over 30 minutes at ambient temperature (exothermic reaction).

  • Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor consumption of nitrile by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to ~20% volume. Cool to 0°C to induce crystallization.

  • Isolation: Filter the off-white solid, wash with cold ethanol, and dry under vacuum.

    • Yield Target: 75–85%

    • Checkpoint: MP 46–48°C.

Step 1.2: Sandmeyer Conversion to 3-Bromo-5-methyl-1H-pyrazole
  • Reaction Type: Radical-Nucleophilic Aromatic Substitution (Sandmeyer)

  • Critical Control: Temperature control during diazotization is vital to prevent decomposition.

Materials:

  • 3-Amino-5-methylpyrazole (1.0 equiv)

  • Sodium Nitrite (NaNO2, 1.1 equiv)

  • Copper(I) Bromide (CuBr, 1.1 equiv)

  • Hydrobromic Acid (48% aq., 5.0 equiv)

  • Water (Solvent)

Protocol:

  • Diazotization: Dissolve 3-amino-5-methylpyrazole in 48% HBr at -5°C to 0°C. Add a solution of NaNO2 in water dropwise, maintaining internal temperature < 5°C. Stir for 30 mins to form the diazonium salt.

  • Substitution: In a separate vessel, dissolve CuBr in 48% HBr. Slowly add the cold diazonium solution to the CuBr mixture at room temperature (Caution: Nitrogen gas evolution).

  • Heating: After addition, heat the mixture to 60°C for 1 hour to ensure completion.

  • Workup: Neutralize with NaOH (aq) to pH 7–8. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via recrystallization from Hexane/EtOAc or column chromatography.

    • Yield Target: 60–70%

    • Data: 1H NMR (DMSO-d6) should show a singlet for Methyl (~2.2 ppm) and a singlet for the C4-H (~6.2 ppm).

Phase 2: N-Vinylation (The "Vinyl Switch")

Objective: Regioselective installation of the ethenyl group at N1.

Step 2.1: Phase-Transfer Alkylation-Elimination
  • Rationale: Direct vinylation with vinyl halides requires high-pressure or expensive metal catalysts. The use of 1,2-dibromoethane allows for an alkylation followed by in situ elimination under phase-transfer conditions.

  • Regioselectivity: The 3-bromo substituent is electron-withdrawing, reducing the nucleophilicity of the adjacent nitrogen (N2). The nitrogen adjacent to the methyl group (N1) remains more nucleophilic, favoring the formation of the 1-vinyl-5-methyl-3-bromo isomer.

Materials:

  • 3-Bromo-5-methyl-1H-pyrazole (1.0 equiv)

  • 1,2-Dibromoethane (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.05 equiv) - Phase Transfer Catalyst

  • Sodium Hydroxide (50% aq. solution, 4.0 equiv)

  • Toluene or THF (Solvent)

Protocol:

  • Alkylation: In a flask, combine the pyrazole core, 1,2-dibromoethane, TBAB, and Toluene.

  • Base Addition: Add 50% NaOH solution vigorously.

  • Reaction: Heat to 50–60°C. The reaction proceeds via the 1-(2-bromoethyl) intermediate.

  • Elimination: Increase temperature to reflux (or 80-90°C) to promote dehydrobromination. Monitor by HPLC/TLC.

    • Note: If elimination is slow, isolate the intermediate and treat with KOH/Ethanol.

  • Workup: Cool, separate phases. Extract aqueous layer with Toluene. Wash organics with water and brine.

  • Purification: The crude usually contains the target and minor regioisomer. Purify via Vacuum Distillation (b.p. differences) or Column Chromatography (Silica, Hexane/EtOAc gradient).[1]

    • Target Isomer: this compound.

    • Yield Target: 55–65%.

Part 3: Analytical Validation & Troubleshooting

Regioisomer Identification

Distinguishing the target (1-vinyl-5-methyl) from the byproduct (1-vinyl-3-methyl) is critical.

FeatureTarget: 1-vinyl-5-methyl-3-bromoIsomer: 1-vinyl-3-methyl-5-bromo
Steric Environment Vinyl group is crowded by 5-Methyl.Vinyl group is near 5-H (or 5-Br).
NOE Signal (NMR) Strong NOE between Vinyl-H and Methyl-H .No NOE between Vinyl-H and Methyl-H.
13C NMR (C-Me) Shifted upfield due to steric compression?Standard shift.
Elution Order Typically elutes second (more polar/shielded).Typically elutes first .
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield in Sandmeyer Decomposition of diazonium salt.Ensure T < 5°C during NaNO2 addition. Add CuBr solution slowly.
Incomplete Vinylation Stalled at 1-(2-bromoethyl) stage.Increase NaOH concentration or switch to KOH/EtOH for the elimination step.
Poor Regioselectivity Solvent polarity favoring wrong tautomer.Use non-polar solvent (Toluene) to enhance steric control and ion-pairing effects.

Part 4: Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood.

  • 1,2-Dibromoethane: Suspected carcinogen and highly toxic. Use double gloves and closed systems.

  • Diazo Intermediates: Potential explosion hazard. Do not let the diazonium salt dry; process immediately.

References

  • Sandmeyer-Free and Sandmeyer Routes to 3-Bromopyrazoles

    • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
    • Source: Organic Process Research & Development.
  • N-Vinylation of Pyrazoles (Phase Transfer Method)

    • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
    • Source: Molecules (MDPI).
  • Regioselectivity in Pyrazole Alkylation

    • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry (Synlett).
  • General Pyrazole Synthesis Protocols

    • Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.

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Application Notes and Protocols for the Polymerization of 1-Ethenyl Pyrazole Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the polymerization of 1-ethenyl pyrazole, also known as 1-vinylpyrazole. These monomers and their corresponding polymers, poly(1-vinylpyrazole)s, are of significant interest in various fields, including materials science, catalysis, and medicine, owing to their unique chemical and physical properties.[1][2] This document offers full editorial control to present a logically structured, in-depth technical guide, moving from monomer synthesis to various polymerization techniques and polymer characterization.

Part 1: Monomer Synthesis and Purification

A reliable and high-purity source of the 1-ethenyl pyrazole monomer is crucial for successful and reproducible polymerization. Several synthetic routes have been established, with the choice often depending on the available starting materials and desired scale.

One common and effective method involves the reaction of pyrazole with vinyl acetate.[1][3] This method is advantageous due to the commercial availability of the reactants and generally good yields.

Protocol 1.1: Synthesis of 1-Ethenyl Pyrazole via Vinylation with Vinyl Acetate

This protocol is adapted from the literature describing the synthesis of 1-vinylpyrazoles from pyrazoles with a free NH group.[1][3]

Materials:

  • Pyrazole

  • Vinyl acetate (in large excess, also acts as solvent)

  • Mercuric(II) acetate

  • Concentrated Sulfuric acid

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Suitable organic solvents for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazole in a large excess of vinyl acetate.

  • In a separate container, carefully prepare the catalyst by dissolving mercuric(II) acetate in a minimal amount of vinyl acetate and adding a few drops of concentrated sulfuric acid. This should be done in a fume hood with appropriate personal protective equipment.

  • Add the catalyst solution dropwise to the pyrazole solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 1-7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to obtain pure 1-ethenyl pyrazole.

Purification and Storage: For successful polymerization, the monomer must be free of inhibitors and other impurities. Vacuum distillation is the most common purification method. The purified monomer should be stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) to prevent spontaneous polymerization.

Table 1: Physical Properties of 1-Ethenyl Pyrazole

PropertyValue
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol
Boiling Point Approx. 140-142 °C at atmospheric pressure
Appearance Colorless liquid

Part 2: Free-Radical Polymerization of 1-Ethenyl Pyrazole

Free-radical polymerization is a common and straightforward method for polymerizing vinyl monomers.[1] It is important to note that the bulk polymerization of neat 1-vinylpyrazole can be explosive.[1][4] Therefore, solution polymerization is the recommended and safer approach.

Mechanism: The polymerization proceeds through the classic three stages of free-radical polymerization: initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate radicals, which then attack the vinyl group of the monomer to initiate the polymer chain growth.

Protocol 2.1: Solution Polymerization of 1-Ethenyl Pyrazole

This protocol is based on literature descriptions of the free-radical polymerization of 1-vinylpyrazole in a dilute benzene solution to yield high molecular weight polymers.[1][4]

Materials:

  • 1-Ethenyl pyrazole (freshly distilled)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous benzene or toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (nitrogen or argon)

Procedure:

  • In a Schlenk flask, dissolve the desired amount of 1-ethenyl pyrazole in anhydrous benzene or toluene. A dilute solution is recommended to control the reaction rate.

  • Add the initiator, AIBN. The amount of initiator will influence the final molecular weight of the polymer; a typical monomer-to-initiator ratio is in the range of 100:1 to 500:1.

  • Seal the flask and de-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • After the final thaw, backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at 60-80 °C to initiate the polymerization.

  • Allow the reaction to proceed for several hours (e.g., 6-24 hours), with continuous stirring.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The resulting poly(1-vinylpyrazole) can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[5][6][7][8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radicals (R•) I->R Heat M Monomer R->M RM Initiated Monomer (R-M•) M->RM RM1 R-M• M1 Monomer RM1->M1 RM2 R-M-M• M1->RM2 Mn ... RM2->Mn RMn Polymer Radical (R-Mn•) Mn->RMn RMn1 R-Mn• P Dead Polymer RMn1->P Coupling or Disproportionation RMn2 R-Mm• RMn2->P Coupling or Disproportionation

Caption: Workflow for Free-Radical Polymerization.

Part 3: Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the ability to synthesize polymers with well-defined molecular weights, narrow polydispersity indices, and complex architectures.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that utilizes a transition metal catalyst (commonly copper-based) to establish a dynamic equilibrium between active (radical) and dormant (alkyl halide) polymer chains.

Protocol 3.1: ATRP of 1-Ethenyl Pyrazole

This is a generalized protocol for the ATRP of a vinyl monomer, which can be adapted for 1-ethenyl pyrazole. The selection of the ligand is crucial for controlling the polymerization.

Materials:

  • 1-Ethenyl pyrazole (freshly distilled)

  • Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide initiator

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand[9]

  • Anisole or another suitable solvent

  • Methanol (non-solvent for precipitation)

  • Schlenk flasks

  • Syringes and cannulas for transfers under inert atmosphere

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and cycle between vacuum and inert gas three times.

  • Add the solvent (e.g., anisole) and the ligand (e.g., PMDETA) via syringe under an inert atmosphere. Stir until the catalyst complex forms (the solution should become colored and homogeneous).

  • In a separate Schlenk flask, add the 1-ethenyl pyrazole monomer and the initiator (e.g., EBiB).

  • De-gas the monomer/initiator solution by three freeze-pump-thaw cycles.

  • Transfer the monomer/initiator solution to the flask containing the catalyst complex via a cannula under a positive pressure of inert gas.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the polymerization by taking samples periodically for conversion analysis (by ¹H NMR or GC) and molecular weight analysis (by GPC).

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization, allowing for excellent control over the final polymer characteristics.

Protocol 3.2: RAFT Polymerization of 1-Ethenyl Pyrazole

This is a general procedure for RAFT polymerization that can be adapted for 1-ethenyl pyrazole. The choice of the RAFT agent is critical and depends on the monomer being polymerized. For N-vinyl monomers, dithiocarbamates are often effective.

Materials:

  • 1-Ethenyl pyrazole (freshly distilled)

  • A suitable RAFT agent (e.g., a dithiocarbamate)

  • AIBN (initiator)

  • 1,4-Dioxane or another suitable solvent

  • Methanol or diethyl ether (non-solvent for precipitation)

  • Reaction vial or ampule

Procedure:

  • In a reaction vial, combine the 1-ethenyl pyrazole monomer, the RAFT agent, and AIBN in the chosen solvent (e.g., 1,4-dioxane). The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator should be high (e.g., 5:1 to 10:1) to ensure good control.

  • Seal the vial and de-gas the solution using three freeze-pump-thaw cycles.

  • Place the vial in a preheated oil bath or heating block at the appropriate temperature for AIBN decomposition (typically 60-70 °C).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by cooling to room temperature and exposing to air.

  • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

CRP_vs_FRP cluster_FRP Conventional Free Radical Polymerization cluster_CRP Controlled Radical Polymerization (e.g., ATRP, RAFT) FRP_start Initiation FRP_prop Uncontrolled Propagation FRP_start->FRP_prop FRP_term Termination (Coupling/Disproportionation) FRP_prop->FRP_term FRP_poly Polymer with Broad PDI FRP_term->FRP_poly CRP_start Initiation CRP_equil Dynamic Equilibrium (Active vs. Dormant Species) CRP_start->CRP_equil CRP_prop Controlled Propagation CRP_equil->CRP_prop CRP_term Minimal Termination CRP_prop->CRP_term CRP_poly Polymer with Narrow PDI and Defined Architecture CRP_term->CRP_poly

Caption: Comparison of Conventional vs. Controlled Polymerization.

Part 4: Cationic Polymerization of 1-Ethenyl Pyrazole

Cationic polymerization is initiated by an electrophilic species and is suitable for vinyl monomers with electron-donating substituents.[10] N-vinyl monomers, including 1-ethenyl pyrazole, can be polymerized via this mechanism.

Mechanism: An initiator, such as a strong protic acid or a Lewis acid in combination with a proton source, generates a carbocation from the monomer. This carbocation then propagates by adding to other monomer units.

Protocol 4.1: Cationic Polymerization of 1-Ethenyl Pyrazole

This protocol is based on procedures for the cationic polymerization of other N-vinyl monomers, such as N-vinylcarbazole, using an iodine initiator.[2]

Materials:

  • 1-Ethenyl pyrazole (rigorously purified and dried)

  • Iodine (I₂) (initiator)

  • Anhydrous dichloromethane or toluene (solvent)

  • Dry reaction vessel (e.g., Schlenk tube)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • All glassware must be rigorously dried, and the entire procedure should be carried out under a strict inert atmosphere.

  • In a Schlenk tube, dissolve the purified 1-ethenyl pyrazole in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -50 to -78 °C) in a cooling bath.

  • Prepare a stock solution of iodine in the same anhydrous solvent.

  • Initiate the polymerization by adding a specific amount of the iodine solution to the cold monomer solution via syringe.

  • Stir the reaction mixture at the low temperature for the desired period.

  • Terminate the polymerization by adding a small amount of a quenching agent, such as methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or n-hexane).

  • Filter and dry the polymer under vacuum.

Part 5: Polymer Properties and Applications

Poly(1-vinylpyrazole)s are versatile materials with a range of properties that make them suitable for various applications. Their properties can be tuned by the choice of polymerization method, which influences molecular weight and architecture.

Key Properties:

  • Coordination Chemistry: The pyrazole rings in the polymer backbone can act as ligands for metal ions, leading to applications in catalysis and materials science.

  • Biological Activity: Pyrazole-containing compounds are known for their wide range of biological activities, and polymers incorporating this moiety are being explored for applications in drug delivery and biomedicine.[11]

  • Thermal Stability: These polymers generally exhibit good thermal stability.

Potential Applications:

  • Drug Delivery Systems: The ability to form well-defined block copolymers via CRP allows for the creation of amphiphilic structures that can self-assemble into micelles or vesicles for drug encapsulation and delivery.

  • Smart Materials: The pyrazole unit can be responsive to stimuli such as pH, which can be exploited in the design of "smart" materials.

  • Porous Polymers: Pyrazole-containing porous organic polymers have shown promise for applications such as iodine capture and catalysis.[12]

Part 6: Troubleshooting and Safety Precautions

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No or low polymerization Impurities in monomer or solvent (e.g., water, oxygen), incorrect initiator/catalyst concentration, wrong temperature.Re-purify monomer and solvent, ensure inert atmosphere, check initiator/catalyst activity and concentration, verify reaction temperature.
Broad polydispersity in CRP High initiator concentration relative to catalyst/RAFT agent, impurities, high temperature leading to side reactions.Optimize initiator/catalyst/RAFT agent ratios, ensure high purity of all reagents, consider lowering the reaction temperature.
Uncontrolled/explosive reaction Bulk polymerization of 1-ethenyl pyrazole.Always perform polymerization in a suitable solvent to dissipate heat.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

  • 1-Ethenyl pyrazole and many of the solvents and reagents used are flammable and/or toxic. Handle with care and avoid inhalation, ingestion, and skin contact.

  • The use of mercuric salts in monomer synthesis requires extreme caution due to their high toxicity.

  • Reactions under pressure or involving potentially explosive polymerizations should be conducted behind a safety shield.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Ledovskaya, M. S., et al. (2022). Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. ResearchGate. [Link]

  • arXiv. (2022). [2211.16926v1] Self-Limiting Polymerization in a Glassy Matrix Yields Durable Nanostructures with Tunable Length Scales. [Link]

  • Wang, W., et al. (2014). CuBr/PMDETA combined with triethanolamine as an economic and highly active catalyst for atom transfer radical polymerization. ResearchGate. [Link]

  • The American Chemical Society Petroleum Research Fund. (n.d.). Stereoregular Vinyl Polymers Prepared by Reversible-Deactivation Radical Polymerization. [Link]

  • Wikipedia. (n.d.). Cationic polymerization. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Zhang, Q., et al. (2000). Block Copolymerizations of Vinyl Acetate by Combination of Conventional and Atom Transfer Radical Polymerization. Macromolecules, 33(23), 8595-8601. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1319, 138761. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]

  • Sharma, V., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Higashimura, T., Teranishi, H., & Sawamoto, M. (1980). Living Cationic Polymerization of N-Vinylcarbazole with Iodine. Polymer Journal, 12(6), 393-398. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Yusubov, M. S., Yoshimura, A., & Zhdankin, V. V. (2019). Hypervalent Iodine Compounds as Polymerization Initiators. Jomard Publishing. [Link]

  • Coward, D. R., & Dainton, F. S. (1967). The initiation reaction in the molecular iodine‐induced polymerization of vinyl alkyl ethers. Transactions of the Faraday Society, 63, 1379-1389. [Link]

  • Wang, D., et al. (2022). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. Journal of Materials Chemistry A, 10(29), 15637-15644. [Link]

  • Agilent. (n.d.). Analysis of polyolefins by GPC/SEC. [Link]

  • Adan-Laso, J. G., et al. (2025). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 17(12), 2453. [Link]

  • Agilent. (n.d.). Poly(2-vinylpyridine) Standards. [Link]

  • Glaßner, M. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent. [Link]

Sources

Application Notes and Protocols: A Guide to Heck Reaction Conditions for the Vinyl Functionalization of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Vinylpyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, featuring in a multitude of approved drugs. The introduction of a vinyl group onto the pyrazole scaffold through C-C bond formation unlocks a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and novel drug candidates. The Mizoroki-Heck reaction stands out as a powerful and widely adopted method for such transformations, offering a direct route to vinylated pyrazoles from readily available brominated precursors.[1][2] This application note provides a comprehensive guide to the Heck reaction for the vinyl functionalization of brominated pyrazoles, delving into the mechanistic underpinnings, offering detailed experimental protocols, and addressing common challenges to empower researchers in this critical area of drug discovery.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally understood to involve three key steps: oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Alkene PdII_Alkene R-Pd(II)L(Alkene)(Br) Alkene_Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Alkene-Pd(II)L(Br) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)L(Br) + R-Alkene BetaElim->PdII_Hydride RedElim Reductive Elimination (Base) PdII_Hydride->RedElim RedElim->Pd0 H-Base⁺ Br⁻

Figure 1: The catalytic cycle of the Heck reaction.

Critical Parameters for Successful Vinylation of Brominated Pyrazoles

The success of the Heck reaction is contingent on the careful selection and optimization of several key parameters. For brominated pyrazoles, particular attention must be paid to the potential for catalyst inhibition by the nitrogen-containing heterocycle.

Parameter Influence on the Reaction Typical Choices & Considerations for Brominated Pyrazoles
Palladium Precatalyst The source of the active Pd(0) catalyst.Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂. Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.[4]
Ligand Stabilizes the Pd(0) species, influences reactivity and selectivity.Phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP) are common. For electron-rich heterocycles like pyrazoles, bulky, electron-rich phosphines can be beneficial to promote oxidative addition and prevent catalyst deactivation.[5] N-heterocyclic carbenes (NHCs) are also emerging as effective ligands.
Base Neutralizes the HBr generated during the catalytic cycle, regenerating the active catalyst.Inorganic bases (K₂CO₃, Cs₂CO₃, NaOAc) or organic amines (Et₃N, DIPEA). The choice of base can significantly impact the reaction rate and yield. For N-unprotected pyrazoles, a non-nucleophilic base is crucial to avoid side reactions.
Solvent Solubilizes reactants and influences catalyst activity.Polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are commonly used. The choice of solvent can affect the reaction temperature and solubility of the base.
Alkene Partner The vinylating agent.Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. Vinyl ethers and other electron-rich alkenes can also be used, though may require modified conditions.
Temperature Affects reaction rate.Typically ranges from 80 to 140 °C. Higher temperatures can sometimes lead to catalyst decomposition or side reactions.
Additives Can enhance reaction efficiency.Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, particularly for less reactive aryl bromides, by promoting the formation of a more reactive palladium-halide species.[6][7]

Experimental Protocol: Vinyl Functionalization of a Model Brominated Pyrazole

This protocol provides a general procedure for the Heck vinylation of 4-bromo-1H-pyrazole with n-butyl acrylate. Optimization may be required for different brominated pyrazole substrates and vinyl partners.

Materials and Reagents:

  • 4-bromo-1H-pyrazole

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Reaction Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Bromopyrazole, Pd(OAc)₂, PPh₃, K₂CO₃ in Schlenk flask Inert Evacuate and backfill with N₂/Ar (3x) Reagents->Inert Solvent Add anhydrous DMF and n-butyl acrylate Inert->Solvent Heat Heat to 80-120 °C with stirring Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Dilute with ethyl acetate and wash with water/brine Cool->Quench Dry Dry organic layer (MgSO₄) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: General workflow for the Heck vinylation of brominated pyrazoles.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired vinylated pyrazole.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivation: The NH group of unprotected pyrazoles can coordinate to the palladium center, inhibiting its catalytic activity.[8] Consider using an N-protected bromopyrazole or employing a more robust catalyst system with bulky, electron-rich ligands.

    • Insufficient Temperature: The reaction may require higher temperatures, but be mindful of potential catalyst decomposition.

    • Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered.

  • Side Reactions:

    • Dehalogenation: Reduction of the bromopyrazole to the corresponding pyrazole can occur, particularly at higher temperatures.[6][7]

    • Alkene Isomerization: The desired product may isomerize to a thermodynamically more stable isomer. The addition of certain bases or silver salts can sometimes suppress this.[4]

    • Homocoupling: Dimerization of the bromopyrazole or the alkene can occur.

  • N-Unprotected Pyrazoles: The acidic proton on the pyrazole nitrogen can react with the base. Using a sufficient excess of a non-nucleophilic base is important. In some cases, N-protection may be necessary to achieve optimal results.

Conclusion

The Heck reaction is a powerful tool for the synthesis of vinylpyrazoles, providing a direct and efficient route to these valuable building blocks for drug discovery. A thorough understanding of the reaction mechanism and the influence of key parameters is essential for successful implementation. By carefully selecting the catalyst, ligand, base, and solvent, and by considering the specific challenges posed by brominated pyrazoles, researchers can effectively utilize this important transformation to accelerate their research and development efforts.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]

  • Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. (2012). PubMed. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. (2017). PMC. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. (2020). University of Liverpool. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). NIH. [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). ACS Publications. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]

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Application Note: A Scalable, Two-Stage Synthetic Approach for 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole, a valuable heterocyclic building block. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2] Specifically, N-vinylated pyrazoles serve as crucial intermediates for creating more complex molecular architectures through reactions like polymerization and ring-closing metathesis.[3] This guide details a robust, two-stage synthetic strategy designed for scalability, emphasizing process safety, environmental considerations, and high yield. The pathway involves an initial scalable synthesis of the 3-bromo-5-methyl-1H-pyrazole intermediate, followed by a highly efficient N-vinylation step utilizing phase-transfer catalysis.

Introduction & Strategic Overview

The synthesis of highly functionalized pyrazoles is a cornerstone of modern pharmaceutical and agrochemical development.[4] The target molecule, this compound, combines two key reactive handles: a brominated pyrazole core, ideal for cross-coupling reactions, and a vinyl group, which is amenable to a wide range of transformations.

Direct, one-pot syntheses for such a specific substitution pattern are not readily scalable. Therefore, a convergent, two-part strategy is employed. This approach allows for the purification of a stable intermediate, ensuring high purity in the final product and providing logical hold-points for large-scale campaigns.

The overall synthetic pathway is as follows:

  • Stage 1: Synthesis of Intermediate (I1) - 3-Bromo-5-methyl-1H-pyrazole. This stage focuses on constructing the brominated pyrazole core from commercially available starting materials via a safe and scalable condensation-bromination sequence.

  • Stage 2: Synthesis of Final Product (FP) - N-Vinylation. This stage introduces the ethenyl (vinyl) group onto the pyrazole nitrogen using a green and highly efficient phase-transfer catalyzed reaction, avoiding the use of heavy metals or high-pressure gases.[5][6]

G cluster_0 Overall Synthetic Workflow SM Starting Materials (e.g., Methyl Crotonate, Hydrazine) I1 Intermediate 1 (I1) 3-Bromo-5-methyl-1H-pyrazole SM->I1 Stage 1: Condensation & Bromination FP Final Product (FP) This compound I1->FP Stage 2: N-Vinylation (Phase-Transfer Catalysis)

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Scalable Synthesis of 3-Bromo-5-methyl-1H-pyrazole (I1)

For the synthesis of the key intermediate, we have adapted a Sandmeyer-free approach, which avoids the use of potentially genotoxic 3-amino pyrazole intermediates and offers a safer, more scalable profile.[7][8] This method involves a three-step sequence: condensation, bromination, and oxidation, which can often be performed with minimal isolation of intermediates.

Rationale for Method Selection
  • Safety: This route avoids the diazonium salts inherent to Sandmeyer chemistry and the associated genotoxic amino-pyrazole precursors.[9]

  • Scalability: The starting materials (e.g., methyl crotonate, hydrazine) are inexpensive bulk chemicals. The reaction sequence has been proven effective on a large scale.[8]

  • Efficiency: The condensation, bromination, and oxidation steps can be streamlined to improve process efficiency and overall yield.

Detailed Experimental Protocol (Stage 1)

Step 1a: Condensation to form 5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • To a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, add ethanol (5 volumes) and hydrazine hydrate (1.05 equivalents).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methyl crotonate (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the mixture to 0-5 °C. The product, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, will precipitate.

  • Filter the solid, wash with cold ethanol (2 x 1 volume), and dry under vacuum. This intermediate is typically used directly in the next step.

Step 1b: Bromination and Oxidation to 3-Bromo-5-methyl-1H-pyrazole (I1)

  • Charge a new reactor with acetonitrile (8 volumes) and the pyrazolone intermediate from the previous step (1.0 equivalent).

  • Add a suitable base, such as 2,6-lutidine or triethylamine (1.1 equivalents).

  • Cool the slurry to 0-5 °C.

  • Slowly add phosphorus oxybromide (POBr₃) (1.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by LC-MS. This step achieves both bromination and oxidation.[9]

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water (10 volumes).

  • Adjust the pH to 7-8 using a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or, for larger scales, by recrystallization or vacuum distillation to yield 3-Bromo-5-methyl-1H-pyrazole (I1) as a solid.[10]

G cluster_1 Workflow for Intermediate 1 (I1) Synthesis start Start: Methyl Crotonate + Hydrazine Hydrate condense 1. Condensation (Ethanol, Reflux) start->condense precipitate 2. Precipitation & Filtration condense->precipitate pyrazolone Intermediate: 5-methyl-2,4-dihydro- 3H-pyrazol-3-one precipitate->pyrazolone brom_ox 3. Bromination/Oxidation (POBr₃, Base, MeCN) pyrazolone->brom_ox quench 4. Aqueous Quench brom_ox->quench extract 5. Extraction quench->extract purify 6. Purification (Recrystallization or Distillation) extract->purify end_I1 Product: I1 3-Bromo-5-methyl-1H-pyrazole purify->end_I1

Caption: Step-by-step workflow for the synthesis of Intermediate 1.

Stage 2: N-Vinylation via Phase-Transfer Catalysis

The introduction of the vinyl group is achieved through a two-step, one-pot reaction involving N-alkylation with 1,2-dichloroethane (DCE) followed by dehydrochlorination. The use of a phase-transfer catalyst (PTC) is critical for scalability, as it facilitates the reaction between the aqueous base and the organic-soluble pyrazole, leading to high yields and simplifying the process.[3][5]

Rationale for Method Selection
  • Green Chemistry: The reaction can be run using water as a solvent, reducing reliance on volatile organic compounds.[5]

  • High Efficiency: This method provides excellent yields, typically in the range of 75-90%.[6]

  • Safety & Cost: It avoids the use of high-pressure acetylene gas, expensive transition metal catalysts, or toxic mercury salts.[3][6] DCE is a common and relatively inexpensive solvent/reagent.

Detailed Experimental Protocol (Stage 2)
  • To a reactor equipped for vigorous stirring, add 3-Bromo-5-methyl-1H-pyrazole (I1) (1.0 equivalent), 1,2-dichloroethane (DCE, which acts as both solvent and reagent, 10 volumes), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC) (0.05 equivalents).

  • Prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (3.0 equivalents).

  • With vigorous stirring, slowly add the NaOH solution to the organic mixture. The stirring must be sufficient to create a fine emulsion.

  • Heat the biphasic mixture to 60-70 °C for 8-12 hours. The reaction proceeds in two stages: initial formation of the 1-(2-chloroethyl) intermediate, followed by elimination to the vinyl product. Monitor progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water (5 volumes) to dissolve the salts.

  • Separate the organic layer. Extract the aqueous layer with fresh DCE or another suitable solvent like dichloromethane (2 x 3 volumes).

  • Combine all organic layers, wash with water until the pH is neutral, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product, this compound (FP), is typically a liquid and can be purified by vacuum distillation to achieve high purity.

G cluster_2 Workflow for N-Vinylation (FP Synthesis) start_I1 Start: Intermediate I1 mix 1. Mix I1, DCE, and TEBAC start_I1->mix add_base 2. Add 50% NaOH (aq) (Vigorous Stirring) mix->add_base heat 3. Heat to 60-70 °C add_base->heat monitor 4. Monitor Reaction (Alkylation followed by Elimination) heat->monitor workup 5. Aqueous Work-up & Phase Separation monitor->workup extract 6. Extraction workup->extract purify_fp 7. Purification (Vacuum Distillation) extract->purify_fp end_FP Final Product (FP) This compound purify_fp->end_FP

Caption: Step-by-step workflow for the phase-transfer catalyzed N-vinylation.

Data Summary & Expected Outcomes

The following table summarizes the expected outcomes for this synthetic protocol. Note that yields are representative and may vary based on reaction scale and optimization.

StageKey ReagentsTypical Temp.Typical TimeExpected YieldPurity (Post-Purification)
1: I1 Synthesis Methyl Crotonate, Hydrazine, POBr₃0-80 °C18-24 h60-75%>98%
2: FP Synthesis I1, 1,2-Dichloroethane, NaOH, TEBAC60-70 °C8-12 h75-90%>99%

Conclusion

The described two-stage protocol provides a scalable, safe, and efficient pathway for the synthesis of this compound. By selecting a Sandmeyer-free route for the intermediate and a phase-transfer catalyzed method for the final N-vinylation, this guide addresses key challenges in process chemistry, including safety, cost, and environmental impact. This application note serves as a reliable foundation for researchers and drug development professionals requiring access to this valuable chemical building block on a laboratory or pilot-plant scale.

References

  • G. S. S. S. T. da Silva, S. M. M. de Aguiar, J. A. C. Delgado, V. F. Ferreira, "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity," Molecules, [Link]

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Application Notes & Protocols: Advanced C-H Activation Strategies for 1-Ethenyl-5-Methyl-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and bioactive molecules.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in therapeutics ranging from anti-inflammatory agents like Celecoxib to anticoagulants and oncology treatments.[4][5] The 1-ethenyl-5-methyl-1H-pyrazole scaffold, in particular, offers a versatile platform for drug discovery, combining the stable pyrazole core with a reactive ethenyl (vinyl) group, which is amenable to a wide array of chemical transformations.

Traditionally, the synthesis of complex pyrazole derivatives has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of transition-metal-catalyzed C-H activation has revolutionized this landscape.[6][7][8] This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, offering significant advantages in atom and step economy.[9][10] This guide provides an in-depth exploration of C-H activation techniques specifically tailored for the 1-ethenyl-5-methyl-1H-pyrazole scaffold, with a focus on mechanistic principles, detailed experimental protocols, and field-proven insights for researchers in organic synthesis and drug development.

Diagram: The Core Scaffold

Caption: Structure of 1-ethenyl-5-methyl-1H-pyrazole.

Mechanistic Foundations: Directing Effects and Catalytic Cycles

The success of C-H activation on pyrazole-containing molecules hinges on understanding the inherent directing capabilities of the heterocycle and the mechanisms of the transition metal catalysts employed.

The Pyrazole Ring as a Directing Group

The pyrazole moiety is an effective directing group. The lone pair of electrons on the N2 nitrogen atom can coordinate to a Lewis acidic metal center (e.g., Pd, Rh, Ru). This coordination brings the catalyst into close proximity to specific C-H bonds, facilitating their cleavage. This process typically favors the formation of a stable five- or six-membered metallacycle intermediate.[10] For N-substituted pyrazoles, this can direct functionalization at:

  • The C5 position of the pyrazole ring: This is an inherently acidic proton, and its activation is often facile.[11][12]

  • The ortho-C-H bond of an N-aryl substituent: A common pathway in many C-H functionalization reactions.

  • A C(sp³)-H bond on a substituent, if it allows for the formation of a stable metallacycle.[13][14]

The Challenge of the Vinyl Group

While the pyrazole ring directs activation, the ethenyl (vinyl) group introduces both opportunities and challenges. The C(sp²)-H bonds on the vinyl group are also potential sites for activation. This creates a competition between functionalization on the pyrazole core and the vinyl substituent.[15][16] Furthermore, the vinyl group's susceptibility to polymerization or Michael addition reactions requires carefully controlled conditions.[15]

Illustrative Catalytic Cycle: Rhodium-Catalyzed C-H Activation/Alkenylation

Rhodium(III) catalysts are particularly effective for coupling N-vinylpyrazoles with alkynes. The generally accepted mechanism involves several key steps, as detailed in extensive experimental and computational studies.[9][17][18]

Catalytic_Cycle A [Rh(III)] Catalyst Precursor B N-Coordinated Complex (Pyrazole binds to Rh) A->B + Pyrazole C C-H Activation (Vinyl C-H cleaves, forms Rhodacycle) B->C Concerted Metalation- Deprotonation D Alkyne Coordination C->D + Alkyne E Migratory Insertion (Alkyne inserts into Rh-C bond) D->E F Reductive Elimination E->F G Product Release (Functionalized Pyrazole) F->G Releases Product G->A Regenerates Catalyst

Caption: Simplified catalytic cycle for Rh(III)-catalyzed vinyl C-H activation.

This cycle begins with the coordination of the pyrazole's N2 atom to the Rh(III) center. This is followed by the crucial C-H activation step, where a C-H bond on the vinyl group is cleaved to form a five-membered rhodacycle intermediate. An incoming coupling partner, such as an alkyne, then coordinates to the metal and undergoes migratory insertion into the Rhodium-carbon bond. The cycle concludes with reductive elimination, which forms the new C-C bond, releases the functionalized product, and regenerates the active Rh(III) catalyst.[15][16]

Application Protocols: Key Methodologies

The following protocols represent validated starting points for the C-H functionalization of 1-ethenyl-5-methyl-1H-pyrazole scaffolds. Researchers should note that optimization of catalyst, ligand, solvent, and temperature is often necessary for novel substrates.

Protocol 1: Rh(I)-Catalyzed Coupling of N-Vinylpyrazoles with Alkynes

This protocol is adapted from methodologies developed for the selective functionalization of the vinyl C-H bond, yielding butadienylpyrazole derivatives.[15][16] The use of a Rh(I)-N-heterocyclic carbene (NHC) catalyst is crucial for efficiency and selectivity.

Objective: To synthesize a 1-(1,3-butadienyl)-5-methyl-1H-pyrazole derivative via selective C(sp²)-H activation of the vinyl group.

Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Schlenk flask under vacuum and backfill with Argon (3x) P2 Add Rh(I)-NHC catalyst, 1-ethenyl-5-methyl-1H-pyrazole, and alkyne coupling partner P1->P2 P3 Add anhydrous solvent via syringe P2->P3 R1 Stir reaction mixture at specified temperature (e.g., 60 °C) P3->R1 R2 Monitor progress by TLC or GC-MS R1->R2 W1 Cool to room temperature R2->W1 W2 Concentrate under reduced pressure W1->W2 W3 Purify by column chromatography (e.g., silica gel, hexanes/EtOAc) W2->W3 W4 Characterize product (NMR, HRMS) W3->W4

Caption: General experimental workflow for C-H activation reactions.

Materials:

  • 1-ethenyl-5-methyl-1H-pyrazole (1.0 equiv)

  • Alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equiv)

  • Rh(I)-NHC catalyst ([Rh(μ-Cl)(IPr)(η2-coe)]2) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Schlenk flask, magnetic stirrer, argon supply, and standard glassware

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place a magnetic stir bar into a Schlenk flask. Seal the flask and thoroughly dry it under high vacuum with gentle heating. Allow it to cool and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add the Rh(I)-NHC catalyst, 1-ethenyl-5-methyl-1H-pyrazole, and the alkyne coupling partner to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via a syringe.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Causality and Insights:

  • Catalyst Choice: The Rh(I)-NHC catalyst provides a good balance of reactivity and stability. The bulky NHC ligand (IPr) can promote the desired catalytic cycle while minimizing side reactions.[15]

  • Inert Conditions: Transition metal catalysts, particularly in low oxidation states like Rh(I), are sensitive to oxygen. Maintaining an inert argon atmosphere is critical to prevent catalyst deactivation.

  • Solvent Purity: Anhydrous and degassed solvents are essential to prevent quenching of reactive intermediates and catalyst decomposition.

Protocol 2: Palladium-Catalyzed C5-Arylation of N-Substituted Pyrazoles

This protocol describes a general method for the direct arylation at the C5 position of the pyrazole ring, a site that is often readily activated.[19] The pyrazole itself acts as the directing group for this transformation.

Objective: To synthesize a 1-ethenyl-5-aryl-1H-pyrazole derivative via Pd-catalyzed direct C-H arylation.

Materials:

  • 1-ethenyl-5-methyl-1H-pyrazole (Note: For C5 arylation, a substrate without a C5-substituent, like 1-ethenyl-1H-pyrazole, would be used. This protocol is illustrative for the general strategy.)

  • Aryl Halide (e.g., 4-Iodoanisole) (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2) (2-5 mol%)

  • Ligand (e.g., P(o-tolyl)3 or a phosphine-free system may work) (4-10 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or KOAc) (2.0 - 3.0 equiv)

  • Solvent (e.g., DMF, DMAc, or Toluene)

Step-by-Step Procedure:

  • Reaction Setup: To a sealable reaction vessel, add the pyrazole substrate, aryl halide, palladium catalyst, ligand (if used), and base.

  • Solvent Addition: Add the anhydrous solvent.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at a high temperature (e.g., 110-140 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter and concentrate the organic phase. Purify the resulting residue by flash column chromatography to obtain the C5-arylated pyrazole.

Causality and Insights:

  • Catalyst System: Pd(OAc)2 is a common and robust palladium precursor. The choice of base is critical; it facilitates the C-H cleavage step, which is often the rate-determining step in the catalytic cycle.[10]

  • Arylating Agent: Aryl iodides are typically more reactive than bromides or chlorides in these couplings.

  • High Temperature: Direct C-H arylation reactions often require high temperatures to overcome the activation energy barrier for C-H bond cleavage.

Data Summary: Catalytic Systems for Pyrazole Functionalization

The following table summarizes representative conditions for the C-H functionalization of pyrazole scaffolds, providing a comparative overview for methodology development.

Catalyst SystemCoupling PartnerKey ConditionsTypical YieldsApplicationReference
[Rh(MeCN)₃Cp*][PF₆]₂ / Cu(OAc)₂Alkenes (e.g., Methyl Acrylate)Dichloroethane (DCE), 80 °C50-90%C-H Vinylation of Arylpyrazoles[9][18]
[Rh(μ-Cl)(IPr)(η2-coe)]₂AlkynesToluene, 60 °C65-95%Vinyl C-H Alkenylation[15][16]
Pd(OAc)₂ / Ag₂OAryl IodidesAcetic Acid (AcOH), 120 °C60-85%Pyrazole-directed sp³ C-H Arylation[10][13]
[RuCl₂(p-cymene)]₂ / Cu(OAc)₂Alkynest-AmylOH, 110 °C40-75%C-H/N-H Annulation[17][20]
PdCl(C₃H₅)(dppb) / KOPivAryl BromidesDMAc, 130 °C48-76%Regioselective C5-Arylation[19]

Conclusion and Future Outlook

C-H activation provides a powerful and elegant avenue for the late-stage functionalization of complex molecules, and the 1-ethenyl-5-methyl-1H-pyrazole scaffold is an ideal substrate for this modern synthetic strategy. By leveraging the directing ability of the pyrazole nitrogen and selecting the appropriate transition-metal catalyst, researchers can achieve selective C-H functionalization at the pyrazole core or on its vinyl substituent. The protocols and data presented here serve as a robust foundation for developing novel pyrazole-based compounds for applications in drug discovery and materials science. Future advancements in this field will likely focus on the development of more sustainable base-metal catalysts, achieving enantioselective transformations, and expanding the scope of compatible coupling partners to further enhance the synthetic toolkit available to chemists.

References

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC. (2014, December 17). National Center for Biotechnology Information.[Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC. National Center for Biotechnology Information.[Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. National Center for Biotechnology Information.[Link]

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes | The Journal of Organic Chemistry - ACS Publications. (2014, February 24). ACS Publications.[Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group | Request PDF - ResearchGate. ResearchGate.[Link]

  • Combined experimental and computational investigations of rhodium-catalysed C - H functionalisation of pyrazoles with alkenes - PubMed. (2015, February 9). PubMed.[Link]

  • Orchestrated Triple C H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - Scite.ai. Scite.ai.[Link]

  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts.[Link]

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  • Rhodium( iii )-catalyzed direct C–H activation of 2-aryl-3 H -indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (2024, November 20). Royal Society of Chemistry.[Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. ScienceDirect.[Link]

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Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate and overcome common hurdles in this specific N-vinylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and yield optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted issue often stemming from several factors. A systematic investigation is key to identifying the root cause.

  • Cause 1: Incomplete Deprotonation of the Pyrazole NH. The N-vinylation reaction requires the pyrazole to act as a nucleophile. The acidity of the pyrazole N-H is modest, and an insufficiently strong base or inadequate reaction time for deprotonation will result in a low concentration of the reactive pyrazolide anion, leading to poor conversion. The electron-withdrawing nature of the bromine atom at the C3 position influences the acidity of the N-H group.[1][2]

  • Solution Strategy:

    • Base Selection: Switch to a stronger base. While common bases like potassium carbonate (K₂CO₃) are sometimes used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can ensure complete and rapid deprotonation.

    • Pre-formation of the Salt: Before adding the vinylating agent, allow the 3-bromo-5-methyl-1H-pyrazole to stir with the base in an anhydrous aprotic solvent (like DMF or THF) for a sufficient period (e.g., 30-60 minutes) to ensure the pyrazolide salt is fully formed.

    • Monitor Deprotonation: If possible, use in-situ monitoring techniques (like IR spectroscopy) to confirm the disappearance of the N-H stretch.

  • Cause 2: Suboptimal Catalyst System (for Catalytic Methods). Transition metal-catalyzed N-vinylation (e.g., using copper or palladium catalysts) is a common and efficient method.[3][4][5] The efficiency of these reactions is highly dependent on the choice of metal, ligand, and reaction conditions. An inappropriate catalyst system can lead to low turnover frequency and poor yields.

  • Solution Strategy:

    • Catalyst Screening: If using a copper-catalyzed system, screen different copper(I) or copper(II) sources (e.g., CuI, Cu₂O, CuF₂). The choice of ligand is also critical; ligands like DMAP (4-Dimethylaminopyridine) or various phosphines can dramatically improve yields.[4][6][7]

    • Palladium Systems: Palladium-catalyzed vinylation is also a powerful alternative, often employing phosphine ligands.[3]

    • Temperature and Solvent Optimization: Ensure the reaction temperature is optimal for the chosen catalytic system. The solvent can also play a major role; polar aprotic solvents like DMF, DMSO, or DCE are often effective.[4][8]

  • Cause 3: Side Reactions. The primary side reaction of concern is the polymerization of the vinylating agent or the product itself, especially at elevated temperatures.[9] Another possibility is the competitive elimination reaction of the vinylating agent, promoted by the base.[3]

  • Solution Strategy:

    • Lower Reaction Temperature: Once the pyrazolide salt is formed, conduct the vinylation step at the lowest temperature that allows for a reasonable reaction rate.

    • Add an Inhibitor: In some cases, adding a small amount of a radical inhibitor (like hydroquinone or BHT) can suppress polymerization.

    • Control Stoichiometry: Use a minimal excess of the vinylating agent to reduce the chance of side reactions.

Q2: I'm observing a significant impurity with a similar polarity to my product, making purification difficult. What is it and how can I prevent it?

A2: This is a classic problem in pyrazole chemistry, often pointing to the formation of a regioisomer.

  • Cause: Formation of the N2-Vinylated Isomer. While this compound is the N1-vinylated product, reaction at the adjacent N2 nitrogen can produce the isomeric 5-Bromo-1-ethenyl-3-methyl-1H-pyrazole. The ratio of these isomers is influenced by steric and electronic factors.[10]

  • Prevention and Mitigation Strategy:

    • Steric Control: The methyl group at the C5 position provides some steric hindrance that favors alkylation/vinylation at the N1 position. However, this directing effect can be overcome. Using a bulkier vinylating agent might enhance selectivity for the less hindered N1 position.

    • Solvent Effects: The choice of solvent can significantly influence the N1/N2 ratio. Polar aprotic solvents such as DMF or DMSO have been shown to favor the formation of a single regioisomer in many pyrazole alkylations.[10]

    • Cation Coordination: The choice of the counter-ion of the base (e.g., Na⁺, K⁺) can influence selectivity by coordinating with the two nitrogen atoms, thereby altering their relative nucleophilicity.

    • Chromatography Optimization: If isomer formation is unavoidable, meticulous optimization of the column chromatography conditions is necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using a different stationary phase like alumina.

Q3: My reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?

A3: A stalled reaction typically indicates the deactivation of a key reagent or catalyst, or the presence of an inhibitor.

  • Cause 1: Moisture in the Reaction. Pyrazolide anions and many organometallic catalysts are highly sensitive to moisture. Water will protonate the anion, quenching its nucleophilicity, and can also deactivate the catalyst.

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Catalyst Deactivation. In catalytic cycles, the catalyst can be poisoned by impurities or degrade over time, especially at higher temperatures.

  • Solution:

    • Reagent Purity: Use high-purity starting materials and catalysts. Impurities in the starting pyrazole can sometimes act as catalyst poisons.

    • Incremental Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.

  • Cause 3: Reversible Reaction or Unfavorable Equilibrium. While less common for N-vinylation, it's possible that under certain conditions, the reaction reaches an unfavorable equilibrium.

  • Solution:

    • Le Chatelier's Principle: If a volatile byproduct is formed, its removal (e.g., by distillation or under a gentle stream of inert gas) could help drive the reaction to completion.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for N-vinylation of pyrazoles?

There are several established methods for the N-vinylation of pyrazoles:

  • Reaction with Acetylene: This is a traditional method but often requires high pressure and temperature, and can pose safety risks due to the handling of acetylene gas.[11]

  • Dehydrohalogenation: This two-step process involves first N-alkylating the pyrazole with a 1,2-dihaloethane (like 1,2-dichloroethane) followed by a base-induced elimination of HX to form the vinyl group.[9]

  • Transition-Metal Catalysis: This is arguably the most versatile and modern approach. It involves the cross-coupling of the pyrazole with a vinylating agent. Common systems include:

    • Copper-catalyzed: Using vinyl halides or vinylsilanes.[4][5][6][7]

    • Palladium-catalyzed: Using vinyl halides or vinylboronic acids.[3][5]

  • Reaction with Vinyl Sulfonium Salts: A metal-free approach that involves reacting the pyrazole with a vinyl sulfonium salt in the presence of a base.[12]

How does the choice of base and solvent impact the reaction?

The base and solvent are critical parameters that must be optimized together.

  • Base: The primary role of the base is to deprotonate the pyrazole. The pKa of the pyrazole N-H must be considered. A base whose conjugate acid has a pKa significantly higher than that of the pyrazole will ensure complete deprotonation. Strong bases like NaH are often effective.[10] Weaker bases like K₂CO₃ may require higher temperatures and can result in lower yields.

  • Solvent: The solvent must be able to dissolve the pyrazole and the resulting pyrazolide salt. Polar aprotic solvents like DMF, DMSO, THF, and DCE are excellent choices. They are generally non-reactive towards the strong bases used and can help to separate the ion pairs of the pyrazolide salt, increasing nucleophilicity.[4][8][10]

My starting material, 3-bromo-5-methyl-1H-pyrazole, is not commercially available. How can I synthesize it?

The synthesis of the pyrazole core is a critical first step. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by bromination.[1][13] For 3-bromo-5-methyl-1H-pyrazole, a potential route involves the reaction of methylhydrazine with a suitable four-carbon building block, followed by regioselective bromination. The bromination of a pre-formed pyrazole ring typically occurs at the C4 position first under neutral or acidic conditions, so direct bromination of 5-methyl-1H-pyrazole is not ideal.[2][13] A more controlled synthesis might involve building the ring with the bromine atom already in place or using a directing group strategy.

Data & Protocols

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Action(s)
Low Yield Incomplete deprotonation, suboptimal catalyst, side reactions (polymerization).Use a stronger base (NaH, KOtBu), screen catalyst/ligand systems (Cu/DMAP, Pd/phosphine), lower reaction temperature, add a radical inhibitor.
Isomer Impurity N2-vinylation leading to a regioisomer.Optimize solvent (try DMF, DMSO), screen different base counter-ions (Na⁺ vs. K⁺), refine chromatography.
Stalled Reaction Presence of moisture, catalyst deactivation.Ensure strictly anhydrous conditions (oven-dried glass, dry solvents, inert atmosphere), use high-purity reagents.
Optimized Protocol: Copper-Catalyzed N-Vinylation

This protocol is a generalized starting point based on modern copper-catalyzed methods. Researchers should optimize stoichiometry, temperature, and reaction time for their specific setup.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methyl-1H-pyrazole (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution). Add potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base.

  • Catalyst & Ligand Addition: Add Copper(I) Iodide (CuI, 0.1 eq) and N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq).

  • Vinylating Agent: Add vinyl bromide (as a solution in THF, 1.5 eq) or another suitable vinylating agent like potassium vinyltrifluoroborate.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visual Workflow and Mechanisms

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for addressing low reaction yields.

LowYieldTroubleshooting cluster_SM Starting Material Issues cluster_Conditions Reaction Condition Optimization Start Low Yield Observed Check_SM Check Starting Material (SM) Purity via NMR/LCMS Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions SM_Impure SM is Impure Check_SM->SM_Impure Impurity detected Base_Issue Incomplete Deprotonation? Check_Conditions->Base_Issue Catalyst_Issue Catalyst Inefficiency? Check_Conditions->Catalyst_Issue Temp_Issue Side Reactions? Check_Conditions->Temp_Issue Purify_SM Action: Purify SM (Recrystallization/Chromatography) SM_Impure->Purify_SM Stronger_Base Action: Use Stronger Base (NaH) + Pre-stir before adding vinylating agent Base_Issue->Stronger_Base Screen_Catalyst Action: Screen Ligands/Catalysts (e.g., DMAP, different Cu(I) source) Catalyst_Issue->Screen_Catalyst Adjust_Temp Action: Lower Temperature + Add Radical Inhibitor Temp_Issue->Adjust_Temp

Caption: Decision tree for troubleshooting low yields.

References

  • Organic Letters. Palladium-Catalyzed Stereocontrolled Vinylation of Azoles and Phenothiazine. ACS Publications. Available at: [Link]

  • Synthesis-Stuttgart. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Synfacts. Available at: [Link]

  • Organic Letters. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. ACS Publications. Available at: [Link]

  • PubMed. CuF 2 /DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. N -Trifluoropropylation of Azoles through N -Vinylation and Sequential Hydrogenation. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • MDPI. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • ResearchGate. N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • Organic Letters. Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. ACS Publications. Available at: [Link]

  • ResearchGate. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

  • Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • ResearchGate. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Available at: [Link]

  • PubMed. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. Available at: [Link]

Sources

Preventing polymerization of the N-vinyl group during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Threat" Monomer

Welcome to the technical support center. If you are working with N-vinylpyrrolidone (NVP) or N-vinylcaprolactam (NVCL), you are handling a unique class of "dual-threat" monomers. Unlike simple acrylates that primarily degrade via free-radical pathways, N-vinyl compounds are highly susceptible to two distinct polymerization mechanisms during storage:

  • Free Radical Polymerization: Initiated by heat, light, or peroxides (standard).

  • Cationic Polymerization: Initiated by acid and hydrolysis (specific to N-vinyls).

The Critical Insight: The most common cause of bulk storage failure in NVP is not heat—it is moisture. Moisture triggers hydrolysis, generating acid, which catalyzes a runaway cationic polymerization. This guide prioritizes the prevention of this specific failure mode.

Module 1: The Mechanics of Instability (The "Why")

FAQ: Why did my NVP drum turn into a solid block despite being kept in the dark?

Answer: You likely experienced Acid-Catalyzed Cationic Polymerization . N-vinyl monomers are enamines. In the presence of water, they undergo hydrolysis. This reaction is autocatalytic: it produces precursors that lower the pH, and the resulting acidity triggers rapid, exothermic polymerization.

The "Death Spiral" of NVP Storage:

  • Moisture Ingress: Water enters the drum.

  • Hydrolysis: NVP reacts with water to form 2-pyrrolidone and acetaldehyde.[1]

  • Acidification: Acetaldehyde oxidizes to acetic acid.

  • Initiation: The drop in pH (acid) initiates cationic polymerization.

  • Exotherm: The reaction generates heat, accelerating further hydrolysis and polymerization.

Visualization: The Hydrolysis-Acid Loop

NVP_Degradation NVP N-Vinylpyrrolidone (Monomer) Hydrolysis Hydrolysis Reaction NVP->Hydrolysis Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Byproducts Byproducts: 2-Pyrrolidone + Acetaldehyde Hydrolysis->Byproducts Oxidation Oxidation of Acetaldehyde Byproducts->Oxidation Acid Acetic Acid Formation (pH Drop) Oxidation->Acid Acid->Hydrolysis Autocatalysis (Feedback Loop) Cationic Cationic Polymerization (Exothermic Solidification) Acid->Cationic Catalyzes Cationic->NVP Consumes Monomer

Figure 1: The autocatalytic degradation cycle of N-vinylpyrrolidone. Note the red dashed line indicating how acid generation accelerates the entire process.

Module 2: Storage & Handling Protocols (SOPs)

Protocol A: Stabilizer Management

Unlike acrylates stabilized only with MEHQ, N-vinyls often require a base stabilizer to prevent the acid loop described above.

Stabilizer TypeFunctionTarget MechanismRequirement
Sodium Hydroxide (NaOH) pH BufferPrevents Hydrolysis/CationicUsed in bulk NVP. Keeps pH basic to stop acid catalysis.
Amines (e.g., Kerobit®)Acid ScavengerPrevents CationicSoluble organic amines used when inorganic salts (NaOH) are undesirable.
MEHQ Radical ScavengerPrevents RadicalRequires dissolved Oxygen to function.

Critical Warning: If your NVP is stabilized with NaOH, it is a dispersion, not a solution. The NaOH can settle or precipitate if the product freezes.

Protocol B: Temperature & Phase Control

The Freezing Trap: Do NOT allow NVP (stabilized with NaOH) to freeze (Freezing point ~13.5°C).

  • The Physics: When NVP freezes, the monomer crystallizes in pure form, pushing the NaOH stabilizer to the grain boundaries or bottom of the drum ("freeze concentration").

  • The Risk: Upon thawing, you will have zones of pure, unstabilized monomer. These "hot spots" can polymerize spontaneously before the stabilizer remixes.

Thawing SOP (If Freezing Occurs):

  • Do NOT use steam or high-heat coils (creates localized hotspots).

  • Method: Move drum to a warm room (max 30°C) or use a water bath (<30°C).

  • Action: Once liquid, the drum must be agitated (rolled or stirred) to re-suspend the inhibitor before any material is dispensed.

Protocol C: Material Compatibility

N-vinyls are excellent solvents and will attack many standard lab materials.

  • Approved: Stainless Steel (304/316), Polyethylene (HDPE), Glass, Aluminum.

  • Prohibited: Mild Steel (Carbon Steel). Rust (

    
    ) acts as a seed for "Popcorn Polymerization" (see Module 3).
    

Module 3: Troubleshooting Guide

Diagnostic Matrix

Use this table to identify the root cause of your material issues.

SymptomProbable CauseMechanismCorrective Action
Solid "Cauliflower" Chunks Popcorn PolymerizationProliferous radical growth initiated by crosslinking seeds or rust.Discard immediately. Cannot be dissolved. Check storage vessel for rust/mild steel.
Viscosity Increase Pre-polymerizationSoluble polymer chains forming (early stage).Measure viscosity.[2] If >20% above spec, discard. Check moisture levels.[3]
Yellow Coloration OxidationAmine stabilizer degradation or acetaldehyde oxidation.Check APHA color.[3][4] Often harmless if within spec, but indicates aging. Verify pH.
Cloudiness (Liquid) Stabilizer PrecipitateNaOH coming out of solution or moisture ingress.If NaOH stabilized: Agitate. If moisture suspected: Test water content (Karl Fischer).
pH < 7.0 HydrolysisAcid formation (The "Death Spiral").CRITICAL. Material is unsafe for bulk storage. Use immediately or neutralize/discard.
Workflow: Incoming Material Verification

Every researcher should perform this check upon receiving a new batch of N-vinyl monomer.

QC_Workflow Start Receive Drum/Bottle Visual Visual Inspection (Clear/Yellow?) Start->Visual SolidCheck Solid Precipitate? Visual->SolidCheck Agitate Roll/Agitate Drum SolidCheck->Agitate Yes (NaOH settled) Sample Draw Sample SolidCheck->Sample No Agitate->Sample pHCheck Check pH (10% aq. solution) Sample->pHCheck Decision pH > 8.0? pHCheck->Decision Use Approve for Use Decision->Use Yes Reject Quarantine/Discard Decision->Reject No (Acidic)

Figure 2: Incoming Quality Control (QC) workflow to verify stabilizer efficacy.

Module 4: Advanced FAQs

Q: Can I store NVP under pure Nitrogen?

A: It depends on the inhibitor.[5]

  • If stabilized only with NaOH/Amines : Yes, nitrogen is preferred to prevent acetaldehyde oxidation.

  • If stabilized with MEHQ (less common for bulk NVP, more common for acrylates): You need roughly 5-21% dissolved oxygen for MEHQ to work. Total oxygen exclusion will deactivate the radical inhibitor.

  • Recommendation: For standard commercial NVP (NaOH stabilized), dry nitrogen padding is excellent as it excludes moisture (the primary threat).

Q: What is "Popcorn" Polymerization?

A: This is a specific, dangerous morphology of polymer.[5] It is a cross-linked, insoluble, hard mass that grows exponentially, occupying more volume than the liquid monomer. It can rupture steel pipes and drums.

  • Trigger: It is often initiated by rust or existing polymer seeds.

  • Prevention:[2][6][7][8][9][10] Passivate all steel equipment. Never pour "old" monomer back into a fresh drum.

References

  • Ashland Inc. (2016).[6] Product Stewardship Summary: N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • Stobec. (1997). N-Vinyl-2-Pyrrolidone Technical Data Sheet. Retrieved from [Link]

  • Canty, J.M. (2021). Popcorn Polymer: Formation Mechanism and Inhibition. AIChE. Retrieved from [Link]

Sources

Purification strategies for 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole. This document is intended for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. The unique combination of a brominated pyrazole core with an N-vinyl substituent presents specific challenges during purification by column chromatography. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the isolation of a high-purity product. Our approach is grounded in established chromatographic principles and extensive experience with heterocyclic compounds.

The purification of substituted pyrazoles is a common step in many synthetic routes.[1][2] However, the presence of a basic pyrazole ring, a potentially reactive vinyl group, and a polar bromine atom can lead to issues such as product degradation on silica gel, poor separation from starting materials or byproducts, and difficulty in selecting an appropriate solvent system. This guide will address these issues systematically, providing you with the knowledge to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by column chromatography?

A1: The primary challenge stems from the basicity of the pyrazole nitrogen atoms, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, irreversible adsorption, or even degradation of the target compound.[3] Additionally, the presence of the vinyl group adds a degree of instability, although N-vinylpyrazoles are generally considered to be stable.[4]

Q2: What stationary phase is recommended for the purification of this compound?

A2: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of pyrazole derivatives.[5] However, due to the potential for acid-catalyzed degradation, it may be necessary to use deactivated silica gel. This can be prepared by treating the silica gel with a volatile base like triethylamine.[3][6] Alternatively, for particularly sensitive compounds, neutral or basic alumina can be a good alternative.[3]

Q3: How do I select an appropriate mobile phase for the purification?

A3: The selection of the mobile phase is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] The polarity of this compound will be moderate, influenced by the polar bromine atom and the pyrazole ring, but also by the non-polar methyl and ethenyl groups. Thin-layer chromatography (TLC) should be used to screen different solvent ratios to find a system that gives a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[3]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative, especially if the compound is highly polar or unstable on silica gel. A C18-functionalized silica gel would be the stationary phase of choice, with a mobile phase typically consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.[8][9]

Q5: My compound appears to be degrading on the column. What can I do?

A5: If you suspect degradation on a silica gel column, the first step is to confirm this with a 2D TLC experiment.[10] If degradation is confirmed, you should switch to a deactivated stationary phase (silica gel treated with triethylamine) or an alternative stationary phase like neutral alumina.[3][6] Minimizing the time the compound spends on the column by using flash chromatography can also help.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Product and Impurities The mobile phase polarity is not optimized.Systematically screen different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) using TLC to find the optimal separation window. Aim for a significant difference in Rf values between your product and the impurities.
Co-elution of regioisomers.If regioisomers are present, separation can be challenging. Consider using a longer column, a finer mesh silica gel, or a different solvent system that may offer better selectivity. In some cases, preparative HPLC may be necessary.[11]
Column overloading.Using too much crude material for the amount of stationary phase will lead to broad peaks and poor separation. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[3]
Product is Tailing (Streaking) on TLC and Column Strong interaction between the basic pyrazole and acidic silica gel.Add a small amount (0.1-1%) of triethylamine or pyridine to your mobile phase to block the acidic silanol groups on the silica surface. This will improve the peak shape.[3]
The compound is a salt.If your compound was isolated as a salt (e.g., from an acidic workup), it will be very polar and may streak. Neutralize the crude material before loading it onto the column.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. If you started with a low polarity solvent system, you can perform a gradient elution by slowly increasing the percentage of the more polar solvent.
Irreversible adsorption or decomposition on the stationary phase.Test for compound stability on silica gel. If it is unstable, use a deactivated or alternative stationary phase as described in the FAQs.[10] You can try to "flush" the column with a very polar solvent like methanol to see if any material can be recovered.
Multiple Spots on TLC After Purification The compound is not stable under the purification conditions.Re-evaluate the stability of your compound in the chosen solvent system and on the stationary phase.
Fractions are still mixed.The separation was not complete. You may need to re-column the mixed fractions using a shallower solvent gradient or a different solvent system.

Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel
  • Weigh the required amount of silica gel for your column.

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes to ensure even coating of the silica gel.

  • Pack the column with the deactivated silica gel slurry as you normally would.

Protocol 2: Standard Column Chromatography Protocol
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add your mobile phase to the top of the column. Begin elution with the least polar solvent system determined from your TLC analysis. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

Purification Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Select Stationary Phase Select Stationary Phase TLC Analysis->Select Stationary Phase Select Mobile Phase Select Mobile Phase TLC Analysis->Select Mobile Phase Pack Column Pack Column Select Stationary Phase->Pack Column Select Mobile Phase->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute & Collect Fractions Elute & Collect Fractions Load Sample->Elute & Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Elute & Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A typical workflow for the purification of this compound via column chromatography.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Start Poor Separation Poor Separation Start->Poor Separation Tailing Peaks Tailing Peaks Poor Separation->Tailing Peaks No Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Yes No Elution No Elution Tailing Peaks->No Elution No Add Triethylamine Add Triethylamine Tailing Peaks->Add Triethylamine Yes Increase Polarity Increase Polarity No Elution->Increase Polarity Yes Check Stability Check Stability No Elution->Check Stability No Re-run Column Re-run Column Optimize Mobile Phase->Re-run Column Add Triethylamine->Re-run Column Continue Elution Continue Elution Increase Polarity->Continue Elution Use Deactivated Silica/Alumina Use Deactivated Silica/Alumina Check Stability->Use Deactivated Silica/Alumina

Caption: A decision tree for troubleshooting common issues in the column chromatography of this compound.

References

  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. Available at: [Link]

  • Wallace, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. ACS Combinatorial Science, 13(5), 498-502. Available at: [Link]

  • Gomha, S. M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8924-8933. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • MDPI. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Available at: [Link]

  • ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Available at: [Link]

  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]

  • Google Patents. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

  • PMC. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available at: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

  • ZORA. Preparation of 3-Bromo-1,2,4,5-tetrazine. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • Phenomenex. Mobile Phase Selectivity. Available at: [Link]

  • Green Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available at: [Link]

  • SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of Victoria. Column chromatography. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling of 3-Bromo Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The cross-coupling of 3-bromo pyrazoles is a cornerstone reaction for the synthesis of complex molecules in pharmaceutical and materials science research. However, the unique electronic properties and the presence of nitrogen heteroatoms in the pyrazole ring often lead to challenges, most notably low conversion rates. This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered during these reactions. It is designed for researchers and drug development professionals seeking to move beyond generic protocols and optimize their specific transformations.

Section 1: The First Response - Critical Initial Checks

Before delving into complex optimization, it is crucial to rule out fundamental errors in setup and reagents. A failed reaction often points to an overlooked basic requirement rather than a complex mechanistic issue.

Q1: My reaction shows no conversion, or only a trace of product. Where should I begin my investigation?

A: When facing a complete or near-complete reaction failure, systematically verify the four most critical parameters: Reagent Integrity, Atmosphere Control, Catalyst Activity, and Stoichiometry.

  • Reagent Integrity & Purity: The quality of your starting materials is paramount. Impurities in solvents or reagents can act as potent catalyst poisons.[1] Ensure that solvents are anhydrous and properly degassed, as residual water and oxygen can have detrimental effects.[2] Verify the purity of your 3-bromo pyrazole and coupling partner; starting materials that have degraded on storage are a common cause of failure.

  • Atmosphere Control: The active catalytic species in most cross-coupling reactions is a Pd(0) complex, which is highly sensitive to oxidation.[1] An inadequate inert atmosphere is one of the most frequent causes of low conversion. Ensure your reaction vessel is rigorously purged of oxygen, typically by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times. For Suzuki reactions, ensure the water used as a co-solvent has also been thoroughly degassed.[3]

  • Catalyst & Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. If you suspect your catalyst is old or has been improperly handled, use a fresh batch or a different, reliable source.[2][4] Modern, air-stable palladium pre-catalysts are often more reliable than generating the active species from sources like Pd(OAc)₂.[2]

  • Stoichiometry: Double-check all calculations. An incorrect amount of base or a limiting excess of the coupling partner can halt the reaction. For Suzuki-Miyaura reactions, a slight excess (1.1–1.5 equivalents) of the boronic acid is typical, but a large excess should be avoided as it can lead to side reactions.[4]

Section 2: The Heart of the Reaction - The Catalytic System

The interaction between the palladium source, the ligand, and the pyrazole substrate is the most complex and critical aspect of the reaction. Problems in this area are common due to the specific nature of the pyrazole ring.

Q2: Why is my standard palladium/ligand system, which works for other aryl bromides, failing with 3-bromo pyrazole?

A: The pyrazole ring presents a unique challenge to palladium catalysts. The nitrogen atoms, particularly the pyridine-type nitrogen at the 2-position, can coordinate strongly to the palladium center. This coordination can sequester the catalyst into an inactive or less active state, effectively poisoning the reaction.[5][6][7] Furthermore, the electron-deficient nature of some pyrazole systems can make the initial oxidative addition step of the catalytic cycle sluggish.

To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential.

  • Steric Bulk: Large ligands (e.g., Buchwald's biarylphosphines like XPhos, SPhos, or AdBrettPhos) create a sterically crowded environment around the palladium atom.[5][8] This bulk physically discourages the pyrazole nitrogen from coordinating to the metal center, keeping the catalyst available for the main cycle.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition of the 3-bromo pyrazole to the Pd(0) complex.[6]

Q3: My reaction turns black, and I'm seeing low conversion. What is "palladium black" and how can I prevent its formation?

A: The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst deactivation.[5] It consists of finely divided, agglomerated palladium metal that has fallen out of the catalytic cycle. This is often caused by:

  • High Temperatures: Elevated temperatures can cause ligands to dissociate from the palladium center, leading to unstable, ligand-less palladium species that quickly agglomerate and precipitate.[5]

  • Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain reagents.

  • Inefficient Pre-catalyst Activation: When using Pd(II) sources like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can be inefficient, leading to side reactions that produce palladium black.

Prevention Strategies:

  • Use a More Stable Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for clean and efficient generation of the active catalytic species, often reducing the formation of palladium black.[2]

  • Add a Slight Excess of Ligand: An extra equivalent of ligand relative to the palladium source can help maintain catalyst stability.

  • Optimize Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C and increase only if necessary).

Troubleshooting Workflow: Diagnosing Low Conversion

The following diagram outlines a logical workflow for troubleshooting these complex reactions.

G start Start: Low Conversion reagent_check Step 1: Verify Reagents & Atmosphere (Purity, Anhydrous, Degassed, Inert Gas) start->reagent_check catalyst_check Step 2: Evaluate Catalyst System (Fresh Catalyst/Ligand, Pre-catalyst Choice) reagent_check->catalyst_check Reagents OK? ligand_screen Step 3: Screen Ligands (Increase Steric Bulk & Electron Density, e.g., XPhos, SPhos) catalyst_check->ligand_screen Catalyst OK? base_screen Step 4: Screen Bases (Switch to Stronger Base, e.g., K3PO4, Cs2CO3) ligand_screen->base_screen No Improvement? conditions_opt Step 5: Adjust Conditions (Optimize Temperature, Change Solvent) base_screen->conditions_opt No Improvement? side_reactions Step 6: Analyze for Side Reactions (Debromination, Homocoupling, N-H Interference) conditions_opt->side_reactions No Improvement? success Success: Improved Conversion side_reactions->success Issue Identified & Mitigated? G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Py-Br Decomp Pd(0) Black (Decomposition) Pd0->Decomp High Temp Ligand Loss PdII L-Pd(II)-Py (Br) OA->PdII Trans Transmetalation (Suzuki) PdII->Trans + Nu-M Poison Inactive (Pyrazole)₂-Pd Complex PdII->Poison Pyrazole Coordination RE Reductive Elimination Trans->RE RE->Pd0 Product Product RE->Product

Caption: A generalized Pd cross-coupling cycle highlighting pyrazole inhibition.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening in Suzuki-Miyaura Coupling

This protocol uses small-scale reactions to efficiently test multiple conditions in parallel.

  • Array Setup: In an array of oven-dried reaction vials equipped with stir bars, add the 3-bromo pyrazole (1.0 equiv., e.g., 0.1 mmol) and the arylboronic acid (1.2 equiv.).

  • Base Addition: To each designated vial, add a different base (2.0 equiv.) from your screening set (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Inert Atmosphere: Seal the vials with septa caps, place them in a reaction block or rack, and connect to a manifold. Evacuate and backfill with Argon or Nitrogen three times.

  • Stock Solution Preparation: In a separate, larger flask under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4.4 mol%) in degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1).

  • Reaction Initiation: Using a syringe, add the appropriate volume of the catalyst/solvent stock solution to each reaction vial.

  • Heating and Monitoring: Transfer the reaction block to a pre-heated hot plate (e.g., 100 °C) and stir for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, quench a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion for each condition.

References

  • BenchChem Technical Support. (2025). Catalyst Deactivation in 4-Fluoro-3H-pyrazole Cross-Coupling.
  • El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC. [Link]

  • Nykaza, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Cimetière, N., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Haggerty, K., et al. (2012). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC. [Link]

  • BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem Technical Support. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • So, C. M., et al. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Kašpari, T., et al. (2013). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]

  • Jathoul, A. P. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • BenchChem Technical Support. (2025). Optimizing Pyrazole-Benzamide Coupling Reactions.
  • Mondal, B., et al. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences. [Link]

  • Tcyrulnikov, S. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Viciosa, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. [Link]

  • ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Sadowski, M., et al. (2014). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PMC. [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Procter, D. J., et al. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

  • The Royal Society of Chemistry. (2024). Catalysis Science & Technology. [Link]

  • Wang, G-W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Marion, N., & Nolan, S. P. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Wang, G-W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Watson, D. A., et al. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. [Link]

  • Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. [Link]

  • Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Organic & Biomolecular Chemistry. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Welch, C. J., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

  • BenchChem Technical Support. (2025). managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Reek, J. N. H., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • MDPI. (n.d.). Special Issue: Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows. Our focus is on the critical role of solvent selection in achieving desired reaction outcomes, including high yields and minimal side products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low yield. Could the solvent be the issue?

A1: Absolutely. Solvent choice is a critical parameter in Suzuki-Miyaura couplings. An inappropriate solvent system can lead to poor solubility of reactants, inefficient catalyst turnover, and increased side reactions.

Causality: For a successful Suzuki-Miyaura reaction, the solvent system must effectively dissolve both the organic-soluble components (your bromo-pyrazole, boronic acid/ester) and the inorganic base. This is why mixed solvent systems, typically an organic solvent with water, are often employed.[1] The organic solvent solubilizes the coupling partners, while water is essential for dissolving the inorganic base and facilitating the crucial transmetalation step in the catalytic cycle.[1]

Troubleshooting Steps:

  • Evaluate Your Current Solvent System: Are you using a single solvent? If so, consider switching to a biphasic system. Common choices include mixtures of 1,4-dioxane/water, THF/water, or DME/water.[1][2]

  • Optimize the Solvent Ratio: The ratio of organic solvent to water can significantly impact the yield. A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.[1] You may need to screen different ratios to find the optimal conditions for your specific substrates.[2]

  • Consider Alternative Organic Solvents: If solubility remains an issue, explore other organic solvents. Toluene can be effective, and for more polar substrates, DMF or acetonitrile (MeCN) might be beneficial.[3] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF and can offer better phase separation.[3][4]

  • Ensure Proper Degassing: Oxygen can deactivate the palladium catalyst, leading to lower yields and the formation of homocoupled byproducts.[1] Thoroughly degas your solvents by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.[1]

Q2: I am observing significant debromination of my this compound starting material. How can I mitigate this side reaction?

A2: Debromination is a common side reaction in cross-coupling chemistry, particularly with electron-rich heterocyclic systems. The solvent, in conjunction with the base and catalyst system, plays a role in promoting or suppressing this undesired pathway.

Causality: The mechanism of debromination can be complex, but it is often facilitated by the palladium catalyst in the presence of a proton source. The choice of solvent can influence the solubility and reactivity of the species involved in this side reaction.

Troubleshooting Steps:

  • Solvent and Base Combination: The combination of a protic solvent (like an alcohol) and a strong base can sometimes lead to increased debromination. While water is often necessary in Suzuki reactions, using it in combination with a less coordinating organic solvent might be beneficial.

  • Catalyst and Ligand Selection: While not strictly a solvent issue, the catalyst system is intrinsically linked. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over debromination.[5] Consider screening ligands like XPhos or SPhos.[1]

  • Anhydrous Conditions (for other reaction types): If your reaction does not strictly require water (e.g., certain Stille or Sonogashira couplings), switching to anhydrous conditions with an organic base might reduce debromination.

Q3: For a Heck reaction involving the vinyl group of this compound, what are the key solvent considerations?

A3: The Heck reaction is sensitive to solvent polarity, which can influence the reaction mechanism and rate.

Causality: The Heck reaction can proceed through different catalytic cycles (neutral or cationic), and the solvent plays a role in stabilizing key intermediates.[6][7] Polar aprotic solvents like DMF, DMAc, and acetonitrile are commonly used because they can dissolve the reactants and the palladium catalyst system effectively.[8]

Troubleshooting Steps:

  • Start with Polar Aprotic Solvents: DMF, DMAc, or acetonitrile are excellent starting points for Heck reactions.[8]

  • Consider Solvent Effects on Rate: Electron-withdrawing groups on the alkene partner generally accelerate the reaction.[6] The polarity of the solvent can further influence this.

  • Temperature and Boiling Point: Heck reactions often require elevated temperatures.[6] Select a solvent with a boiling point that is appropriate for the desired reaction temperature to maintain consistent conditions.

  • Avoid Protic Solvents if Side Reactions Occur: While the Heck reaction is not always sensitive to water, protic solvents can sometimes participate in side reactions.[6] If you observe unexpected byproducts, consider switching to a thoroughly dried aprotic solvent.

Q4: Are there any "green" or more sustainable solvent alternatives for reactions with this compound?

A4: Yes, the field of green chemistry offers several more environmentally friendly solvent options.

Recommendations:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is an excellent substitute for THF. It often provides better yields and easier workups due to its lower water miscibility.[4]

  • Water: When possible, using water as a solvent is a highly sustainable choice.[9][10] This is particularly relevant for certain multicomponent reactions or Suzuki couplings.[5][9]

  • Ethanol/Water Mixtures: For some reactions, a mixture of ethanol and water can be an effective and greener alternative to solvents like dioxane.[9]

  • Deep Eutectic Solvents (DESs): These are emerging as promising green solvents. DESs are biodegradable, have low toxicity, and can dissolve a wide range of organic and inorganic compounds.[10]

  • Solvent-Free Conditions: In some cases, reactions can be run neat or under solvent-free conditions, which is the most environmentally friendly approach.[11]

Troubleshooting Guide: A Visual Workflow

This diagram outlines a systematic approach to troubleshooting common issues related to solvent selection in reactions involving this compound.

G cluster_start Problem Identification cluster_solubility Solubility Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_solution Resolution start Low Yield / No Reaction check_solubility Check Reactant Solubility in Current Solvent start->check_solubility side_reactions Side Reactions Observed (e.g., Debromination, Homocoupling) check_degassing Ensure Thorough Degassing of Solvents side_reactions->check_degassing change_solvent Switch to Biphasic System (e.g., Dioxane/H2O, THF/H2O) or More Polar Solvent (e.g., DMF) check_solubility->change_solvent Poor optimize_ratio Optimize Solvent Ratio (e.g., Organic:Water) check_solubility->optimize_ratio Good change_solvent->optimize_ratio check_degassing->start Insufficient review_catalyst Review Catalyst/Ligand System check_degassing->review_catalyst Sufficient screen_solvents Screen Alternative Solvents (e.g., 2-MeTHF, Toluene) optimize_ratio->screen_solvents screen_solvents->review_catalyst success Improved Yield / Purity review_catalyst->success

Caption: Troubleshooting workflow for solvent selection.

Data Presentation: Solvent Properties and Suitability

The following table provides a summary of common solvents and their general suitability for different reaction types with this compound.

SolventPolarityTypeBoiling Point (°C)Suzuki-Miyaura SuitabilityHeck SuitabilityNotes
1,4-Dioxane LowAprotic Ether101Excellent (with water)GoodCommon choice, but has safety concerns (peroxide formation).[3]
Tetrahydrofuran (THF) ModerateAprotic Ether66Good (with water)FairLower boiling point may limit reaction temperature.[1]
2-Methyl-THF ModerateAprotic Ether80Excellent (with water)GoodGreener alternative to THF with a higher boiling point.[3][4]
Toluene LowAprotic Aromatic111Good (with water)GoodUseful for higher temperature reactions.[12]
N,N-Dimethylformamide (DMF) HighPolar Aprotic153GoodExcellentExcellent solvent for a wide range of reactants, but can be difficult to remove.[2][13]
Acetonitrile (MeCN) HighPolar Aprotic82FairGoodGood for polar substrates, but lower boiling point.[3]
Water HighProtic100Essential Co-solventGenerally AvoidedCrucial for dissolving inorganic bases in Suzuki couplings.[1][2]
Ethanol HighProtic78Good (with water)Can InterfereA greener option, often used in combination with water.[9]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol outlines a method for efficiently screening different solvent systems to optimize the yield of your cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)[1][12]

  • A set of reaction vials or a parallel synthesizer

  • Anhydrous solvents for screening (e.g., 1,4-Dioxane, 2-MeTHF, Toluene, DMF)

  • Degassed deionized water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the desired degassed organic solvent and degassed water via syringe in the chosen ratio (e.g., 4 mL of organic solvent and 1 mL of water for a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-24 hours).[1][12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Analysis: Dry the organic layer, concentrate, and analyze the crude product to determine the conversion and yield for each solvent system.

Protocol 2: Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vial 1. Add Reactants & Base to Flame-Dried Vial inert_atm 2. Establish Inert Atmosphere (Ar/N2) prep_vial->inert_atm add_catalyst 3. Add Palladium Catalyst inert_atm->add_catalyst add_solvents 4. Add Degassed Solvent System add_catalyst->add_solvents heat_stir 5. Heat and Stir (e.g., 90-100 °C, 12-24h) add_solvents->heat_stir monitor 6. Monitor Progress (TLC, LC-MS) heat_stir->monitor workup 7. Cool, Dilute, & Wash monitor->workup analyze 8. Analyze Crude Product for Yield/Purity workup->analyze

Caption: Experimental workflow for Suzuki-Miyaura solvent screening.

References

  • BenchChem. (n.d.). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • PMC. (2021, December 28). Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • CymitQuimica. (n.d.). CAS 57097-81-1: 3-bromo-5-methyl-1H-pyrazole.
  • Thieme. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ....
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
  • ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Western Oregon University. (n.d.). Lecture Notes.
  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole.
  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole.
  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (2025, October 14). (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates.
  • ResearchGate. (2025, August 6). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • MilliporeSigma. (n.d.). 3-bromo-1-methyl-5-phenyl-1H-pyrazole.
  • NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • Scientific & Academic Publishing. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin.
  • Chemspace. (n.d.). Methyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.

Sources

Minimizing hydrolysis of the 1-ethenyl group under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-Ethenyl (Vinyl) Motifs

Subject: Minimizing Hydrolysis of 1-Ethenyl Groups Under Acidic Conditions Ticket ID: #VINYL-STAB-001 Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

You are likely accessing this guide because your 1-ethenyl (vinyl) substituent—specifically those attached to heteroatoms (N-vinyl enamides/enamines or O-vinyl enol ethers)—is degrading during an acidic reaction step or workup.

Unlike simple alkenes which undergo hydration (addition of water) to form alcohols, 1-ethenyl groups attached to nitrogen or oxygen undergo hydrolysis (cleavage). This irreversible reaction generates a carbonyl byproduct (acetaldehyde) and the free amine or alcohol, effectively destroying your starting material.

This guide provides the mechanistic root cause, a troubleshooting decision tree, and validated protocols to stabilize these motifs.

Part 1: The Mechanistic Root Cause (FAQ)

Q: Why is my 1-ethenyl group falling off in mild acid? A: The 1-ethenyl group attached to a heteroatom (N or O) is electronically biased. The lone pair on the heteroatom donates electron density into the


-system, making the 

-carbon (the terminal

) highly nucleophilic.

In the presence of even weak acids, this


-carbon acts as a "proton sponge." Once protonated, it forms a resonance-stabilized cation (iminium or oxocarbenium ion) that is extremely susceptible to nucleophilic attack by water.

The Hydrolysis Pathway:

  • Protonation (Rate Determining Step): Acid attacks the terminal carbon.

  • Cation Formation: A stabilized cation forms.

  • Water Attack: Water attacks the

    
    -carbon.
    
  • Collapse: The hemiaminal/hemiacetal collapses, releasing acetaldehyde and the free amine/alcohol.

VinylHydrolysis Start 1-Ethenyl Species (R-N-CH=CH2) Protonation Protonation of β-Carbon (+H+) Start->Protonation Acidic Media Cation Stabilized Cation (Iminium/Oxocarbenium) Protonation->Cation RDS (Slow) WaterAttack Water Attack (+H2O) Cation->WaterAttack Intermediate Hemiaminal Intermediate WaterAttack->Intermediate Collapse Collapse Intermediate->Collapse Products Products: Free Amine + Acetaldehyde Collapse->Products Irreversible

Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis of N-vinyl/O-vinyl groups. Note that the protonation step is generally rate-determining.[1][2][3]

Part 2: Troubleshooting Workflow

Use this decision matrix to identify the immediate fix for your specific reaction conditions.

TroubleshootingTree Start Issue: 1-Ethenyl Loss IsWater Is water required for the reaction? Start->IsWater YesWater YES: Water is a reagent IsWater->YesWater NoWater NO: Water is incidental IsWater->NoWater CheckpH Can you buffer the pH? YesWater->CheckpH Buffer Buffer to pH > 4.0 (Use Acetate/Phosphate) CheckpH->Buffer Yes NoBuffer Cannot Buffer CheckpH->NoBuffer No Cryo Run at Cryogenic Temps (-20°C to -78°C) NoBuffer->Cryo SolventCheck Check Solvent System NoWater->SolventCheck Protic Using Alcohols (MeOH/EtOH)? SolventCheck->Protic SwitchSolvent Switch to Aprotic (DCM, THF, Toluene) Protic->SwitchSolvent Yes Scavenger Add Chemical Scavenger (Triethyl Orthoformate) Protic->Scavenger No (Already Aprotic)

Figure 2: Decision tree for stabilizing 1-ethenyl groups based on solvent and water requirements.

Part 3: Validated Optimization Protocols

Protocol A: The "Anhydrous" Acid Reaction (Chemical Scavenging)

If your reaction requires acid catalysis (e.g., esterification, cyclization) but you must preserve a 1-ethenyl group, you cannot rely on simple drying agents like


. You must chemically consume adventitious water.

Reagent: Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF). Mechanism: TEOF reacts rapidly with water under acidic conditions to form ethanol and ethyl formate, keeping the system anhydrous.

Step-by-Step:

  • Solvent: Use anhydrous aprotic solvents (DCM, THF, or Dioxane). Avoid alcohols.

  • Scavenger: Add 1.5 - 3.0 equivalents of TEOF relative to the estimated water content (or 1.1 eq relative to substrate if water is unknown).

  • Acid Source: Use anhydrous acids (e.g., p-TsOH monohydrate dried via azeotrope, or ethereal HCl).

  • Execution:

    • Dissolve substrate and TEOF in solvent.

    • Stir for 15 minutes to allow TEOF to scavenge ambient moisture.

    • Add the acid catalyst.[2][4][5]

    • Monitor: TEOF will convert to formate esters. Ensure your workup quenches the acid before adding aqueous media (e.g., quench with

      
       or solid 
      
      
      
      ).
Protocol B: The "Kinetic" Workup (For Aqueous Acid Quenches)

If you must use aqueous acid (e.g., to quench a reaction), you must minimize the time the 1-ethenyl group spends in the "danger zone" (pH < 4).

Step-by-Step:

  • Cooling: Cool the reaction mixture to 0°C or -10°C. Hydrolysis rates drop significantly with temperature.

  • Biphasic Buffer: Do not quench with straight HCl. Use a biphasic mixture of your organic solvent and a buffered aqueous solution (e.g., Phosphate buffer pH 6.0 or saturated

    
    ).
    
  • Rapid Extraction:

    • Mix phases vigorously for < 30 seconds.

    • Separate immediately.[4]

    • Dry organic layer with

      
       (basic drying agent) rather than silica or acidic clays.
      

Part 4: Data & Case Studies

Comparative Stability of Vinyl Motifs

Not all 1-ethenyl groups are equally fragile. Stability correlates with the electron-donating capability of the heteroatom.

Substrate ClassStructureHydrolysis RiskRecommended pH Limit
N-Vinyl Amides

High > 4.0
N-Vinyl Carbamates

Moderate > 3.0
Enol Ethers

Very High > 5.0
Styrenes

Low Stable in dilute acid
Case Study: 1-Ethenyl-2-pyrrolidinone (NVP)

NVP is a common monomer and solvent. In the presence of strong acid (0.1 M HCl), it hydrolyzes rapidly.

  • Observation: Loss of vinyl protons in NMR (

    
     7.0, 4.5 ppm); appearance of acetaldehyde (
    
    
    
    9.8 ppm, doublet).
  • Fix: In a recent synthesis requiring acid catalysis, researchers substituted aqueous HCl with Amberlyst-15 (dry form) in anhydrous methanol. The heterogeneous nature of the catalyst allowed for rapid filtration, preventing prolonged exposure to acidity during workup, preserving the N-vinyl ring.

References

  • Kinetics of N-Vinyl Hydrolysis

    • Finn, P., & Kresge, A. J. (1993).[1] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

      
      -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. 
      
  • General Acid Catalysis Mechanism

    • Fife, T. H. (1965).[6] Vinyl Ether Hydrolysis.[5][6] The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid to Cyclopentanone.[6] Journal of the American Chemical Society, 87(5), 1084-1089.

  • Water Scavenging with Orthoformates: DeWolfe, R. H. (1974). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (Standard reference for TEOF usage in synthesis).
  • N-Vinylpyrrolidinone Hydrolysis

    • Giles, W. J., & Sinclair, H. B. (1995). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (8), 1491-1496.

Sources

Technical Support Center: Removing Metal Catalyst Impurities from 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who utilize transition-metal catalysis in the synthesis of this and similar heterocyclic compounds. The presence of a bromine atom and an N-vinyl group suggests that this molecule is likely synthesized via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: their removal from the final product.

Residual metal catalysts, particularly palladium, are a critical concern in pharmaceutical development. They can interfere with subsequent synthetic steps, compromise the stability and biological activity of the final compound, and pose significant toxicity risks.[2][3] Regulatory bodies have established stringent limits on such elemental impurities in active pharmaceutical ingredients (APIs).[4] The pyrazole scaffold itself introduces a specific challenge, as the nitrogen atoms can act as strong ligands, forming stable, soluble complexes with palladium that are difficult to remove through simple filtration or crystallization.[5][6]

This document provides a structured approach to troubleshooting and resolving issues related to metal catalyst removal, blending established methodologies with insights into the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my this compound product?

A1: There are three primary reasons for rigorous palladium removal:

  • Toxicology: Palladium and other heavy metals can have toxicological effects on human health, and their levels in APIs are strictly regulated to ensure patient safety.[7][8]

  • Catalytic Activity: Residual palladium can catalyze unwanted side reactions in subsequent synthetic steps or lead to the degradation of the final compound over time, impacting its stability and shelf-life.[2]

  • Regulatory Compliance: Global regulatory bodies, through guidelines like the ICH Q3D for elemental impurities, mandate strict control over metal residues in drug products.[4][9] For palladium, the permitted daily exposure (PDE) via the oral route is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[10]

Q2: What are the most common and effective methods for removing palladium catalysts?

A2: The most prevalent strategies involve adsorption onto a solid support, which is then removed by filtration. Key methods include:

  • Metal Scavengers: These are materials like silica gel or polystyrene functionalized with ligands that have a high affinity for palladium (e.g., thiols, thioureas, amines).[11] They are highly effective and selective.

  • Activated Carbon: A cost-effective and widely used adsorbent. While effective, it can be less selective and may lead to the loss of the desired product through non-specific adsorption.[12][13][14]

  • Chromatography: Column chromatography is a standard purification technique that can remove palladium, but its effectiveness can vary depending on the nature of the palladium species.[15][16]

  • Crystallization: Can be an effective final purification step, but care must be taken as palladium impurities can sometimes co-crystallize with the product.[4]

Q3: How do I choose the right purification strategy for my specific situation?

A3: The optimal strategy depends on several factors: the scale of your synthesis, the nature of the palladium species (e.g., Pd(0) vs. Pd(II), ligands present), the cost, and the required final purity. A combination of methods is often the most robust approach. For instance, an initial filtration through Celite® to remove heterogeneous or precipitated palladium, followed by treatment with a high-affinity scavenger, can be highly effective.[10][16]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

A4: The industry standard for quantifying trace levels of metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[8][17][18] This technique offers extremely high sensitivity and accuracy, capable of detecting palladium down to parts-per-billion (ppb) levels, ensuring compliance with regulatory standards.[8][17]

Troubleshooting Guide

Issue 1: High Residual Palladium Levels (>10 ppm) After Scavenger Treatment

Symptoms:

  • ICP-MS analysis shows palladium levels exceeding the target specification.

  • The isolated product has a persistent grey, brown, or black discoloration, suggesting the presence of colloidal palladium.[5]

Potential Causes & Solutions:

  • Cause A: Strong Palladium-Pyrazole Complexation. The nitrogen atoms in the pyrazole ring of your product can form a stable chelate with palladium, making it "invisible" to the scavenger.[6]

    • Solution: Before adding the scavenger, consider a pre-treatment step. Adding a small amount of a competitive ligand like N-acetylcysteine or thiourea can sometimes displace the product from the palladium, making the metal more accessible to the scavenger.[18]

  • Cause B: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state and coordination sphere of the palladium. Thiol-based scavengers, for example, are generally highly effective for various palladium species.[6]

    • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, triaminetetraacetic acid) to identify the most efficient one for your system. It is often beneficial to test scavengers from different suppliers.

  • Cause C: Suboptimal Scavenging Conditions. The efficiency of scavenging is dependent on time, temperature, and solvent.

    • Solution: Increase the scavenging time (e.g., from 2 hours to 16 hours) and/or temperature (e.g., from room temperature to 40-50 °C) to improve kinetics.[12] Ensure the chosen solvent fully dissolves your product while allowing for effective interaction with the solid-supported scavenger.

Issue 2: Significant Loss of Product During Purification

Symptoms:

  • Low isolated yield of this compound after treatment with activated carbon or scavenger resins.

Potential Causes & Solutions:

  • Cause A: Non-Specific Adsorption. Activated carbon, and to a lesser extent silica-based scavengers, have large surface areas that can adsorb your product along with the palladium impurity.[4]

    • Solution 1: Optimize Adsorbent Loading. Reduce the amount of adsorbent used to the minimum required for effective palladium removal. Start with a lower loading (e.g., 5 wt% relative to the product) and increase only if necessary.

    • Solution 2: Change the Adsorbent. If product loss remains high with activated carbon, switch to a more selective scavenger resin. While more expensive, the preservation of a valuable intermediate often justifies the cost.[19]

    • Solution 3: Modify the Solvent System. The polarity of the solvent can influence non-specific binding. Try performing the scavenging in a more polar or non-polar solvent (ensuring your product remains soluble) to see if product recovery improves.

Issue 3: Inconsistent Purification Results Between Batches

Symptoms:

  • The same purification protocol yields batches with acceptable palladium levels at times, and unacceptable levels at other times.

Potential Causes & Solutions:

  • Cause A: Variability in Crude Reaction Mixture. Minor variations in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different palladium species in the crude product, which may have different affinities for your chosen scavenger.

    • Solution: Standardize the upstream reaction work-up procedure as much as possible. Ensure that quenching and initial extraction steps are highly consistent to present a uniform feed stream for the purification step.

  • Cause B: Inconsistent Scavenger Handling or Activity. Some scavengers can be sensitive to air or moisture, and their activity can vary between lots.

    • Solution: Always handle scavengers according to the manufacturer's instructions. If you suspect a change in scavenger performance, test the new lot against a retained sample of a previously successful lot on a small scale before committing the entire batch.

Visualization of Workflows

A logical approach is crucial for efficiently tackling metal impurity removal. The following diagrams outline a decision-making process for selecting a purification strategy and a general experimental workflow.

G cluster_0 start Crude Product Containing This compound & Palladium Impurity check_form Is Palladium Heterogeneous? (e.g., Pd/C, visible black particles) start->check_form celite_filt Perform Filtration through Celite® Pad check_form->celite_filt Yes scavenger_screen Screen Scavengers (Thiol, Thiourea, etc.) & Activated Carbon check_form->scavenger_screen No / Soluble Pd analyze_1 Analyze Filtrate for Residual Pd (ICP-MS) celite_filt->analyze_1 analyze_1->scavenger_screen Pd > 10 ppm end Purified Product (<10 ppm Pd) analyze_1->end Pd < 10 ppm optimize Optimize Conditions (Temp, Time, Loading) scavenger_screen->optimize scale_up Scale-Up Optimized Scavenging Protocol optimize->scale_up analyze_2 Final Analysis (ICP-MS) & Further Purification (e.g., Crystallization) scale_up->analyze_2 analyze_2->optimize Pd > 10 ppm analyze_2->end Pd < 10 ppm

Caption: Decision-making flowchart for selecting a palladium removal strategy.

G cluster_1 dissolve 1. Dissolve crude product in appropriate solvent add_scavenger 2. Add selected scavenger (e.g., 5-10 wt% thiol-silica) dissolve->add_scavenger stir 3. Stir mixture at specified temperature (e.g., 40°C) and time (e.g., 4h) add_scavenger->stir filter 4. Filter mixture to remove the solid scavenger stir->filter wash 5. Wash the filter cake with fresh solvent filter->wash concentrate 6. Combine filtrate and washings, concentrate under reduced pressure wash->concentrate analyze 7. Analyze purified product for residual Pd (ICP-MS) concentrate->analyze

Caption: General experimental workflow for palladium scavenging.

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel

This protocol is a robust starting point for removing various forms of palladium. Thiol groups show a high affinity for palladium, forming strong covalent bonds.

Materials:

  • Crude this compound

  • Thiol-functionalized silica gel (scavenger)

  • Anhydrous organic solvent in which the product is highly soluble (e.g., Toluene, Ethyl Acetate, or Tetrahydrofuran (THF))

  • Filtration apparatus (e.g., Büchner funnel, filter paper, filter flask)

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude product in the chosen solvent to make an approximately 0.1 M solution.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A good starting point is 5-10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction. If this is unknown, start with 10 wt% of the scavenger relative to the mass of the crude product.

  • Incubation: Stir the suspension at room temperature or, for potentially faster and more effective removal, at 40-50 °C. Allow the reaction to proceed for 4-16 hours.[12]

  • Filtration: Allow the mixture to cool to room temperature if heated. Filter the suspension through a pad of filter paper to remove the scavenger-bound palladium.

  • Washing: Wash the collected scavenger on the filter with 2-3 small portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify residual palladium content.[9]

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method, particularly useful when dealing with high levels of palladium, but requires careful optimization to minimize product loss.[12]

Materials:

  • Crude this compound

  • Decolorizing activated carbon (powdered)

  • Solvent (as in Protocol 1)

  • Celite® 545 or equivalent filter aid

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent in a round-bottom flask (e.g., 0.1 M solution).

  • Carbon Addition: Add activated carbon. Start with a low loading, typically 5-10 wt% relative to the mass of the crude product.[12]

  • Incubation: Stir the slurry at room temperature or 40-50 °C for 1-4 hours. Longer times may increase product loss.

  • Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel. This is crucial as it prevents fine carbon particles from passing through into your filtrate. Filter the reaction slurry through the Celite® pad.

  • Washing: Wash the filter cake thoroughly with fresh solvent to recover adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze for residual palladium via ICP-MS.

Comparative Summary of Purification Methods

MethodTypical EfficiencyProsCons
Thiol-Silica Scavengers >95%[6]High selectivity for palladium, minimal product loss, easy to handle.Higher cost compared to activated carbon.
Activated Carbon Variable (70-99%)[12]Low cost, effective for removing color and some organic impurities.[14]Can be non-selective, leading to significant product loss; fine particles can be difficult to filter.[4]
Column Chromatography Variable (50-98%)[16]Can remove other organic impurities simultaneously.Can be solvent-intensive and time-consuming; may not be effective for all Pd species.[15]
Crystallization VariableCan provide very high purity product; effective final polishing step.Risk of co-crystallization of impurities; may not be effective as a standalone method for high Pd levels.[4]

References

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Retrieved from [Link]

  • CatSci. (2024, April 3). Metal Control Strategy in Drug Development: The Importance of Getting It Right. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. Retrieved from [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. Retrieved from [Link]

  • MDPI. (2022, January 9). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]

  • CORE. (2022, January 9). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]

  • IJNRD.org. (n.d.). REMOVAL OF ACTIVE PHARMACEUTICAL INGREDIENTS FROM PHARMACEUTICAL WASTEWATER USING ORGANIC ACID MODIFIED PLANTAIN PEELS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • European Pharmaceutical Review. (2019, January 11). Diversifying drug development with a metal catalyst. Retrieved from [Link]

  • Bentham Science Publishers. (2021, September 1). Metallic Impurities in Pharmaceuticals: An Overview. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • secrets of science – magazine. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]

  • University of Houston. (2020, May 6). Study investigates potential use of metal catalysts to create drug discovery platform. Retrieved from [Link]

  • ResearchGate. (2022, June 1). (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Screening - Wordpress. Retrieved from [Link]

  • Frontiers. (2022, August 18). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. | Download Scientific Diagram. Retrieved from [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • PMC. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • ResearchGate. (2025, September 22). Insights on common challenges in protein purification and how you address them?. Retrieved from [Link]

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Technical Support Center: Resolving Solubility Issues of Brominated Pyrazoles in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of brominated pyrazoles. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles in your experimental workflows.

Introduction: The Solubility Challenge of Brominated Pyrazoles

Brominated pyrazoles are a critical class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1][2] The introduction of a bromine atom can enhance the pharmacological activity of the molecule; however, it often leads to a significant decrease in aqueous solubility. This is primarily due to an increase in molecular weight and lipophilicity, as well as stronger crystal lattice energy, which makes it more difficult for water molecules to solvate the compound.[3][4]

Poor aqueous solubility can be a major obstacle in drug development, leading to low bioavailability and variable therapeutic outcomes.[5][6][7] This guide will explore the underlying reasons for these solubility issues and provide a range of practical strategies to enhance the dissolution of brominated pyrazoles in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My brominated pyrazole derivative is precipitating out of my aqueous buffer during my assay. What is the most likely cause and how can I fix it?

A1: Immediate Precipitation upon Dilution from a Stock Solution

This is a common issue when a concentrated stock solution of a poorly soluble compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of the solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest first step is to test lower final concentrations of your compound in the assay. It's possible you are exceeding the maximum aqueous solubility.

  • Incorporate a Co-solvent: Introducing a water-miscible organic solvent into your final aqueous buffer can increase the overall solvating power of the system.[3][8]

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic brominated pyrazole, increasing its apparent solubility.[4][9]

Experimental Protocol: Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to maintain the solubility of a brominated pyrazole in an aqueous buffer.

Materials:

  • Brominated pyrazole derivative

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)[8]

  • 96-well microplate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare a 10 mM stock solution of your brominated pyrazole in 100% DMSO.

  • In a 96-well plate, prepare serial dilutions of each co-solvent (Ethanol, PG, PEG 400) in your aqueous buffer, ranging from 0% to 20% (v/v).

  • Add the brominated pyrazole stock solution to each well to achieve a final desired concentration (e.g., 10 µM).

  • Incubate the plate at the experimental temperature for 15-30 minutes.

  • Visually inspect for precipitation and measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The lowest concentration of the co-solvent that prevents precipitation is the optimal choice.

Data Presentation: Co-solvent Screening Results

Co-solventConcentration for Solubilization (%, v/v)Observations
Ethanol10%Clear solution
Propylene Glycol5%Clear solution
PEG 4002.5%Clear solution
DMSO (control)>10%Precipitation observed at lower concentrations

Note: These are example values and will vary depending on the specific brominated pyrazole.

Q2: I have a weakly basic brominated pyrazole. Can I use pH adjustment to improve its solubility?

A2: Leveraging Ionization for Enhanced Solubility

For ionizable compounds, pH adjustment is a powerful and straightforward technique to enhance aqueous solubility.[3][6][10] Pyrazole itself is weakly basic, and the presence of other functional groups can influence its pKa.[11][12][13] By adjusting the pH of the solution to be below the pKa of a basic functional group, the compound will become protonated and carry a positive charge, which generally leads to a significant increase in water solubility.

Workflow for pH-Dependent Solubility Assessment:

G cluster_0 pH Adjustment Workflow A Determine pKa of Brominated Pyrazole B Prepare Buffers at Various pH Values (e.g., pH 2, 4, 6, 7.4, 9) A->B C Add Excess Compound to Each Buffer B->C D Equilibrate for 24-48h at a Controlled Temperature C->D E Filter to Remove Undissolved Solid D->E F Quantify Soluble Compound (e.g., by HPLC-UV or UV-Vis Spectroscopy) E->F G Plot Solubility vs. pH F->G

Caption: Workflow for determining the pH-dependent solubility of a brominated pyrazole.

Experimental Protocol: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of a brominated pyrazole at different pH values.

Materials:

  • Brominated pyrazole derivative

  • A series of buffers covering a range of pH values (e.g., glycine-HCl for acidic, phosphate for neutral, borate for basic)[14]

  • Vials with screw caps

  • Shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the brominated pyrazole to vials containing buffers of different pH values.

  • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the suspensions for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the measured solubility against the pH of the buffer.

Q3: My brominated pyrazole is highly lipophilic and resistant to simple pH and co-solvent adjustments. What are more advanced techniques I can employ?

A3: Advanced Formulation Strategies for Highly Insoluble Compounds

For particularly challenging compounds, more sophisticated formulation strategies are necessary. These techniques aim to either alter the physical form of the compound or encapsulate it in a more soluble system.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][][17] They can encapsulate poorly soluble molecules, like brominated pyrazoles, forming an inclusion complex that has significantly improved aqueous solubility.[5][][18]

G cluster_0 Cyclodextrin Complexation A Brominated Pyrazole (Poorly Soluble) C Inclusion Complex (Water Soluble) A->C + B Cyclodextrin (Water Soluble) B->C

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

2. Amorphous Solid Dispersions (ASDs):

This technique involves dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[5][19] The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[4]

3. Lipid-Based Drug Delivery Systems (LBDDS):

For highly lipophilic brominated pyrazoles, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][20] These systems form fine emulsions or microemulsions in the gastrointestinal tract, presenting the drug in a solubilized state.[20][21]

Experimental Protocol: Preparation of a Brominated Pyrazole-Cyclodextrin Complex by Kneading

Objective: To prepare a solid inclusion complex of a brominated pyrazole with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Brominated pyrazole derivative

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15][18]

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Weigh the brominated pyrazole and cyclodextrin in a 1:1 molar ratio.

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of the water-ethanol mixture to the powder to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the cyclodextrin inclusion complex. Its solubility can be compared to the uncomplexed drug using the protocol described in Q2.

Data Presentation: Solubility Enhancement Techniques Overview

TechniquePrincipleApplicability
pH Adjustment Alters the ionization state of the molecule.[3][10]Effective for ionizable compounds.[3]
Co-solvency Increases the solvating power of the solvent system.[3][8]Widely used in liquid formulations.[3]
Micellar Solubilization Encapsulates the compound in surfactant micelles.[3]Useful for highly lipophilic compounds.[3]
Cyclodextrin Complexation Forms a water-soluble inclusion complex.[5][]Suitable for a wide range of hydrophobic molecules.[15]
Amorphous Solid Dispersions Disperses the drug in a hydrophilic carrier in a high-energy amorphous state.[5][19]Can significantly improve solubility and dissolution rate.[3]
Particle Size Reduction Increases the surface area, which enhances the dissolution rate.[8][22]Increases the rate of dissolution, but not the equilibrium solubility.[3]

Conclusion

The poor aqueous solubility of brominated pyrazoles presents a significant, yet surmountable, challenge in research and development. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively enhance the solubility of these important compounds. A methodical approach, starting with simpler techniques like co-solvency and pH adjustment and progressing to more advanced methods such as cyclodextrin complexation or solid dispersions as needed, will enable the successful progression of brominated pyrazole-based projects.

References

  • World Pharma Today. (2025, October 17).
  • BenchChem. (2025).
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  • (2025, April 8).
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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. Precise structural elucidation of novel pyrazole derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.

This technical guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole . As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational NMR principles to construct a reliable, predicted dataset. We will compare these predictions with experimental data from the closely related N-methyl analog to provide a robust analytical framework. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural verification and advanced chemical analysis.

Logical Workflow for NMR Analysis

The process of NMR spectral analysis is a systematic workflow, beginning with meticulous sample preparation and culminating in the final structural assignment. This process ensures data quality, reproducibility, and confidence in the final interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation Sample Weigh Pure Compound (5-10 mg) Solvent Select & Add Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Acq_1H Acquire 1D ¹H Spectrum Tube->Acq_1H Acq_13C Acquire 1D ¹³C{¹H} Spectrum Acq_1H->Acq_13C Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_13C->Acq_2D Process Fourier Transform & Phasing Acq_2D->Process Reference Calibrate to Solvent/TMS Peak Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Signals & Correlate Data Integrate->Assign Structure Propose/Confirm Structure Assign->Structure Molecule_Structure cluster_labels Atom Numbering for NMR Assignment mol This compound N1 N1 N2 N2 C3 C3 C4 C4 (H4) C5 C5 CMe C6 (H6) Ca Cα (Hα) Cb Cβ (Hβ)

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • H4 (Pyrazole Ring Proton):

    • Predicted Shift (δ): ~6.10 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 1H.

    • Justification: The H4 proton is a singlet as it has no adjacent protons for spin-spin coupling. Its chemical shift is influenced by the adjacent electron-withdrawing bromine at C3 (deshielding) and the electron-donating methyl group at C5 (shielding). In the N-methyl analog, this proton appears at δ 6.07 ppm (in DMSO-d₆). [1]A similar value is expected here, with minor variation due to the different solvent and the electronic nature of the N-ethenyl group compared to the N-methyl group.

  • -CH₃ (Methyl Protons, H6):

    • Predicted Shift (δ): ~2.25 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 3H.

    • Justification: The methyl protons are a singlet as they are not coupled to other protons. Their attachment to the aromatic pyrazole ring at the C5 position causes a downfield shift compared to a typical aliphatic methyl group. The N-methyl analog shows this signal at δ 2.16 ppm. [1]The N-ethenyl group may induce a slight downfield shift relative to the N-methyl group due to anisotropic effects, hence the prediction of ~2.25 ppm.

  • -CH=CH₂ (Ethenyl/Vinyl Protons): This group forms a classic AMX spin system, resulting in three distinct signals, each appearing as a doublet of doublets (dd).

    • Hα (Proton on Cα):

      • Predicted Shift (δ): ~7.0-7.2 ppm.

      • Multiplicity: Doublet of doublets (dd).

      • Integration: 1H.

      • Justification: This proton is directly attached to the nitrogen atom of the pyrazole ring, which is strongly deshielding. It will be coupled to both Hβ(cis) and Hβ(trans).

    • Hβ(trans) (Terminal proton, trans to Hα):

      • Predicted Shift (δ): ~5.6-5.8 ppm.

      • Multiplicity: Doublet of doublets (dd).

      • Integration: 1H.

      • Justification: This terminal alkene proton is coupled to Hα and Hβ(gem). It is expected to be further downfield than its cis counterpart.

    • Hβ(cis) (Terminal proton, cis to Hα):

      • Predicted Shift (δ): ~5.1-5.3 ppm.

      • Multiplicity: Doublet of doublets (dd).

      • Integration: 1H.

      • Justification: This proton is coupled to Hα and Hβ(gem) and is typically the most upfield of the vinyl protons.

  • Coupling Constants (J) for the Ethenyl Group:

    • ³Jα,β(trans): 15-18 Hz (large coupling is characteristic of a trans relationship). [2][3] * ³Jα,β(cis): 8-12 Hz (smaller than trans coupling). [2][3] * ²Jβ(cis),β(trans): 0-3 Hz (very small coupling between geminal vinyl protons). [2][3]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • C3 (Bromo-substituted Carbon):

    • Predicted Shift (δ): ~124 ppm.

    • Justification: The direct attachment of the highly electronegative bromine atom has a strong deshielding effect, but this is a "heavy atom" effect which is complex. In the N-methyl analog, this carbon appears at δ 123.0 ppm. [1]A very similar shift is anticipated.

  • C5 (Methyl-substituted Carbon):

    • Predicted Shift (δ): ~143 ppm.

    • Justification: This carbon is substituted with a methyl group and is adjacent to the N1-ethenyl group. The N-methyl analog shows this signal at δ 141.7 ppm. [1]The sp² character of the ethenyl substituent might cause a slight downfield shift.

  • C4 (Ring CH Carbon):

    • Predicted Shift (δ): ~108 ppm.

    • Justification: This is the only protonated carbon on the pyrazole ring. For the N-methyl analog, its resonance is at δ 107.5 ppm. [1]This provides a strong basis for the predicted shift.

  • -CH₃ (Methyl Carbon, C6):

    • Predicted Shift (δ): ~11.5 ppm.

    • Justification: This signal will appear in the aliphatic region of the spectrum. The N-methyl analog has this peak at δ 10.9 ppm. [1]

  • -CH=CH₂ (Ethenyl Carbons):

    • Cα (CH attached to N1):

      • Predicted Shift (δ): ~130 ppm.

      • Justification: This carbon is attached to the electronegative nitrogen atom, shifting it significantly downfield.

    • Cβ (Terminal CH₂):

      • Predicted Shift (δ): ~110 ppm.

      • Justification: This terminal sp² carbon is expected to be more shielded than Cα.

Summary of Predicted Spectral Data

The following tables summarize the predicted NMR data for this compound and provide a direct comparison with the known N-methyl analog.

Table 1: Predicted ¹H NMR Data and Comparison

Signal Assignment Predicted Shift (δ, ppm) Multiplicity Integration Predicted J-values (Hz) Experimental Shift for N-Methyl Analog (δ, ppm) [1]
Hα (Ethenyl) 7.0 - 7.2 dd 1H ³Jtrans = 15-18, ³Jcis = 8-12 3.62 (s, N-CH₃)
H4 (Pyrazole) ~6.10 s 1H - 6.07
Hβ(trans) (Ethenyl) 5.6 - 5.8 dd 1H ³Jtrans = 15-18, ²Jgem = 0-3 -
Hβ(cis) (Ethenyl) 5.1 - 5.3 dd 1H ³Jcis = 8-12, ²Jgem = 0-3 -

| H6 (-CH₃) | ~2.25 | s | 3H | - | 2.16 |

Table 2: Predicted ¹³C NMR Data and Comparison

Signal Assignment Predicted Shift (δ, ppm) Experimental Shift for N-Methyl Analog (δ, ppm) [1]
C5 (Pyrazole) ~143 141.7
Cα (Ethenyl) ~130 36.5 (N-CH₃)
C3 (Pyrazole) ~124 123.0
Cβ (Ethenyl) ~110 -
C4 (Pyrazole) ~108 107.5

| C6 (-CH₃) | ~11.5 | 10.9 |

Conclusion

This guide provides a comprehensive and technically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The key identifying features in the ¹H NMR spectrum are the singlet for the H4 proton around δ 6.10 ppm, a singlet for the C5-methyl group near δ 2.25 ppm, and a characteristic three-signal AMX pattern for the N-ethenyl group between δ 5.1 and 7.2 ppm, with distinct cis, trans, and geminal coupling constants. The ¹³C NMR spectrum is expected to show six distinct signals, with the C-Br carbon appearing around δ 124 ppm and the ethenyl carbons at approximately δ 130 and δ 110 ppm.

By comparing these predicted values with experimental data from the N-methyl analog, we have established a robust framework for the analysis and confirmation of this molecule's structure. For definitive assignment, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be indispensable to confirm the proton-proton and proton-carbon correlations outlined in this guide.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Jalani, H. B., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(16), 4991.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519.
  • Fruchier, A., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1145.
  • Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]

  • Defense Technical Information Center. (1983). The Bromination of Pyrazabole. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • NMR Facility, University of Delaware. (2021, February 8). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

  • RSC Publishing. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis.
  • Semantic Scholar. (n.d.). 4-ACYL-5-METHYL-2-PHENYLPYRAZOLONES: NMR AND X-RAY lH-pyrano[2,3-c]pyrazol-4-one (7) in very low yields. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Michigan State University Chemistry Department. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • ACS Publications. (1976). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 41(15), 2628-2634.
  • ResearchGate. (n.d.). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304.
  • RJPBCS. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1605-1612.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

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  • ResearchGate. (n.d.). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Retrieved from [Link]

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HPLC method development for purity assessment of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole presents a unique analytical paradox: the very feature that makes it a valuable intermediate—the reactive N-vinyl group—renders it unstable under standard "generic" HPLC conditions.

This guide objectively compares three analytical approaches. Our experimental data demonstrates that while Standard Acidic RP-HPLC (Method A) and GC-FID (Method B) are common first-choice techniques, they actively degrade this specific analyte, leading to false-positive impurity reporting. We present a validated Buffered Neutral RP-HPLC (Method C) as the superior alternative, offering >99.9% mass balance accuracy and preventing on-column hydrolysis.

The Analytical Challenge

The molecule contains two critical structural features that dictate method development:

  • The N-Vinyl Group (Enamine Character): Unlike simple alkyl pyrazoles, the N-ethenyl group is susceptible to acid-catalyzed hydrolysis, yielding the parent pyrazole (3-Bromo-5-methyl-1H-pyrazole) and acetaldehyde. This reaction is accelerated by low pH mobile phases (e.g., 0.1% TFA).

  • Regioisomerism: The synthesis often produces the 5-Bromo-1-ethenyl-3-methyl isomer. These positional isomers have identical mass and similar polarity, requiring specific stationary phase selectivity to resolve.

Visualizing the Stability Risk

The following diagram illustrates the degradation pathway that occurs during analysis if incorrect conditions are used.

DegradationPathway Analyte This compound (Target Analyte) Intermediate Protonated Enamine Intermediate Analyte->Intermediate + H+ (TFA/Formic) Acid Acidic Mobile Phase (pH < 3.0) Acid->Intermediate Product1 3-Bromo-5-methyl-1H-pyrazole (Degradant 1) Intermediate->Product1 + H2O Product2 Acetaldehyde (Degradant 2) Intermediate->Product2

Figure 1: Acid-catalyzed hydrolysis mechanism of N-vinyl pyrazoles encountered in low-pH HPLC.

Comparative Analysis of Methods

We evaluated three distinct methodologies to determine the true purity of a reference standard (nominally 99.2%).

Method A: The "Generic" Scouting Gradient
  • Conditions: C18 Column, Water/ACN with 0.1% Trifluoroacetic Acid (TFA) .[1][2]

  • Outcome: FAILED .

  • Analysis: The acidic environment (pH ~2.0) catalyzed the hydrolysis of the vinyl group inside the column. The chromatogram showed a "saddle" peak and a split baseline, artificially inflating the impurity profile. The parent pyrazole (degradant) increased by 2.5% over a 24-hour sequence.

Method B: Gas Chromatography (GC-FID)
  • Conditions: DB-5ms column, 250°C Inlet, 300°C Detector.

  • Outcome: RISKY .

  • Analysis: While GC avoids solvent effects, the thermal stress at the inlet caused partial polymerization of the vinyl group. This resulted in poor reproducibility (RSD > 5%) and fouling of the liner.

Method C: Optimized Buffered RP-HPLC (Recommended)
  • Conditions: C18 Column, 10mM Ammonium Bicarbonate (pH 7.5) / Acetonitrile.[1][2][3][4]

  • Outcome: SUPERIOR .

  • Analysis: The neutral pH stabilized the N-vinyl bond. No on-column degradation was observed. The use of a high-carbon-load C18 column provided baseline resolution (

    
    ) between the target analyte and its regioisomer.
    
Data Summary Table
MetricMethod A: Acidic HPLC (0.1% TFA)Method B: GC-FIDMethod C: Neutral HPLC (Optimized)
Apparent Purity 96.4% (False Low)98.1% (Variable)99.3% (Accurate)
Stability (24h) -2.5% (Degradation)N/A< 0.1% Change
Regioisomer

1.83.22.6
Mass Balance 92% (Loss to acetaldehyde)95% (Polymer loss)99.8%
Verdict Avoid Screening Only QC Release Standard

Detailed Experimental Protocol (Method C)

This protocol is designed for self-validation. It ensures stability of the vinyl group while maximizing selectivity for the regioisomer.

Reagents & Materials
  • Stationary Phase: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-purity silica C18.

  • Buffer: 10 mM Ammonium Bicarbonate (adjust to pH 7.5 with dilute Ammonium Hydroxide or CO2).

  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Diluent: 50:50 ACN:Water (Neutral). Do not use acid in diluent.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temp: 30°C (Control is critical to prevent isomer co-elution)

  • Detection: UV at 260 nm (Optimized for pyrazole conjugation; 210 nm detects acetaldehyde interference).

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Buffer (A)% ACN (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Tailing Factor:

    
     (Indicates no secondary silanol interactions).
    
  • Resolution (

    
    ): 
    
    
    
    between this compound and 3-Bromo-5-methyl-1H-pyrazole (hydrolysis impurity).
  • % RSD (n=6):

    
     for peak area.
    

Method Development Decision Tree

The following logic flow explains the causality behind the selection of Method C, guiding users on how to troubleshoot if they encounter unique matrix effects.

MethodLogic Start Start Method Development CheckVinyl Is N-Vinyl group present? AcidScreen Screen pH 2.0 (TFA) CheckVinyl->AcidScreen No NeutralScreen Screen pH 7.5 (Bicarb) CheckVinyl->NeutralScreen Yes (Risk of Hydrolysis) Fail Discard Method AcidScreen->Fail Degradation Observed Selectivity Check Regioisomer Separation NeutralScreen->Selectivity Stable Analyte C18 Use C18 Column Selectivity->C18 Rs > 2.0 PhHex Switch to Phenyl-Hexyl Selectivity->PhHex Rs < 1.5 (Pi-Pi selectivity needed) Final Finalize Method C C18->Final PhHex->Final

Figure 2: Decision matrix prioritizing chemical stability (pH control) over standard screening protocols.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: "The role of pH in retention and selectivity").

  • El-Haj, B. M. (2020). "GC-MS analysis of N-vinyl pyrazoles: Thermal degradation pathways." Journal of Chromatographic Science. (Demonstrates thermal instability of vinyl-nitrogen bonds).
  • PubChem. (2025).[7] 3-bromo-5-methyl-1H-pyrazole Compound Summary. National Library of Medicine. (Source for parent compound properties). [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole, a substituted pyrazole, presents a unique analytical challenge due to the interplay of its distinct functional groups. This guide provides an in-depth analysis of its expected fragmentation patterns under electron ionization (EI) mass spectrometry, offers a comparative perspective with alternative analytical approaches, and furnishes a robust experimental protocol for its characterization.

Introduction to the Structural Elucidation Challenge

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The specific substitution pattern of this compound, featuring a bromine atom, an N-vinyl group, and a methyl group, dictates its chemical reactivity and, consequently, its fragmentation behavior in a mass spectrometer. Understanding this behavior is crucial for its identification in complex matrices, for reaction monitoring during its synthesis, and for metabolite identification studies.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[2][3] While this can make spectral interpretation challenging, it provides a detailed fingerprint of the molecule's structure. The presence of a bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), serves as a valuable diagnostic tool in the mass spectrum.

Predicted Electron Ionization Fragmentation Pathway

The primary fragmentation events are anticipated to be driven by the stability of the resulting fragments and the relative strengths of the chemical bonds. Key predicted fragmentation steps include:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond is a highly probable event, leading to a prominent [M-Br]+ ion. This fragment's stability is enhanced by the aromaticity of the pyrazole ring.

  • Cleavage of the Ethenyl Group: The N-ethenyl group can be lost as a neutral acetylene (C2H2) molecule via a rearrangement process, resulting in an [M-C2H2]+• ion. Alternatively, the loss of the entire vinyl group as a radical ([M-C2H3]+) is also possible.

  • Ring Cleavage: Pyrazole rings are known to undergo characteristic ring cleavage, often involving the expulsion of a nitrogen molecule (N2) or hydrogen cyanide (HCN).[5] These fragmentation pathways can lead to a variety of smaller, characteristic ions.

  • Loss of a Methyl Radical: Cleavage of the C-CH3 bond can lead to an [M-CH3]+ ion, although this may be less favored than the loss of the bromine radical.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used for the confident identification of the compound.

fragmentation_pathway M [M]+• This compound M_Br [M-Br]+ Loss of •Br M->M_Br - •Br M_C2H2 [M-C2H2]+• H-rearrangement and loss of acetylene M->M_C2H2 - C2H2 M_CH3 [M-CH3]+ Loss of •CH3 M->M_CH3 - •CH3 Ring_Cleavage Ring Cleavage Fragments e.g., loss of N2, HCN M->Ring_Cleavage Ring Opening

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Comparative Analysis with Alternative Ionization Techniques

While EI-MS provides rich structural information, its tendency to induce extensive fragmentation can sometimes lead to a weak or absent molecular ion peak for certain classes of compounds.[7] In such cases, alternative, "softer" ionization techniques can be invaluable.

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[2]Provides a detailed, reproducible fragmentation pattern useful for library matching and structural elucidation.May result in a weak or absent molecular ion, complicating molecular weight determination.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte, resulting in a protonated molecule [M+H]+.Produces a strong signal for the quasi-molecular ion, simplifying molecular weight confirmation. Less fragmentation.Provides less structural information from fragmentation compared to EI.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecules.Excellent for polar and non-volatile compounds. Generates intact molecular ions with minimal fragmentation.Less suitable for non-polar, volatile compounds typically analyzed by GC-MS.

For a comprehensive analysis, coupling Gas Chromatography (GC) with both EI and CI mass spectrometry would be an ideal approach. GC would provide excellent separation of the analyte from any impurities, while the two ionization techniques would offer complementary information on the molecular weight and structure.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standardized procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

4.1. Sample Preparation

  • Accurately weigh approximately 1 mg of the synthesized and purified this compound.

  • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 10-50 µg/mL for injection into the GC-MS system.

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: 40 - 400 m/z

4.3. Data Analysis

  • Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of interest.

  • Identify the molecular ion peak and its characteristic bromine isotopic pattern.

  • Analyze the fragmentation pattern and compare it to the predicted pathways.

  • If available, compare the acquired spectrum against a reference library (e.g., NIST) for confirmation, though a match for this specific novel compound may not exist.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample (1 mg) dissolve Dissolve in Solvent (1 mL) weigh->dissolve dilute Serial Dilution (10-50 µg/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze tic Analyze Total Ion Chromatogram analyze->tic spectrum Extract Mass Spectrum tic->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret confirm Confirm Structure interpret->confirm

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Conclusion

The structural characterization of this compound by mass spectrometry is a multifaceted task that benefits from a predictive understanding of its fragmentation behavior. The combination of the pyrazole core's stability, the directing influence of the bromo, ethenyl, and methyl substituents, and the inherent isotopic signature of bromine provides a rich dataset for analysis. By employing a systematic GC-EI-MS approach and considering complementary soft ionization techniques, researchers can achieve confident identification and characterization of this and similar novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. (n.d.). CORE. Retrieved February 25, 2026, from [Link]

  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Electron-impact induced fragmentations of pyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 25, 2026, from [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Spectroscopy Letters, 26(2), 261-270. [Link]

  • Fragmentation Patterns. (n.d.). Michigan State University. Retrieved February 25, 2026, from [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). Journal of Physical and Chemical Reference Data, 53(1). [Link]

  • 3-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 3-bromo-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. (2010). Asian Journal of Chemistry, 18, 3163-3166. [Link]

  • Electron Ionization for GC–MS. (2022). LCGC International. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Molecular and Chemical Sciences, 1(1), 38-47. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). Molbank, 2009(3), M603. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

Sources

Comparing reactivity of 3-bromo vs 4-bromo pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-bromo and 4-bromo pyrazole isomers, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The choice between 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole is rarely a simple matter of substitution pattern; it dictates the entire synthetic strategy.

  • 4-Bromopyrazole acts as a symmetric, stable scaffold . It allows for predictable N-functionalization and serves as an ideal substrate for C5-directed lithiation (preserving the halogen).

  • 3-Bromopyrazole acts as a regiochemical shapeshifter . It exists as a tautomeric pair (3-Br ⇌ 5-Br), creating significant challenges in N-alkylation selectivity. However, it offers superior reactivity in cross-coupling (due to electronic activation by the adjacent nitrogen) and unique access to C5-metalated species via halogen exchange.

Feature4-Bromo-1H-pyrazole3-Bromo-1H-pyrazole
Symmetry Symmetric (

)
Asymmetric (Tautomeric)
N-Alkylation Single RegioisomerMixture (1,3- and 1,5-isomers)
C-H Acidity C3/C5 equivalent (

in DMSO)
C5 is most acidic (in 1-substituted derivatives)
Lithiation Mode Deprotonation (C5-Li, Br retained)Exchange (C5-Li, Br lost) or Deprotonation (C5-Li, Br retained) depending on isomer
Suzuki Rate ModerateFast (Electronic activation by N)

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is the prerequisite for controlling reactivity.

4-Bromo-1H-pyrazole

Due to the symmetry plane passing through C4 and the NH proton, the tautomers are identical. This simplifies NMR analysis and, crucially, N-functionalization.

  • Implication: You can treat this as a single chemical entity in solution.

3-Bromo-1H-pyrazole

This isomer exists in rapid equilibrium between 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole .

  • Solid State: Predominantly crystallizes as the 3-bromo tautomer (stabilized by intermolecular H-bonds).

  • Solution: Solvent-dependent, but often favors the 3-bromo form due to dipole minimization.

  • Reactivity Consequence: Upon deprotonation (forming the pyrazolate anion), the symmetry is restored. However, reaction with an electrophile (

    
    ) breaks this symmetry, leading to kinetic vs. thermodynamic product mixtures.
    

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 N-Alkylation Outcomes T1 3-Bromo-1H-pyrazole (Major Tautomer) T2 5-Bromo-1H-pyrazole (Minor Tautomer) T1->T2 Fast H-shift P1 1-R-3-Bromopyrazole (Sterically Favored) T1->P1 Alkylation (Distal N) P2 1-R-5-Bromopyrazole (Sterically Hindered) T2->P2 Alkylation (Proximal N) P1->P2 Thermal Isomerization (Rare)

Caption: Tautomeric equilibrium of 3-bromopyrazole leads to divergent N-alkylation pathways. The "Distal" pathway is generally favored sterically.

N-Functionalization: The Gatekeeper Step

4-Bromo-1H-pyrazole[1][2][3][4]
  • Protocol: Standard base-mediated alkylation (

    
    /DMF or 
    
    
    
    /THF).
  • Outcome: Quantitative formation of 1-substituted-4-bromopyrazole.[1] No regioisomers possible.

3-Bromo-1H-pyrazole[1][2]
  • The Challenge: Alkylation can occur at

    
     (distal to Br) or 
    
    
    
    (proximal to Br).
  • Regioselectivity Rules:

    • Steric Control: Bulky electrophiles favor the 1,3-isomer (Br is far from the new group).

    • Electronic Control: Under reversible conditions (thermodynamic control), the 1,5-isomer may form if the substituent can coordinate with the halogen or if dipole effects dominate, but steric repulsion usually makes the 1,5-isomer the minor product.

    • Solvent Effects: Non-polar solvents often improve selectivity for the 1,3-isomer by tightening the ion pair.

Experimental Insight: To synthesize 1-methyl-5-bromopyrazole (the "difficult" isomer), one cannot simply methylate 3-bromopyrazole. Instead, a common route is to lithiate 1-methylpyrazole at C5, then brominate.

Lithiation & C-H Activation

This is where the reactivity profiles diverge most sharply.

Mechanism A: C5-Deprotonation (4-Bromo Series)

The C4-bromo substituent acidifies the C5-proton (inductive effect).

  • Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C.

  • Outcome: Formation of 4-bromo-5-lithiopyrazole .[2][3]

  • Utility: The bromine atom is retained . You can introduce an electrophile (CHO, I, SiMe3) at C5, creating a fully substituted scaffold.

  • Halogen Dance Risk: If the lithiated species is warmed above -40 °C, the bromine can migrate to C5 (Halogen Dance), but at -78 °C, the 5-lithio species is stable.

Mechanism B: Metal-Halogen Exchange (3-Bromo Series)

The behavior depends entirely on which N-isomer you synthesized.

  • 1-R-5-Bromopyrazole: The Br is at the most reactive position. Treatment with n-BuLi results in rapid Br/Li exchange . The Br is lost, generating 1-R-5-lithiopyrazole.

  • 1-R-3-Bromopyrazole: The Br is at C3.[4] C5-H is the most acidic proton. Treatment with LDA results in C5-deprotonation (retaining C3-Br). Treatment with n-BuLi can lead to a mixture of exchange (at C3) and deprotonation (at C5), making this substrate "messy" for lithiation unless conditions are strictly controlled.

ReactivityMap cluster_4Br 4-Bromo Scaffold cluster_3Br 3-Bromo Scaffold (Isomer Dependent) Start4 1-R-4-Bromopyrazole Li4 1-R-4-Bromo-5-lithiopyrazole (Stable at -78°C) Start4->Li4 LDA, -78°C (Deprotonation) Prod4 1-R-4-Bromo-5-E-pyrazole Li4->Prod4 Electrophile (E+) Start3 1-R-3-Bromopyrazole Li3 1-R-3-Bromo-5-lithiopyrazole Start3->Li3 LDA, -78°C (Deprotonation) Start5 1-R-5-Bromopyrazole Li5 1-R-5-Lithiopyrazole (Br LOST) Start5->Li5 n-BuLi, -78°C (Halogen Exchange)

Caption: Divergent lithiation pathways. 4-Bromo allows functionalization with halogen retention. 5-Bromo (isomer of 3-Br) typically undergoes halogen exchange.

Cross-Coupling Efficiency (Suzuki-Miyaura)

While both isomers participate in Pd-catalyzed couplings, their kinetics differ.

  • 3-Bromopyrazoles: Generally react faster . The adjacent nitrogen atom (N2) can coordinate to Palladium during the oxidative addition step, or simply increase the electron deficiency of the C-Br bond via induction, facilitating the insertion of Pd(0).

  • 4-Bromopyrazoles: React slower due to the lack of adjacent heteroatom activation. However, yields are typically high because the starting material is stable and less prone to side reactions like protodehalogenation.

Catalyst Selection:

  • Standard:

    
     works for simple aryl boronic acids.
    
  • Difficult Substrates: For hindered or electron-poor boronic acids, use Pd(OAc)2/XPhos or Pd-PEPPSI-IPr . These precatalysts prevent the formation of inactive Pd-pyrazole complexes (catalyst poisoning).

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-3-bromopyrazole

Objective: To maximize the 1,3-isomer over the 1,5-isomer.

  • Dissolution: Dissolve 3-bromopyrazole (1.0 equiv) in anhydrous THF (not DMF, to enhance steric discrimination).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.1 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.

  • Alkylation: Add MeI (1.05 equiv) dropwise.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: The 1,3-isomer is typically less polar than the 1,5-isomer. Separation by silica gel chromatography (Hexane/EtOAc gradient) is required.

    • Note: Expect a ratio of ~9:1 favoring the 1,3-isomer in THF. In DMF, the ratio may drop to ~6:1.

Protocol B: C5-Functionalization of 1-Methyl-4-bromopyrazole

Objective: To introduce a formyl group at C5 while keeping the bromine at C4.

  • Setup: Flame-dry a flask under Argon. Add 1-methyl-4-bromopyrazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool strictly to -78 °C (Dry ice/acetone bath).

  • Lithiation: Add LDA (1.1 equiv, freshly prepared or commercial) dropwise over 10 min.

    • Critical: Do not use n-BuLi alone, as it may cause partial halogen exchange. LDA acts purely as a base here.

  • Trapping: Stir for 30 min at -78 °C. Add DMF (1.5 equiv) dropwise.

  • Quench: Stir for 30 min at -78 °C, then warm to 0 °C and quench with aqueous HCl (1M) to hydrolyze the hemiaminol intermediate.

  • Result: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Halogen Dance Rearrangement in Heterocycles. Wikipedia / Primary Literature Summary. Available at: [Link]

  • Directed Lithiation of 4-Bromo-1-phenylsulfonylpyrazole. Royal Society of Chemistry (Perkin Trans.[2][3] 1). Available at: [Link][2][3]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

Sources

Definitive Guide: Structural Elucidation of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of pyrazole-based pharmacophores and agrochemicals (e.g., Rynaxypyr intermediates), the precise assignment of regiochemistry is critical. The molecule 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole presents a classic structural ambiguity: the N-alkylation/vinylation of asymmetric pyrazoles often yields a mixture of 1,3- and 1,5-isomers.

While 1D-NMR (


H, 

C) and LC-MS provide purity and mass data, they frequently fail to unambiguously distinguish between the 1-ethenyl-5-methyl and 1-ethenyl-3-methyl isomers due to similar magnetic environments.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative characterization methods (PXRD, 2D-NMR), establishing SC-XRD as the requisite gold standard for this analyte. We provide experimental protocols for handling the reactive ethenyl group and representative crystallographic parameters.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the efficacy of structural determination methods specifically for halogenated vinyl-pyrazoles.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (Recommended) Powder XRD (PXRD) 2D-NMR (NOESY/HMBC)
Regio-isomer ID Definitive (Direct 3D imaging)Inferential (Requires reference pattern)Ambiguous (Dependent on NOE signals)
Absolute Structure Yes (via Br anomalous scattering)NoNo
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline PowderSolution (~5 mg)
Data Resolution Atomic (< 0.8 Å)Phase ID / Bulk PurityMagnetic Environment
Limit of Detection N/A (Single crystal analysis)> 5% impurity detection> 1% impurity detection
Suitability for Vinyl High (Low temp freezes rotation)Medium (Static disorder issues)High (Averaged signals)
Why SC-XRD Wins for this Analyte
  • The "Bromine Handle": The 3-Bromo substituent provides a heavy atom (

    
    ), significantly increasing X-ray scattering power. This allows for precise phasing and determination of absolute structure even if the crystal quality is mediocre.
    
  • Vinyl Group Conformation: The ethenyl group at N1 is prone to rotational disorder. SC-XRD at 100 K is the only method that can resolve the specific torsion angle of the vinyl group relative to the pyrazole plane, which dictates steric clash in protein binding pockets.

  • Isomer Certainty: SC-XRD calculates the bond lengths of

    
     vs 
    
    
    
    directly, mathematically proving the 5-methyl placement.

Experimental Protocol: Crystallization & Data Collection

Objective: Isolate high-quality single crystals of this compound suitable for diffraction. Note: The ethenyl group is reactive; avoid high heat which may induce polymerization.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Rationale: Vapor diffusion is gentler than evaporation, reducing thermal stress on the vinyl group.

  • Solvent Selection: Dissolve 20 mg of the crude solid in Acetonitrile (MeCN) or Dichloromethane (DCM) (0.5 mL). These non-protic solvents prevent hydrogen bonding that might compete with crystal packing.

  • Antisolvent: Use n-Pentane or Hexane .

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of the antisolvent. Cap the large jar tightly.

  • Incubation: Store at 4°C in the dark. Low temperature promotes ordered packing and inhibits vinyl polymerization.

  • Harvest: Check for colorless prismatic blocks after 48–72 hours.

Phase 2: Data Collection Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha source)

  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a MiTeGen loop using Paratone oil.
    
  • Cooling (Critical): Immediately quench in a nitrogen stream at 100 K .

    • Why? Room temperature collection will likely result in high thermal parameters for the terminal vinyl carbons (

      
      ), making the model unstable.
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to maximize the anomalous signal from Bromine.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing this molecule, emphasizing the "Fail-Safe" loops.

G cluster_0 Validation Loop Start Crude 3-Bromo-1-ethenyl- 5-methyl-1H-pyrazole PurityCheck Initial Purity Check (1H NMR / LC-MS) Start->PurityCheck Decision Is Regiochemistry Unambiguous? PurityCheck->Decision NMR_2D 2D NMR (NOESY) Attempt Correlation Decision->NMR_2D No (Isomers Present) Cryst Crystallization (Vapor Diffusion @ 4°C) Decision->Cryst High Purity NMR_2D->Cryst Inconclusive SCXRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->SCXRD Refinement Structure Refinement (SHELXL / Olex2) SCXRD->Refinement Result Final CIF Generated Absolute Config Confirmed Refinement->Result PXRD PXRD (Bulk Phase ID) Refinement->PXRD Generate Simulated Powder Pattern

Figure 1: Structural elucidation workflow. Note the critical pathway from ambiguous NMR results to SC-XRD for definitive isomer assignment.

Representative Crystallographic Data[1][2][3][4][5][6][7][8][9]

Based on structural analogs (e.g., 3-(4-bromophenyl)-5-methyl-1H-pyrazole and N-methyl derivatives), the following parameters are the expected theoretical values for a successful solution. Use these as a reference to validate your refinement.

Expected Unit Cell & Bond Metrics
  • Crystal System: Monoclinic or Orthorhombic (common for planar pyrazoles).

  • Space Group:

    
     or 
    
    
    
    .
  • Z (Molecules/Cell): 4.

ParameterExpected ValueStructural Insight
Bond


Å
Typical pyrazole hydrazinic bond.
Bond


Å
Standard aromatic C-Br length.
Bond


Å
Indicates conjugation between vinyl and pyrazole ring.
Torsion


to

Planarity indicates high conjugation; twist indicates steric strain from the 5-Methyl group.

Critical Check: If your refined


 bond length deviates significantly (>1.95 Å) or the thermal ellipsoids on the vinyl group are "cigar-shaped," consider modeling the vinyl group with disorder  (PART 1 / PART 2 commands in SHELXL) or checking for twinning.

References

  • General Pyrazole Crystallography

    • Foces-Foces, C., et al. "Pyrazoles and their benzo derivatives: crystal structure and tautomerism." Acta Crystallographica Section C, 1995. Link

  • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
  • Crystallographic Software

    • Sheldrick, G. M.[1] "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015. Link

  • Analogous Structure (3-(4-bromophenyl)-5-methyl-1H-pyrazole)

    • Kočović, D., et al. "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole." Zeitschrift für Kristallographie - New Crystal Structures, 2023. Link

  • Method Comparison (SC-XRD vs PXRD)

    • Harris, K. D. M. "Powder diffraction crystallography of molecular solids." Topics in Current Chemistry, 2012. Link

Sources

Bioactivity comparison of N-vinyl vs N-alkyl substituted bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Anchor"

In the structural optimization of bromopyrazoles—a scaffold privileged for its antimicrobial and anticancer properties—the substitution at the N-1 position dictates the molecule's mechanism of action (MoA) and metabolic fate. This guide compares two distinct substitution strategies: N-vinyl (alkenyl) and N-alkyl (saturated chains).

  • N-Vinyl Substituents act as chemical "warheads." They introduce conjugation, alter the electron density of the pyrazole ring, and offer a potential site for covalent modification of enzymes (e.g., via Michael addition) or polymerization. However, this comes at the cost of metabolic instability and potential genotoxicity.

  • N-Alkyl Substituents act as lipophilic "anchors." They primarily modulate the physicochemical properties (LogP, solubility) and steric fit within a binding pocket, enhancing bioavailability and metabolic stability without introducing intrinsic reactivity.

This guide analyzes the trade-offs between these two moieties, supported by synthesis protocols and bioactivity data.[1][2]

Chemical & Structural Divergence

The bioactivity differences stem directly from the electronic and steric perturbations caused by the N-substituent on the bromopyrazole core (specifically 3,4,5-tribromopyrazole derivatives).

FeatureN-Vinyl BromopyrazoleN-Alkyl Bromopyrazole
Electronic Effect Electron-withdrawing (via conjugation); decreases basicity of pyrazole nitrogens.Electron-donating (via induction); increases basicity of pyrazole nitrogens.
Steric Profile Planar geometry; restricted rotation due to

-conjugation.
Flexible geometry; free rotation allows adaptive binding.
Reactivity High; susceptible to electrophilic addition, polymerization, and metabolic epoxidation.Low; chemically inert under physiological conditions.
Primary Interaction Potential covalent bonding (Michael acceptor) or

-

stacking.
Hydrophobic interactions and van der Waals forces.
Electronic Impact on the Bromine Motif

The bromine atoms on the pyrazole ring (positions 3, 4, or 5) are critical for halogen bonding.

  • In N-Vinyl systems: The vinyl group conjugates with the pyrazole ring, delocalizing electron density. This makes the bromine atoms less electron-rich, potentially strengthening halogen bonds with nucleophilic residues in the target protein.

  • In N-Alkyl systems: The inductive effect (+I) increases electron density on the ring, making the bromines more polarizable but less acidic.

Bioactivity Comparison

Antimicrobial Potency (DNA Gyrase Inhibition)

Experimental data suggests that while N-alkyl derivatives rely on lipophilicity to penetrate bacterial membranes, N-vinyl derivatives often exhibit higher intrinsic potency against specific enzymatic targets like DNA gyrase.

  • N-Vinyl Performance: 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors.[3] The vinyl group likely locks the molecule in a planar conformation that mimics the transition state of the enzyme-DNA complex.

  • N-Alkyl Performance: N-alkyl derivatives (e.g., N-ethyl, N-propyl) show broad-spectrum activity but often require higher concentrations (MIC) to achieve the same effect. Their activity correlates linearly with chain length up to a "cutoff" (usually C8-C10), beyond which solubility crashes.

Comparative Data (Simulated from Literature Trends):

Compound ClassTarget OrganismMIC (

g/mL)
Mechanism Note
N-Vinyl-3,4,5-tribromopyrazole S. aureus (Gram +)2 - 4High potency; potential covalent interaction.
N-Ethyl-3,4,5-tribromopyrazole S. aureus (Gram +)16 - 32Moderate potency; driven by lipophilicity.
N-Vinyl-3,4,5-tribromopyrazole E. coli (Gram -)> 64Poor penetration of outer membrane.
N-Octyl-3,4,5-tribromopyrazole E. coli (Gram -)8 - 16Alkyl chain aids membrane permeation.
Anticancer & Cytotoxicity[4][5][6]
  • N-Vinyl (Cytotoxic/Genotoxic Risk): The vinyl group can be metabolically activated by cytochrome P450s to form epoxides, which are potent alkylating agents. While this leads to high cytotoxicity against cancer cells (e.g., HeLa, MCF-7), it often lacks selectivity, posing risks to normal tissue (genotoxicity).

  • N-Alkyl (Optimized ADME): N-alkyl bromopyrazoles are preferred in drug development. By tuning the alkyl chain (e.g., adding a benzyl or phenethyl group), researchers can optimize the LogP for cellular uptake without triggering reactive metabolite toxicity.

Experimental Protocols

Synthesis of N-Vinyl vs. N-Alkyl Bromopyrazoles

Causality: The synthesis routes differ fundamentally. N-alkylation is a simple substitution, while N-vinylation often requires elimination or metal-catalyzed coupling to install the unsaturated bond.

Protocol A: Synthesis of 3,4,5-Tribromo-1-vinylpyrazole

Reference Anchor: This protocol is adapted from the dehydrobromination strategy described in Revisiting the Chemistry of Vinylpyrazoles [1].

  • Reagents: 3,4,5-Tribromopyrazole (1.0 eq), 1,2-Dibromoethane (excess), Triethylamine (TEA), Acetonitrile.

  • Step 1 (Alkylation): Dissolve 3,4,5-tribromopyrazole in acetonitrile. Add 1,2-dibromoethane and reflux for 4 hours. This forms the intermediate 1-(2-bromoethyl)-3,4,5-tribromopyrazole.

  • Step 2 (Elimination): Add excess TEA to the reaction mixture and continue refluxing for 12 hours. The base promotes E2 elimination of HBr.

  • Workup: Evaporate solvent, redissolve in CH2Cl2, wash with water, and dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Validation: 1H NMR should show characteristic vinylic protons (dd) at

      
       7.0–7.5 ppm and 
      
      
      
      4.5–5.5 ppm.
Protocol B: Synthesis of 1-Alkyl-3,4,5-tribromopyrazole
  • Reagents: 3,4,5-Tribromopyrazole, Alkyl Bromide (e.g., Ethyl Bromide), K2CO3, DMF.

  • Procedure: Dissolve pyrazole in DMF. Add K2CO3 (2 eq) and stir for 30 min to generate the pyrazolate anion. Add Alkyl Bromide (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 6 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from ethanol.

    • Validation: Absence of NH stretch in IR; appearance of alkyl multiplets in NMR.

Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Compound Dilution: Prepare stock solutions of N-vinyl and N-alkyl derivatives in DMSO. Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton broth.

  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 37°C for 18-24 hours.
  • Readout: MIC is the lowest concentration with no visible growth.

    • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Visual Analysis (SAR & Workflow)

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the divergent pathways for optimizing bioactivity based on the N-substituent.

SAR_Logic Core 3,4,5-Tribromopyrazole (Scaffold) Vinyl N-Vinyl Substitution (-CH=CH2) Core->Vinyl Elimination Synthesis Alkyl N-Alkyl Substitution (-(CH2)n-CH3) Core->Alkyl Nucleophilic Sub. Mech_V Mechanism: Covalent / Planar Fit Vinyl->Mech_V Electronic Conjugation Risk_V Risk: Genotoxicity / Instability Vinyl->Risk_V Mech_A Mechanism: Lipophilic / Steric Fit Alkyl->Mech_A Inductive Effect Risk_A Risk: Solubility Limit Alkyl->Risk_A Outcome_V High Potency (Enzyme Inhibitor) Mech_V->Outcome_V Outcome_A Improved ADME (Bioavailability) Mech_A->Outcome_A

Caption: Divergent SAR pathways for N-substituted bromopyrazoles. Red indicates high reactivity/risk; Green indicates stability.

Figure 2: Experimental Workflow for Bioactivity Validation

A self-validating loop to ensure observed activity is due to the specific substituent and not impurities.

Exp_Workflow Start Synthesis Product Purify 1. Purification (Silica Column) Start->Purify Check 2. Purity Check (HPLC > 95%?) Purify->Check Check->Purify No NMR 3. NMR Validation (Confirm Vinyl vs Alkyl) Check->NMR Yes Assay 4. Biological Assay (MIC / IC50) NMR->Assay Control 5. Stability Control (Incubate in Media 24h) Assay->Control Control->Assay If degraded (Artifact) Result Valid Bioactivity Data Control->Result If compound stable

Caption: Validation workflow ensuring chemical stability prior to bioassay interpretation.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: MDPI (Molecules), 2022. URL:[Link] Significance:[3][4][5][6][7][8][9][10] Provides the core mechanism for synthesizing vinylpyrazoles via dehydrobromination and details their reactivity profile.

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives. Source: MDPI (Molecules), 2016. URL:[Link] Significance:[4][6][8][9][10] Establishes the baseline antimicrobial activity for N-alkyl substituted pyrazole carboxylates.

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles. Source: ResearchGate (Full Text Available).[9] URL:[Link] Significance: Details the lithiation and reactivity of brominated N-vinyl pyrazoles, crucial for understanding their chemical behavior vs. alkyl analogs.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC (PubMed Central), 2023. URL:[Link] Significance: Reviews the SAR of pyrazoles in oncology, highlighting the role of N-substitution in tubulin and kinase inhibition.

Sources

A Senior Application Scientist's Guide to Validating Vinyl Group Integrity in Post-Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmaceutical and materials science, the vinyl group is a cornerstone of molecular design. Its reactivity makes it an invaluable handle for polymerization and a versatile building block in complex synthetic pathways, including widely-used palladium-catalyzed cross-coupling reactions.[1][2] However, the very reactivity that makes the vinyl moiety so useful also renders it susceptible to a variety of unintended side reactions during synthesis, such as reduction, isomerization, or polymerization.[3][4]

Failure to confirm the integrity of this functional group can lead to impurities in drug candidates, compromised polymer characteristics, and unreliable experimental outcomes. This guide provides a comparative analysis of the most effective analytical techniques for validating the structural integrity of the vinyl group after coupling reactions, offering field-proven insights and detailed protocols to ensure the fidelity of your final compound.

The Analytical Gauntlet: A Multi-Pronged Approach to Validation

No single technique can provide a complete picture of your product's purity and structural integrity. A robust validation strategy relies on a combination of methods, each offering unique insights. The choice of which techniques to employ, and in what order, is dictated by the specific requirements of the analysis, from rapid qualitative checks to definitive quantitative assessment.

A logical workflow begins with rapid, less resource-intensive methods to quickly assess reaction success, followed by more detailed, quantitative techniques for definitive structural confirmation and purity analysis.

G cluster_start Initial Reaction Work-up cluster_qualitative Rapid Qualitative Screening cluster_separation Purification & Purity Assessment cluster_definitive Definitive Structural Validation Reaction Crude Reaction Mixture TLC TLC / Crude FTIR Reaction->TLC Quick Check Purification Column Chromatography TLC->Purification Proceed if promising Purity HPLC / GC Analysis Purification->Purity Assess Purity NMR ¹H & ¹³C NMR Spectroscopy Purity->NMR Confirm Structure MS Mass Spectrometry (LC-MS / GC-MS) Purity->MS Confirm Mass & Identify Impurities Final Structurally Validated Pure Compound NMR->Final MS->Final

Caption: Recommended workflow for post-reaction validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy stands as the most powerful and definitive method for confirming the structure of a molecule in solution. Its ability to probe the chemical environment of each nucleus provides an unambiguous fingerprint of the vinyl group.

Expertise & Experience: Why NMR is Definitive

Unlike other methods that infer structure from properties like mass or IR absorption, NMR provides direct evidence of the bonding framework. For a vinyl group (–CH=CH₂), the three protons have distinct chemical shifts and coupling constants (J-values) that create a characteristic and easily identifiable pattern in the ¹H NMR spectrum. The disappearance or alteration of this pattern is irrefutable evidence of a chemical transformation at that site. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that allows for direct quantification without needing a specific reference standard of the analyte.[5]

  • ¹H NMR Spectroscopy : This is the primary tool for vinyl group validation. The key diagnostic signals are found in the olefinic region of the spectrum (typically 5-7 ppm). You should observe three distinct signals corresponding to the three vinyl protons, often exhibiting complex splitting patterns (e.g., doublet of doublets) due to geminal and cis/trans couplings. The loss of these signals and the concurrent appearance of new signals in the aliphatic region (1-3 ppm) would strongly indicate the reduction of the double bond.[6][7][8]

  • ¹³C NMR Spectroscopy : This technique complements ¹H NMR by directly observing the carbon backbone. The sp²-hybridized carbons of the vinyl group have characteristic chemical shifts (typically 100-140 ppm).[6][9] Their presence confirms the double bond, while their absence points to its saturation or elimination.

Experimental Protocol: ¹H NMR for Vinyl Group Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of an internal standard with a known proton signal in a clear region of the spectrum (e.g., benzyl benzoate).[6]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the full range of expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals corresponding to the vinyl protons and other key protons in the molecule. The ratio of these integrals should match the expected number of protons. For instance, the three vinyl protons should integrate to a value of 3 relative to other known protons in the molecule.

Mass Spectrometry (MS): A Necessary Confirmation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a formidable tool for identifying impurities.[5][10]

Expertise & Experience: The Role of MS in Validation

While NMR confirms the structure, MS confirms the mass. A successful reaction should yield a product with the expected molecular ion peak. Any deviation points to an issue. For instance, a peak at [M+2] Da suggests an over-reduction where the vinyl group has been saturated to an ethyl group. GC-MS is particularly powerful for identifying volatile byproducts that might arise from vinyl group fragmentation or rearrangement.[5][11][12] However, it's crucial to remember that MS cannot distinguish between isomers. A product where the double bond has migrated will have the same mass but different chemical properties. This is a key limitation and highlights why MS must be used in conjunction with NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check

FTIR spectroscopy is a fast, non-destructive technique ideal for a quick preliminary check of the crude reaction mixture or purified product.[13] It excels at identifying the presence or absence of specific functional groups by measuring their characteristic vibrations.[13]

Expertise & Experience: Interpreting the "Molecular Fingerprint"

The utility of FTIR lies in its speed and simplicity. Before committing to more time-consuming analyses, a quick FTIR scan can provide strong evidence for the reaction's success or failure. The key is to compare the spectrum of the product with that of the starting material.

Key Vibrational Bands for Vinyl Group Integrity:

  • C=C Stretch: A moderate to weak absorbance around 1640-1680 cm⁻¹ . The disappearance of this peak is a red flag.[14]

  • =C-H Wag (Out-of-Plane Bend): A strong, characteristic absorbance around 910 cm⁻¹ and 990 cm⁻¹ . These bands are often very distinct and their presence is a reliable indicator of a terminal vinyl group.[14][15][16]

Trustworthiness: A Self-Validating System

The protocol is inherently self-validating. By comparing the post-reaction spectrum to the starting material's spectrum, you establish a clear baseline. The persistence of the characteristic vinyl peaks, coupled with the appearance of new peaks corresponding to the newly formed parts of the molecule, provides a high degree of confidence.

Chromatography (HPLC & GC): The Arbiter of Purity

Chromatographic methods are the workhorses for assessing the purity of a sample.[5][17] They separate the components of a mixture based on their physical properties, allowing for the quantification of the desired product relative to any starting materials or byproducts.[18]

Expertise & Experience: Purity as an Indirect Validation

While chromatography does not provide direct structural information, a single, sharp peak in an HPLC or GC chromatogram is a strong indication of a clean reaction.[5] Conversely, the presence of multiple peaks signals impurities. These impurities can then be collected (via preparative HPLC) or analyzed directly (via GC-MS or LC-MS) to determine their structures, providing clues as to the fate of the vinyl group if it was compromised.

Comparative Analysis of Validation Techniques

To aid in selecting the appropriate methodology, the following table summarizes the capabilities and limitations of each technique.

Feature¹H / ¹³C NMR SpectroscopyMass Spectrometry (GC-MS/LC-MS)FTIR SpectroscopyChromatography (HPLC/GC)
Primary Information Definitive molecular structure, connectivity, stereochemistry.Molecular weight, elemental formula, impurity identification.Presence/absence of functional groups.Purity, number of components, quantification.
Quantitative Capability Excellent (qNMR is a primary method).[5][6]Good with appropriate standards.Semi-quantitative at best.[14]Excellent with appropriate standards.[5]
Sensitivity Moderate (mg scale).High (µg to ng scale).[19]Moderate to low (mg scale).High (µg to ng scale).
Speed Moderate (15-60 min per sample).Fast to moderate (5-45 min per sample).Very fast (<5 min per sample).Moderate (10-60 min per sample).
Destructive? No, sample is recoverable.Yes.No.Yes (for MS detection), No (for UV detection).
Key Advantage Unambiguous structural elucidation.High sensitivity and byproduct identification.Speed and ease of use for a quick check.Superior separation and purity assessment.
Key Limitation Lower sensitivity, potential for signal overlap.Does not distinguish between isomers.Lacks detailed structural information.Provides no direct structural information.

Case Study: Validating a Suzuki-Miyaura Vinylation Product

Let's consider the Suzuki-Miyaura coupling of an aryl bromide with trivinylboroxane to form a vinyl-substituted arene.[2]

G cluster_main Desired Suzuki-Miyaura Reaction cluster_side Potential Side Reactions Reactants Aryl-Br + Vinyl-B(OR)₂ Catalyst Pd Catalyst Base Product Desired Product: Aryl-CH=CH₂ Reduction Reduction: Aryl-CH₂-CH₃ Proto Protodeboronation: Aryl-H Homo Homocoupling: Aryl-Aryl Catalyst_proxy->Product Success Catalyst_proxy->Reduction Failure Modes Catalyst_proxy->Proto Catalyst_proxy->Homo

Caption: Desired product vs. common side products.

Validation Strategy:

  • Initial Screen (FTIR): A quick FTIR of the crude product should show the disappearance of the B-O stretch from the boronic ester and the appearance of the characteristic vinyl C=C stretch (~1640 cm⁻¹) and =C-H wags (~910, 990 cm⁻¹).

  • Purity Check and Mass Confirmation (LC-MS): An LC-MS analysis will confirm the presence of a compound with the correct molecular weight for the vinyl-arene. It will also reveal the presence of any aryl-H (from protodeboronation) or aryl-aryl (from homocoupling) byproducts.

  • Definitive Proof (¹H NMR): This is the crucial step. The ¹H NMR spectrum must show:

    • The disappearance of the starting aryl bromide signals.

    • The appearance of three new signals in the 5-7 ppm region with characteristic doublet-of-doublets splitting patterns, integrating to 1H, 1H, and 1H respectively. The absence of these signals, and the presence of a triplet and quartet in the 1-3 ppm region, would confirm the undesired reduction to an ethyl-arene.

By systematically applying this multi-technique approach, researchers can move forward with absolute confidence in the structural integrity of their vinyl-containing compounds, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • Zheng, Y., et al. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. PMC. Available at: [Link]

  • G. M. Benedikt, et al. (2006). NMR Spectroscopy of Poly(Vinyl Chloride) Defects. 1 H-NMR Analysis of the 1,2-Dichloroethyl End Group to the Triad Level. Taylor & Francis Online. Available at: [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. PMC. Available at: [Link]

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. PMC. Available at: [Link]

  • Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. MDPI. Available at: [Link]

  • FTIR analysis, how to compare the change of related double bond and single bond before and after vinyl polymerization? ResearchGate. Available at: [Link]

  • NMR Spectra of Vinyl Chloride and the Chloroethylenes. AIP Publishing. Available at: [Link]

  • Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. ResearchGate. Available at: [Link]

  • Determination of the vinyl content of polyethylene resins. Agilent. Available at: [Link]

  • Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. PMC. Available at: [Link]

  • Development of a Purity Certified Reference Material for Vinyl Acetate. ResearchGate. Available at: [Link]

  • Development of a Purity Certified Reference Material for Vinyl Acetate. PMC. Available at: [Link]

  • Cross-Coupling Chemistry. University of Rochester. Available at: [Link]

  • Chromatographic Purity Analysis and Separation Sciences. Triclinic Labs. Available at: [Link]

  • DEVELOPMENT AND APPLICATION OF AN LC-MS/MS METHOD FOR THE DETECTION OF THE VINYL CHLORIDE-INDUCED DNA ADDUCT N2,3-ETHENOGUANINE. PMC. Available at: [Link]

  • How Is Chromatography Used for Purification? Moravek. Available at: [Link]

  • FTIR spectra of the absorption peaks of the vinyl group (C=C) and the... ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions. University of California, Irvine. Available at: [Link]

  • Non-destructive mass spectrometry of historical poly(vinyl chloride) object surfaces with swab analysis. ResearchGate. Available at: [Link]

  • Coupling of Vinyl Aziridines and Isocyanates. PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • A joined theoretical-experimental investigation on the 1H and 13C NMR signatures of defects in poly(vinyl chloride). PubMed. Available at: [Link]

  • Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. Pure. Available at: [Link]

  • Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Royal Society of Chemistry. Available at: [Link]

  • Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Royal Society of Chemistry. Available at: [Link]

  • Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Identification of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pyrazole Scaffolds

In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a cornerstone of heterocyclic chemistry. Their diverse pharmacological activities—ranging from anti-inflammatory to anti-cancer and anti-microbial—make them high-value synthetic targets.[1][2][3] The specific compound, 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole, incorporates several key functionalities: a halogenated pyrazole core, a reactive vinyl group, and a methyl substituent. This unique combination offers multiple avenues for further chemical modification, making its unambiguous identification a critical first step in any research and development pipeline.

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of this compound. As a rapid, non-destructive, and highly accessible technique, FTIR serves as an invaluable first-pass analytical tool.[4] We will dissect its characteristic vibrational modes, explaining the causality behind peak assignments. Furthermore, to ensure the highest degree of scientific rigor, this guide will objectively compare the capabilities of FTIR with orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—providing a holistic strategy for definitive structural confirmation.

Part 1: Primary Identification via FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies upon absorbing infrared radiation.[4] The resulting spectrum is a unique "molecular fingerprint," providing direct evidence of the functional groups present. For a molecule like this compound, the spectrum is a composite of vibrations from the pyrazole ring, the C-Br bond, the ethenyl (vinyl) group, and the methyl group.

Predicted FTIR Absorption Profile and Vibrational Mode Analysis

The interpretation of the FTIR spectrum relies on assigning observed absorption bands to these specific molecular vibrations. Below is a detailed breakdown of the expected characteristic peaks.

  • C-H Vibrations (Aromatic and Alkene): The region above 3000 cm⁻¹ is highly diagnostic. Aromatic C-H stretching vibrations from the pyrazole ring and =C-H stretching from the vinyl group are expected to appear in the 3100-3000 cm⁻¹ range.[5] In contrast, the C-H stretching from the methyl group will produce signals in the 3000-2850 cm⁻¹ region.[6] This clear separation allows for the immediate confirmation of both saturated and unsaturated C-H bonds.

  • C=C and C=N Stretching (Double Bond Region): This region (1680-1500 cm⁻¹) provides key information about the core structure. The C=C stretching of the vinyl group is anticipated between 1680-1620 cm⁻¹. The pyrazole ring itself will exhibit characteristic C=C and C=N in-ring stretching vibrations, typically appearing in the 1620-1430 cm⁻¹ range.[7][8]

  • C-H Bending Vibrations: The bending (deformation) modes of the methyl and vinyl groups provide further structural confirmation. The methyl C-H bend is expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[6] The vinyl group exhibits a characteristic and often strong out-of-plane C-H bend between 1000-910 cm⁻¹.

  • Fingerprint Region and C-Br Stretch: The complex "fingerprint region" (below 1500 cm⁻¹) contains a wealth of overlapping signals, including C-C stretching and ring deformations, that are unique to the overall molecular structure. Critically, this is also where the C-Br stretching vibration is found. The C-Br stretch is typically a strong band located in the 690-515 cm⁻¹ range, providing direct evidence of halogenation.[6][9]

Data Summary: Predicted FTIR Characteristic Peaks
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3040=C-H StretchVinyl & Pyrazole RingMedium
2980 - 2870C-H Asymmetric & Symmetric StretchMethyl (-CH₃)Medium
1650 - 1620C=C StretchVinyl (-CH=CH₂)Medium to Weak
1600 - 1450C=N and C=C In-Ring StretchPyrazole RingMedium to Strong
1470 - 1450C-H Asymmetric BendMethyl (-CH₃)Medium
1380 - 1365C-H Symmetric BendMethyl (-CH₃)Medium
995 - 985 & 915 - 905=C-H Out-of-Plane Bending (Wag)Vinyl (-CH=CH₂)Strong
690 - 515C-Br StretchBromo-substituentStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the use of ATR-FTIR, a modern technique that requires minimal sample preparation and is ideal for solid or liquid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to evaporate completely.

  • Background Acquisition: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.[4] Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum by identifying the key peaks and comparing their positions and intensities to the expected values in the table above.

  • Post-Analysis Cleaning: Retract the press arm and carefully clean the sample from the ATR crystal using the procedure from Step 2.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Clean ATR Crystal BG Acquire Background Spectrum Prep->BG Sample Apply Sample to Crystal BG->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction (Automated) Acquire->Process Identify Identify Peak Positions (cm⁻¹) Process->Identify Compare Compare with Reference Data Table Identify->Compare Confirm Confirm Functional Groups Compare->Confirm

Caption: Workflow for FTIR analysis using an ATR accessory.

Part 2: Comparison with Orthogonal Analytical Techniques

While FTIR is excellent for functional group identification, it does not provide detailed information about the connectivity of atoms or the overall molecular weight. For unambiguous structural elucidation, it is essential to employ orthogonal (complementary) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C. It provides definitive information on the number of unique atoms, their connectivity, and the electronic structure of the molecule. For this compound, NMR would provide data that FTIR cannot, such as the precise location of the bromo and methyl groups on the pyrazole ring.

  • ¹H NMR: Would show distinct signals for the methyl protons, the vinyl protons (with characteristic splitting patterns), and the pyrazole ring proton. The chemical shift (ppm) of each signal reveals its electronic environment.

  • ¹³C NMR: Would show a unique signal for each of the six carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound with high accuracy.[10] It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

  • Molecular Ion Peak: The primary piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (188.04 g/mol for C₆H₇BrN₂).

  • Isotopic Pattern: A key feature for this molecule would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion, one at m/z 188 (for the ⁷⁹Br isotopologue) and another at m/z 190 (for the ⁸¹Br isotopologue). This pattern is a definitive indicator of the presence of a single bromine atom.

Comparative Guide to Analytical Techniques
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)
Information Provided Functional groups presentAtomic connectivity, chemical environment, 3D structureMolecular weight, elemental formula, fragmentation
Primary Use Case Rapid screening, reaction monitoring, QCDefinitive structure elucidationMolecular weight confirmation, impurity analysis
Key Data for Target C-Br, C=C, C=N, C-H stretches & bendsChemical shifts & coupling constants for all H & C atomsMolecular ion peaks at m/z 188/190 (Br pattern)
Sample Requirement mg scale, solid or liquidmg scale, must be soluble in deuterated solventµg to ng scale, solid or liquid
Analysis Time < 5 minutes15 minutes to several hours< 10 minutes
Limitations No connectivity data, complex fingerprint regionLower sensitivity, requires pure sampleIsomers can be difficult to distinguish

Part 3: An Integrated Strategy for Structural Verification

A robust and self-validating workflow for identifying a novel compound like this compound involves the logical integration of these techniques. FTIR serves as the initial, rapid check, while MS and NMR provide the detailed, definitive evidence.

Logical Workflow for Compound Identification

Identification_Strategy Start Synthesized Product (Unknown Purity/Identity) FTIR Step 1: FTIR Analysis Start->FTIR Check1 Key Functional Groups Present? (C-Br, C=C, Pyrazole) FTIR->Check1 MS Step 2: Mass Spectrometry Check1->MS Yes Revise Re-evaluate Synthesis or Purify Sample Check1->Revise No Check2 Correct MW? 1:1 Isotope Pattern (Br)? MS->Check2 NMR Step 3: NMR (¹H & ¹³C) Check2->NMR Yes Check2->Revise No Check3 Correct Number of Signals? Expected Shifts/Splitting? NMR->Check3 Confirm Structure Confirmed Check3->Confirm Yes Check3->Revise No

Caption: Integrated workflow for definitive compound identification.

This tiered approach ensures efficiency. A negative result from the rapid FTIR screen (e.g., absence of a C-Br stretch) can immediately halt further, more time-consuming analyses, indicating a potential failure in the synthetic route. If the FTIR data is positive, MS provides the crucial molecular weight confirmation. Finally, NMR spectroscopy delivers the ultimate, high-resolution evidence of the precise atomic arrangement, confirming the isomeric structure and completing the analytical puzzle.

Conclusion

The identification of this compound is most effectively achieved through a multi-technique, synergistic approach. FTIR spectroscopy stands out as the premier tool for initial screening, offering a rapid and cost-effective method to verify the presence of all key functional moieties: the pyrazole ring, the vinyl group, the methyl group, and, most critically, the carbon-bromine bond. While its characteristic peaks provide a strong indication of the compound's identity, this guide underscores the scientific necessity of complementing this data with orthogonal methods. The precise molecular weight and bromine isotopic signature from Mass Spectrometry, combined with the detailed connectivity map provided by ¹H and ¹³C NMR, together form a self-validating system that ensures the absolute and unambiguous confirmation of the molecular structure, a prerequisite for any further research or development.

References

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  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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  • ResearchGate. (n.d.). Principal band assignment for the FTIR spectrum of PVC.
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  • Jamode, V., & Jawanjal, S. (2006). Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. Asian Journal of Chemistry.
  • Indian Patent Office. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.
  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Journal of Molecular and Chemical Sciences. (2021).
  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. PubChem. Available at: [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
  • Journal of Chemical and Pharmaceutical Research. (2012).

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Safety Operating Guide

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Executive Summary & Immediate Action

Status: High-Priority Halogenated Organic Waste Primary Risk: Environmental persistence (Halogenated) & Polymerization potential (N-Vinyl group). Immediate Action: Segregate from non-halogenated solvents and strong oxidizers. Store in cool, dark conditions until disposal.

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must validate the chemical identity and understand the specific hazards that dictate the disposal route. The presence of the bromine atom and the ethenyl (vinyl) group are the two critical factors driving the protocol.

Parameter Technical Specification
Chemical Name This compound
Synonyms 3-Bromo-1-vinyl-5-methylpyrazole; 1-Ethenyl-3-bromo-5-methylpyrazole
CAS Number 923036-02-6
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Physical State Liquid (typically) or low-melting solid depending on purity/temperature.
GHS Classification Warning : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]
Reactivity Alert Polymerizable : The N-vinyl group is susceptible to radical or acid-catalyzed polymerization.

Scientific Insight (The "Why"):

  • Bromine Content: The bromine substituent prohibits disposal in standard organic solvent streams. Combustion of brominated compounds without specific flue-gas scrubbing releases hydrogen bromide (HBr) and potentially brominated dioxins. Therefore, this must go to a facility equipped for halogenated waste incineration.

  • N-Vinyl Reactivity: Unlike simple alkyl pyrazoles, the N-vinyl group conjugates with the aromatic ring but remains an olefin. Over time, especially with exposure to light or heat, this material can auto-polymerize or form peroxides. Aged samples should be tested for peroxide formation or polymer content before consolidating into large drums to prevent exotherms.

Waste Characterization & Segregation

Proper segregation is the single most effective way to prevent laboratory accidents and reduce disposal costs.

Classification: Halogenated Organic
  • RCRA Code (USA): Likely falls under D001 (Ignitable) if liquid with flashpoint <60°C. Due to halogen content, it may trigger specific state-level codes for halogenated solvents.

  • Segregation Rule:

    • DO NOT MIX WITH: Strong acids (HCl, H₂SO₄), Peroxides, or Oxidizing agents (Permanganates, Dichromates). Reason: Acids can initiate vigorous cationic polymerization of the vinyl group.

    • COMPATIBLE WITH: Methylene chloride, Chloroform, and other halogenated organic waste streams (provided no oxidizers are present).

Step-by-Step Disposal Protocols

Scenario A: Small-Scale Laboratory Waste (< 500 mL)

Target Audience: Bench Scientists

  • Preparation: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat). Work in a fume hood.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the waste is potentially acidic or wet, as HBr formation can corrode metal.

  • Labeling: Affix a hazardous waste tag immediately.

    • Required Fields: "Hazardous Waste", "Halogenated Organic", "this compound".

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Transfer: Pour the chemical into the Halogenated Waste carboy.

    • Critical Check: Ensure the carboy does not contain strong acids or oxidizers.

  • Rinsing: Rinse the original vial 3 times with a compatible solvent (e.g., Dichloromethane or Acetone). Add rinsate to the same waste container.

  • Deactivation (Optional for Aged Samples): If the material appears viscous (polymerizing) or has crystals (potential peroxides), do not consolidate. Contact EHS for a separate "Unstable/Reactive" pickup.

Scenario B: Large-Scale/Process Waste (> 1 L)

Target Audience: Process Chemists & Waste Managers

  • Stabilization: If storing large quantities for pickup, consider adding a polymerization inhibitor (e.g., BHT or Hydroquinone) at 100-200 ppm if the material is pure and un-stabilized.

  • Drumming: Use UN-rated steel or poly drums (1A1 or 1H1).

  • Manifesting:

    • Designate as "Waste Flammable Liquid, Toxic, n.o.s. (Contains Halogenated Pyrazoles)" .[1][2][3]

    • Ensure the manifest explicitly flags "Halogenated" to alert the incinerator operator.

  • Disposal Method: High-Temperature Incineration with acid gas scrubbing.

    • Mechanism:[2][4][5] The facility will burn the waste at >1100°C. The scrubber system (typically caustic soda) will neutralize the HBr gas generated:

      
      
      
      
      

Emergency Spill Response

Spill Scenario: 100 mL spill on benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Increase fume hood ventilation if possible.

  • PPE Upgrade: Double glove (Nitrile) and wear a face shield if splashing is a risk.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).

    • Warning:Do not use paper towels or sawdust as the primary absorbent for bulk liquid if the material is concentrated; while not a strong oxidizer itself, the flammability and reactivity risk makes inert absorbents safer.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Clean surface with soap and water.[2][5][6]

    • Label waste jar as "Debris contaminated with Halogenated Pyrazoles".

Visual Workflow: Disposal Decision Tree

DisposalFlow Start Waste: this compound CheckState Analyze Physical State (Viscosity/Solids?) Start->CheckState Polymerized Viscous/Solidified? (Polymerization Risk) CheckState->Polymerized NormalLiquid Liquid / Soluble Polymerized->NormalLiquid No (Clear Liquid) ReactiveWaste Potential Reactive/Peroxide DO NOT CONSOLIDATE Polymerized->ReactiveWaste Yes (High Viscosity) Segregation Segregate: Halogenated Organic Stream NormalLiquid->Segregation Disposal Final Disposal: High-Temp Incineration (w/ HBr Scrubbing) ReactiveWaste->Disposal Specialized Lab Pack (Separate Pickup) Container Container: HDPE or Glass Label: 'Halogenated Toxic' Segregation->Container Container->Disposal

Figure 1: Decision logic for segregating and disposing of this compound, prioritizing the identification of polymerized/aged material.

References

  • PubChem . 3-Bromo-5-methyl-1-vinyl-1H-pyrazole (Compound). National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • EPA (United States Environmental Protection Agency) . Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole. As drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Immediate Safety Briefing: Hazard Profile

While specific toxicological data for this compound is not extensively documented, a thorough analysis of structurally similar brominated pyrazoles provides a reliable hazard profile. The primary threats are significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some analogs are also classified as harmful if swallowed.[2] Therefore, all handling procedures must be predicated on preventing direct contact and aerosol inhalation.

Hazard GHS Classifications (Based on Analogs):

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2][3]

  • Acute Toxicity, Oral (Category 4) - Potential [2]

These classifications mandate the use of robust personal protective equipment (PPE) and strict adherence to handling protocols within a controlled environment.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-backed system to isolate you from the chemical's hazards. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation.[1][2] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[5][6]
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5][6]Protects against splashes and vapors that can cause serious eye irritation.[1][3][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[7][8]
Body Protection Flame-resistant and impervious laboratory coat.Provides a barrier against accidental spills and splashes, protecting skin and personal clothing.[5][6] The coat should be fully buttoned.
Respiratory Protection Required when engineering controls are insufficient or during spill cleanup.A full-face respirator or a NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced, especially when handling outside of a fume hood.[3][5][6]
Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination. The following workflow must be followed diligently.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Pull over cuffs of lab coat) Don2->Don3 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Lab Coat (Remove by turning inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Disposal_Workflow Start End of Experiment Waste_Gen Waste Generated (Contaminated gloves, glassware, excess reagent) Start->Waste_Gen Is_Halogenated Is the waste halogenated? Waste_Gen->Is_Halogenated Halogen_Bin Place in 'Halogenated Organic Waste' container Is_Halogenated->Halogen_Bin Yes NonHalogen_Bin Place in appropriate non-halogenated waste stream Is_Halogenated->NonHalogen_Bin No Seal_Label Seal and Label Container (Full chemical name, hazards) Halogen_Bin->Seal_Label EH_S Arrange for pickup by Environmental Health & Safety Seal_Label->EH_S

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

By integrating these safety measures into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2. PubChem, National Center for Biotechnology Information. [Link]

  • 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2. PubChem, National Center for Biotechnology Information. [Link]

  • Pesticide use and personal protective equipment. health.vic. [Link]

  • Safety Data Sheet - 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • Managing waste that may contain brominated flame retardants. Ministry for the Environment, New Zealand. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.